CDDO-dhTFEA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYWYZJDSBWZHH-BFGQVZSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC(F)(F)F)C)(C=C(C(=O)C3(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CDDO-dhTFEA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of action of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA), also known as RTA dh404. This synthetic oleanane triterpenoid has demonstrated significant therapeutic potential in preclinical models through its dual action as a potent activator of the Nrf2 antioxidant pathway and an inhibitor of the pro-inflammatory NF-κB signaling cascade.
Executive Summary
This compound exerts its cytoprotective and anti-inflammatory effects primarily through two interconnected mechanisms:
-
Nrf2 Pathway Activation: this compound covalently modifies a critical cysteine residue on Keap1, the primary negative regulator of the transcription factor Nrf2. This modification disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) and drives the transcription of a broad array of antioxidant and cytoprotective genes.
-
NF-κB Pathway Inhibition: this compound and its analogs directly inhibit the IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of pro-inflammatory genes.
This dual mechanism allows this compound to effectively attenuate oxidative stress, inflammation, and fibrosis in various pathological conditions.
The Keap1-Nrf2 Signaling Pathway and its Modulation by this compound
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. Keap1 functions as a substrate adaptor for a Cul3-Rbx1 E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and proteasomal degradation, keeping its cellular levels low.[1][2][3]
This compound is a potent electrophile that reacts with specific, highly reactive cysteine residues on Keap1. The primary target for this interaction is Cysteine 151 (Cys151) located within the BTB domain of Keap1.[1][3][4][5][6] The covalent adduction of this compound to Cys151 induces a conformational change in the Keap1-Cul3 E3 ligase complex, which impairs its ability to ubiquitinate Nrf2.[1][3] This disruption allows newly synthesized Nrf2 to bypass degradation, accumulate in the cytoplasm, and subsequently translocate to the nucleus.[1][3][7]
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to AREs in the promoter regions of its target genes.[7][8][9] This leads to the coordinated upregulation of a vast array of cytoprotective genes, including:
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.[10][11][12]
-
Glutathione Homeostasis: Glutamate-cysteine ligase (GCLC and GCLM), glutathione reductase (GSR), and glutathione S-transferases (GSTs).[12]
-
Other Cytoprotective Proteins: Thioredoxin (Txn), thioredoxin reductase (Txnrd), and peroxiredoxin (Prdx).[10][12]
The following diagram illustrates the activation of the Nrf2 pathway by this compound.
The NF-κB Signaling Pathway and its Inhibition by this compound
The NF-κB family of transcription factors are central regulators of inflammation, immunity, and cell survival.[13][14] In the canonical pathway, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[13][14] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound and its analogs have been shown to directly inhibit the catalytic activity of IKKβ.[7][8] This inhibition is mediated by the covalent modification of Cysteine 179 (Cys179) in the activation loop of IKKβ.[3] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory signaling.[3]
The following diagram illustrates the inhibition of the NF-κB pathway by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound and related compounds.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Assay | Cell Type | Effective Concentration | Reference |
| This compound | Nrf2 Activation | Rat Islets | 300 nM | [7] |
| This compound | Upregulation of Nrf2 Target Genes | Human Aortic Endothelial Cells | Not specified, but effective | |
| CDDO-Me | Nrf2 Nuclear Translocation | RAW 264.7 Macrophages | 10-50 nM (significant at 25 nM) | [2] |
| CDDO-Me | Nrf2 Nuclear Translocation | HMVEC and K562 cells | 100 nM | [8] |
| CDDO-Im | Nrf2-dependent Gene Expression | Human PBMCs | 20 nM | [4] |
| CDDO-Im | Inhibition of IL-2 Secretion | Human Jurkat T cells | 0.001-0.01 µM (1-10 nM) |
Table 2: In Vivo Activity of this compound
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | 5/6 Nephrectomized Rats (CKD) | 2 mg/kg/day (oral) | Restored Nrf2 activity, attenuated oxidative stress, inflammation, and fibrosis | [8][10][12] |
| This compound | Diabetic Akita Mice | 3 mg/kg (oral) | Attenuated endothelial dysfunction | |
| This compound | Rat Acute Pancreatitis Model | 1 mg/kg (oral) | Anti-inflammatory activity | [11] |
| This compound | Mouse Model of Ischemic Retinopathy | 1 mg/kg (every other day) | Reduced vaso-obliteration and neovascularization | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol is a representative method for assessing the activation of the Nrf2 pathway by measuring the accumulation of Nrf2 protein in the nucleus.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This protocol outlines the steps to quantify the mRNA levels of Nrf2 target genes following treatment with this compound.
Clinical Development Landscape
While this compound (RTA dh404) has shown significant promise in preclinical studies, there is currently no publicly available information on its progression into human clinical trials. However, a closely related analog, bardoxolone methyl (CDDO-Me), has been investigated in late-stage clinical trials for the treatment of chronic kidney disease. The clinical development of bardoxolone methyl provides valuable insights into the therapeutic potential and challenges of this class of Nrf2 activators in human diseases.
Conclusion
This compound is a promising therapeutic agent with a well-defined dual mechanism of action that involves the potent activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Its ability to combat oxidative stress and inflammation simultaneously makes it an attractive candidate for the treatment of a wide range of diseases. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 3. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1183838 - Inhibition of TNFalpha-induced NF-kappaB activation in human A549 cells after 7 hrs by luciferase reporter gene assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 Activation With CDDO-Methyl Promotes Beneficial and Deleterious Clinical Effects in Transgenic Mice With Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, CDDO-Im, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
RTA dh404: A Potent Nrf2 Activator for Attenuating Oxidative Stress and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RTA dh404, also known as CDDO-dhTFEA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide), is a synthetic oleanane triterpenoid that has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response, and its activation by RTA dh404 has demonstrated significant therapeutic potential in preclinical models of diseases characterized by oxidative stress and inflammation, including chronic kidney disease (CKD), cardiovascular conditions, and diabetic retinopathy.[1][3][4][5] This document provides a comprehensive technical overview of RTA dh404, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action: Nrf2 Activation and NF-κB Inhibition
RTA dh404 exerts its cytoprotective effects primarily through the modulation of two key signaling pathways: the activation of the Nrf2 pathway and the inhibition of the pro-inflammatory nuclear factor kappa B (NF-κB) pathway.[2][6]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] RTA dh404 is believed to interact with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[3][7] This prevents the degradation of Nrf2, allowing it to translocate to the nucleus.
Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of target genes. This leads to the transcription of numerous cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and thioredoxin.[3][8] The upregulation of these genes fortifies the cell's ability to combat oxidative stress.
Concurrently, RTA dh404 has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[1][2] This dual mechanism of activating antioxidant defenses while suppressing inflammatory responses makes RTA dh404 a compelling therapeutic candidate for a range of pathological conditions.
Quantitative Data from Preclinical Studies
The therapeutic efficacy of RTA dh404 has been quantified in several preclinical models. The following tables summarize key findings from studies in chronic kidney disease and diabetic complications.
Table 1: Effects of RTA dh404 in a Rat Model of Chronic Kidney Disease (CKD)
Data from a 12-week study in a 5/6 nephrectomized rat model.[1][8][9][10]
| Parameter | Control (Sham) | CKD + Vehicle | CKD + RTA dh404 (2 mg/kg/day) |
| Mean Arterial Pressure (mmHg) | 113 ± 5 | 146 ± 2 | 119 ± 3# |
| Urinary Protein Excretion | Significantly lower than CKD | Elevated | Significantly reduced vs. CKD + Vehicle |
| Plasma Malondialdehyde (MDA) (µmol/L) | 0.7 ± 0.1 | 1.4 ± 0.1 | 0.9 ± 0.1# |
| Nuclear Nrf2 Abundance (Kidney) | Baseline | Markedly reduced | Increased vs. CKD + Vehicle |
| Keap1 Abundance (Kidney) | Baseline | - | Decreased vs. CKD + Vehicle |
| Nuclear NF-κB p65 Abundance (Kidney) | Baseline | Elevated | Attenuated vs. CKD + Vehicle |
*p<0.05 vs. Control; #p<0.05 vs. CKD + Vehicle
Table 2: Effects of RTA dh404 on Endothelial Function in CKD Rats
Data from aortic rings of 5/6 nephrectomized rats after 12 weeks of treatment.[2][6]
| Parameter | CKD + Vehicle | CKD + RTA dh404 (2 mg/kg/day) |
| Acetylcholine-induced Relaxation | Significantly reduced | Restored towards control levels |
| Aortic Nitrotyrosine Accumulation | Increased | Markedly reduced |
| Aortic NAD(P)H Oxidase Subunits | Upregulated | Expression restored towards control levels |
| Aortic MCP-1 Expression | Increased | Decreased to control levels |
| Aortic AT1 Receptor Expression | Increased | Partially restored towards control levels |
Table 3: Effects of RTA dh404 in a Mouse Model of Diabetic Retinopathy
Data from diabetic Akita mice treated for 20 weeks.[5][11]
| Parameter | Diabetic Control | Diabetic + RTA dh404 (3 mg/kg) |
| Vascular Leakage (Retina) | Increased | Prevented |
| VEGF and Angiopoietin-2 (Retina) | Upregulated | Upregulation prevented |
| TNF-α and IL-6 (Retina) | Upregulated | Upregulation prevented |
| Nrf2, HO-1, NQO1 (Retina) | - | Increased |
| Oxidative Stress Markers (Retina) | Increased | Attenuated |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited studies on RTA dh404.
Animal Model of Chronic Kidney Disease
-
Model: 5/6 nephrectomy in rats is used to induce chronic kidney disease.[1][9]
-
Procedure: The surgical procedure involves the removal of the upper and lower thirds of one kidney, followed by the complete removal of the contralateral kidney a week later. Sham-operated rats serve as controls.[1]
-
Treatment: RTA dh404 (2 mg/kg/day) or vehicle is administered orally once daily for a duration of 12 weeks, starting immediately after the nephrectomy surgery.[9][10]
-
Assessments:
-
Blood Pressure: Mean arterial pressure is measured.[1]
-
Renal Function: Urinary protein excretion and other relevant biomarkers are quantified.[8]
-
Oxidative Stress: Plasma levels of malondialdehyde (MDA) are measured as an indicator of lipid peroxidation.[8]
-
Tissue Analysis: Kidneys are harvested for Western blotting and immunohistochemistry to assess the protein abundance and localization of Nrf2, Keap1, NF-κB subunits, and downstream target genes.[1][8]
-
Assessment of Endothelial Function
-
Preparation: Thoracic aortic rings are isolated from the experimental animals (e.g., the CKD rat model).[2][6]
-
Vascular Reactivity: The aortic rings are mounted in an organ bath, and isometric tension is recorded. The relaxation response to acetylcholine is measured to assess endothelium-dependent vasodilation.[2]
-
Molecular Analysis: Aortic tissues are processed for Western blotting to quantify the expression of proteins involved in oxidative stress and inflammation, such as NAD(P)H oxidase subunits, nitrotyrosine (a marker of peroxynitrite), MCP-1, and angiotensin II type 1 (AT1) receptors.[2][6]
In Vitro Cardiomyocyte Studies
-
Cell Culture: H9C2 cardiomyocytes are cultured under standard conditions.[3][7]
-
Treatment: Cells are treated with RTA dh404 (dh404) at various concentrations. To induce oxidative stress, cells can be challenged with hypertrophic agonists like angiotensin II (Ang II).[3][4]
-
Analysis:
-
Nrf2 Activation: Nuclear translocation of Nrf2 is assessed by Western blotting of nuclear and cytoplasmic fractions.[3]
-
Gene Expression: The expression of Nrf2 target genes (e.g., HO-1, NQO1) is quantified by qRT-PCR.[7]
-
Oxidative Stress: The production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is measured using fluorescent probes.[3]
-
Ubiquitination Assays: To confirm the mechanism of Nrf2 stabilization, co-immunoprecipitation and ubiquitination assays are performed to evaluate the interaction between Nrf2, Keap1, and components of the E3 ligase complex.[3][7]
-
Conclusion and Future Directions
RTA dh404 is a promising preclinical candidate that effectively mitigates cellular damage by activating the Nrf2 antioxidant pathway and suppressing NF-κB-mediated inflammation. The quantitative data from various disease models consistently demonstrate its ability to restore physiological function and reduce pathological markers. The detailed experimental protocols provided herein offer a foundation for further investigation into its therapeutic potential. Future research should focus on clinical trials to ascertain the safety and efficacy of RTA dh404 in human diseases driven by oxidative stress and inflammation. The potent and dual mechanism of action suggests its broad applicability in complex multifactorial diseases.
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydro-CDDO-trifluoroethyl amide (dh404), a novel Nrf2 activator, suppresses oxidative stress in cardiomyocytes [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2 Activation Is a Potential Therapeutic Approach to Attenuate Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes | PLOS One [journals.plos.org]
- 8. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The nuclear factor (erythroid-derived 2)-like 2 (Nrf2) activator dh404 protects against diabetes-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NF-κB Inhibitory Signaling of CDDO-dhTFEA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by the synthetic oleanane triterpenoid, CDDO-dhTFEA (also known as RTA dh404). This compound is a promising therapeutic agent with potent anti-inflammatory properties, primarily attributed to its ability to suppress NF-κB, a key regulator of the inflammatory response. This document details the specific interactions of this compound with components of the canonical NF-κB pathway, presents available quantitative data on its inhibitory effects, outlines relevant experimental methodologies, and provides a visual representation of the signaling cascade.
Introduction to NF-κB Signaling
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being the most prominent.
Activation of the canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This leads to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ then phosphorylates IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing the active p50/p65 heterodimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
This compound: Mechanism of NF-κB Inhibition
This compound, a synthetic oleanane triterpenoid, exerts its anti-inflammatory effects by directly targeting the canonical NF-κB signaling pathway. Evidence suggests that this compound and its analogs function as potent inhibitors of this pathway through multiple mechanisms. The primary mechanism of action involves the direct inhibition of the IκB kinase β (IKKβ) subunit.
By inhibiting the kinase activity of IKKβ, this compound prevents the phosphorylation of IκBα. Consequently, IκBα is not targeted for ubiquitination and degradation, and it remains bound to the NF-κB complex in the cytoplasm. This sequestration of NF-κB prevents its nuclear translocation and subsequent activation of pro-inflammatory gene expression.
Furthermore, some studies on related synthetic triterpenoids suggest an indirect mechanism of NF-κB inhibition through the activation of the Nrf2 pathway, which can lead to the detoxification of reactive oxygen species (ROS). As ROS can be activators of the NF-κB pathway, the antioxidant effects of these compounds can also contribute to the overall suppression of NF-κB signaling.
The culmination of these actions is a significant attenuation of the inflammatory response, highlighting the therapeutic potential of this compound in inflammatory and autoimmune diseases.
Quantitative Analysis of NF-κB Inhibition
| Compound | Cell Line | Assay Type | Concentration | % Inhibition of NF-κB Activity (relative to TNFα control) |
| RTA 408 | HeLa/NF-κB-Luc | Luciferase Reporter Assay | 10 nM | ~20% |
| RTA 408 | HeLa/NF-κB-Luc | Luciferase Reporter Assay | 100 nM | ~60% |
| RTA 408 | HeLa/NF-κB-Luc | Luciferase Reporter Assay | 1 µM | ~80% |
Note: This data is for the related compound RTA 408 and is presented for comparative purposes to illustrate the potent NF-κB inhibitory activity of this class of synthetic oleanane triterpenoids.
Experimental Protocols
The investigation of this compound's effect on NF-κB signaling involves a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human cell lines responsive to NF-κB activation, such as HeLa, HEK293, or macrophage cell lines (e.g., RAW 264.7), are commonly used.
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates or 96-well plates) and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound (typically in the nanomolar to low micromolar range) for a specified period (e.g., 1-2 hours). Subsequently, NF-κB activation is induced by adding a stimulating agent such as TNF-α (e.g., 10 ng/mL) for a defined duration (e.g., 30 minutes for signaling pathway analysis or 6 hours for reporter gene assays).
IKKβ Kinase Assay
This assay directly measures the enzymatic activity of IKKβ and its inhibition by this compound.
-
Principle: An in vitro kinase assay is performed using recombinant active IKKβ, a specific substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα, such as GST-IκBα), and ATP. The amount of phosphorylated substrate is then quantified.
-
Procedure:
-
Recombinant human IKKβ is incubated with varying concentrations of this compound in a kinase assay buffer.
-
The kinase reaction is initiated by adding the IκBα substrate and ATP (often radiolabeled with γ-³²P-ATP for autoradiographic detection, or using non-radioactive methods like ADP-Glo™ Kinase Assay which measures ADP formation).
-
The reaction is allowed to proceed at 30°C for a specific time (e.g., 30 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE.
-
The amount of phosphorylated substrate is visualized by autoradiography or quantified using a luminometer, and the IC50 value for IKKβ inhibition is calculated.
-
Western Blot Analysis for IκBα Phosphorylation and Degradation, and p65 Nuclear Translocation
This method assesses the key downstream events of IKKβ activity.
-
Principle: Western blotting is used to detect the levels of specific proteins in cell lysates. To analyze p65 nuclear translocation, cytoplasmic and nuclear fractions of the cell are separated.
-
Procedure:
-
Following cell treatment, cells are washed with ice-cold PBS and lysed. For translocation studies, cytoplasmic and nuclear extracts are prepared using a nuclear extraction kit.
-
Protein concentrations of the lysates are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 or PCNA for nuclear extracts).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. The level of luciferase expression is directly proportional to the transcriptional activity of NF-κB.
-
Procedure:
-
Cells are seeded in a 96-well plate and co-transfected with the NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
After 24 hours, the cells are pre-treated with this compound followed by stimulation with TNF-α for 6-8 hours.
-
The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity, and the fold induction of NF-κB activity is calculated relative to the unstimulated control.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflows described above.
The Discovery and Synthesis of CDDO-dhTFEA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CDDO-dhTFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-dihydro-trifluoroethyl amide), also known as RTA dh404. This compound is a synthetic oleanane triterpenoid that has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and a formidable inhibitor of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This dual activity positions it as a promising therapeutic candidate for a range of diseases characterized by oxidative stress and inflammation, most notably chronic kidney disease (CKD). This document details the chemical synthesis of this compound, summarizes its biological activities with available quantitative data, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways it modulates.
Discovery and Rationale
This compound belongs to a class of synthetic triterpenoids derived from the natural product oleanolic acid. The initial development of these compounds was driven by the need for potent anti-inflammatory agents. Researchers modified the structure of oleanolic acid to enhance its biological activity, leading to the creation of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO).[1][2] Further derivatization of CDDO at the C-28 carboxyl group yielded a series of amides and esters with improved potency and drug-like properties. This compound was synthesized as part of these efforts and was identified as a highly potent activator of the Nrf2 pathway.[3]
The primary rationale for the development of this compound lies in its ability to simultaneously upregulate the endogenous antioxidant response via Nrf2 and suppress inflammatory signaling through NF-κB inhibition. This dual mechanism is particularly relevant in complex multifactorial diseases where both oxidative stress and inflammation are key pathological drivers.
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the naturally occurring pentacyclic triterpenoid, oleanolic acid. The core intermediate, CDDO, is first synthesized, and subsequently converted to the final product.
Synthesis of CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid)
The synthesis of CDDO from oleanolic acid involves a series of chemical transformations to introduce the requisite functional groups and unsaturation. A representative synthetic pathway is described below[2][4][5]:
-
Protection and Oxidation: The synthesis typically starts from a protected form of oleanolic acid. The hydroxyl group at C-3 is oxidized to a ketone, and the C-12 position is also oxidized to introduce a ketone, often following initial functionalization of the C-11 position.
-
Introduction of the Cyano Group: A key step is the introduction of the electron-withdrawing cyano group at the C-2 position. This is often achieved through a formylation reaction at C-2, followed by reaction with hydroxylamine to form an isoxazole ring, which is subsequently cleaved to yield the α-cyano enone functionality.
-
Formation of the Dienone System: The characteristic A and C ring dienone system of CDDO is introduced through selective dehydrogenation reactions.
-
Final Modifications: The final steps may involve deprotection and other functional group manipulations to yield CDDO.
Synthesis of this compound from CDDO
The final step in the synthesis of this compound involves the formation of an amide bond between the C-28 carboxylic acid of CDDO and 2,2,2-trifluoroethylamine. This is typically achieved through the following steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of CDDO is first converted to a more reactive species, such as an acid chloride. This is commonly done by treating CDDO with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent.
-
Amide Coupling: The resulting CDDO acid chloride is then reacted with 2,2,2-trifluoroethylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction. The reaction is typically carried out in an anhydrous aprotic solvent.
Biological Activity and Quantitative Data
This compound exerts its biological effects primarily through the modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2 Activation
This compound is a potent activator of the Nrf2 transcription factor. It functions by covalently modifying a critical cysteine residue (Cys151) on Keap1, the primary negative regulator of Nrf2.[6] This modification disrupts the Keap1-Cul3 ubiquitin ligase complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a wide array of cytoprotective and antioxidant enzymes.
NF-κB Inhibition
In addition to activating Nrf2, this compound and its analogs are potent inhibitors of the NF-κB signaling pathway. This inhibition is mediated, at least in part, by the direct interaction with and inhibition of IκB kinase β (IKKβ), a key kinase responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[3][5] By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Quantitative Data
| Compound | Assay | Cell Line/Model | Parameter | Value | Reference |
| CDDO | Inhibition of NO Production | Mouse Macrophages | IC50 | 0.4 nM | [7] |
| CDDO-Me | Nrf2 Nuclear Translocation | RAW 264.7 Macrophages | Effective Concentration | 10-50 nM | [8] |
| This compound | Nrf2 Activation | Rat Islets | Effective Concentration | 300 nM | [9] |
| This compound | In vivo Nrf2 Activation | Rat Pancreas | Oral Dose | 1 mg/kg/day | [10] |
| CDDO | Keap1 Binding | Surface Plasmon Resonance | KD | 3 nM | [2] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Nrf2 Nuclear Translocation by Western Blot
This protocol describes the detection of Nrf2 accumulation in the nucleus following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, RAW 264.7)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10-500 nM) or vehicle (DMSO) for the desired time (e.g., 2-6 hours).
-
Cell Lysis and Fractionation: Wash cells with ice-cold PBS and harvest. Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal in the nuclear fraction to the Lamin B1 signal.
NF-κB Inhibition by Luciferase Reporter Assay
This protocol measures the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
NF-κB stimulus (e.g., TNF-α, LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Plate the transfected cells in a 96-well plate.
-
Pre-treatment with this compound: After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation of NF-κB Activity: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include a non-stimulated control.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the this compound-treated and stimulated wells to the stimulated-only wells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Nrf2 Activation Pathway by this compound.
Caption: NF-κB Inhibition Pathway by this compound.
Caption: General Experimental Workflow.
Conclusion
This compound is a promising synthetic triterpenoid with a dual mechanism of action that potently activates the Nrf2 antioxidant pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway. Its chemical synthesis is well-established, originating from the natural product oleanolic acid. The biological activities of this compound have been demonstrated in various in vitro and in vivo models, highlighting its therapeutic potential for diseases driven by oxidative stress and inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compelling molecule. Further research to elucidate its precise pharmacokinetic and pharmacodynamic properties in various disease models is warranted to facilitate its translation into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and biochemical characterization establishes a detailed understanding of KEAP1-CUL3 complex assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 Activation With CDDO-Methyl Promotes Beneficial and Deleterious Clinical Effects in Transgenic Mice With Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the BTB domain of Keap1 and its interaction with the triterpenoid antagonist CDDO - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oleanane Triterpenoid Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanane triterpenoids are a class of naturally occurring pentacyclic triterpenoids that have garnered significant attention in the scientific community for their broad spectrum of biological activities. These compounds, and their semi-synthetic derivatives, have demonstrated potent anti-inflammatory, anticancer, antiviral, and antioxidant properties in numerous preclinical studies.[1][2][3] This technical guide provides a comprehensive overview of the core aspects of oleanane triterpenoid research, including quantitative data on their biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through key signaling pathways.
Quantitative Biological Activity Data
The following tables summarize the in vitro efficacy of various oleanane triterpenoid derivatives across different therapeutic areas. This data is crucial for comparing the potency of different structural modifications and for selecting lead compounds for further development.
Table 1: Cytotoxicity of Oleanane Triterpenoid Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid Derivative 1 | HepG2 2.2.15 | >50 | [4] |
| Oleanolic Acid Derivative 2 | HepG2 2.2.15 | 17.9 | [4] |
| Oleanolic Acid Derivative 6 | HepG2 2.2.15 | 5.3 | [4] |
| Monodesmosidic saponins 6-8 | HL-60, HepG2, A549, HeLa | 7.25–22.38 | [5] |
| Oleanolic acid 3-O-α-l-arabinoside (426 ) | Various cancer cell lines | 4.4 to 13.7 | [6] |
| Barringtogenol C (189 ) | HepG2 | 15.1 ± 1.3 | [6] |
| 3β-Hydroxy-22-oxo-20-taraxasten-30-oic acid (703 ) | A2780 | 3.9 | [6] |
| OADP | RAW 264.7 | 1.72 ± 0.10 (µg/mL) | [7] |
| Oleanolic Acid | RAW 264.7 | 56 (µg/mL) | [7] |
Table 2: Anti-inflammatory Activity of Oleanane Triterpenoid Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| TP-46 (A-ring enone of Oleanolic Acid) | iNOS inhibition | 6.0 µM | [1] |
| TP-82 (A and C-ring enone of Oleanolic Acid) | iNOS inhibition | 0.2 µM | [1] |
| Compounds 6-11 from Panax stipuleanatus | NF-κB inhibition | 3.1-18.9 μM | [8] |
| OADP | NO inhibition (48h) | 1.09 ± 0.01 µg/mL | [7] |
| Oleanolic Acid | NO inhibition (48h) | 31.28 ± 2.01 µg/mL | [7] |
| Diclofenac | NO inhibition (48h) | 53.84 ± 2.25 µg/mL | [7] |
| 30-hydroxy-2,3-seco-lup-20(29)-ene-2,3-dioic acid (17 ) | Superoxide anion generation | 0.06 ± 0.01 µg/mL | [9] |
| 30-hydroxy-2,3-seco-lup-20(29)-ene-2,3-dioic acid (17 ) | Elastase release | 1.03 ± 0.35 µg/mL | [9] |
Table 3: Antiviral Activity of Oleanane Triterpenoid Derivatives
| Compound/Derivative | Virus | EC50 / IC50 | Reference |
| Oleanolic Acid | HIV-1 integrase | 30.3 µM | [10] |
| Oleanolic Acid | HIV-1 protease | 57.7 µM | [10] |
| Oleanolic Acid | HSV-1 | 6.8 µg/mL | [11] |
| Oleanolic Acid | HSV-2 | 7.8 µg/mL | [11] |
| Oleanolic Acid Derivative 32 | HIV | 0.32 µM | [11] |
| Glycyrrhizin (1 ) | SARS-CoV | 0.37 mM | [12] |
| Betulinic Acid | HIV-1 protease | 4 µM | [12] |
| Ursolic Acid | HIV-1 protease | 4 µM | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays used in the evaluation of oleanane triterpenoid derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Test compound (oleanane triterpenoid derivative)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oleanane triterpenoid derivative in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Luciferase Reporter Assay
This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation. Many oleanane triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2][14][15]
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293T, HepG2).
-
Test compound (oleanane triterpenoid derivative).
-
Inducing agent (e.g., TNF-α, LPS).
-
Luciferase assay reagent (containing luciferin).
-
Lysis buffer.
-
96-well opaque plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection (if applicable): Seed cells in a 96-well plate. For transient transfections, introduce the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[16]
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the oleanane triterpenoid derivative for a specified time (e.g., 1-2 hours).
-
Induction of NF-κB Activation: Stimulate the cells with an inducing agent (e.g., 10 ng/mL TNF-α) for a defined period (e.g., 6 hours) to activate the NF-κB pathway.[17] Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.[18] Incubate according to the manufacturer's protocol to ensure complete cell lysis.
-
Luciferase Activity Measurement: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent to each well.[18]
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.[19] If a dual-luciferase system is used, subsequently add the second substrate (e.g., for Renilla) and measure its luminescence.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control.
Nrf2 Activation Assay
The transcription factor Nrf2 is a master regulator of the antioxidant response. Many synthetic oleanane triterpenoids are potent activators of the Nrf2 pathway.[3][20][21]
Materials:
-
Cells with a stable or transient Nrf2-responsive reporter (e.g., ARE-luciferase).
-
Test compound (oleanane triterpenoid derivative).
-
Luciferase assay system (as described for the NF-κB assay).
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect with an Antioxidant Response Element (ARE)-driven luciferase reporter construct if necessary.
-
Compound Treatment: Treat the cells with various concentrations of the oleanane triterpenoid derivative for a specified duration (e.g., 24 hours).
-
Cell Lysis and Luciferase Measurement: Follow the same cell lysis and luciferase activity measurement steps as described in the NF-κB luciferase reporter assay protocol.
-
Data Analysis: Determine the fold induction of Nrf2-dependent luciferase activity by the test compound compared to the vehicle-treated control cells.
Signaling Pathways and Mechanisms of Action
Oleanane triterpenoid derivatives modulate several key signaling pathways implicated in disease pathogenesis. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14][15] Oleanane triterpenoids have been shown to inhibit this pathway at multiple points, including the prevention of IκBα phosphorylation and degradation.[7]
Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoid derivatives.
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[20] Synthetic oleanane triterpenoids are among the most potent known inducers of the Nrf2 pathway.[21]
Caption: Activation of the Nrf2 signaling pathway by oleanane triterpenoid derivatives.
Synthesis of Oleanane Triterpenoid Derivatives
The chemical modification of the oleanane scaffold, particularly oleanolic acid, has led to the development of highly potent derivatives. Key synthetic strategies often involve modifications at the C-3 hydroxyl group, the C-12 double bond, and the C-28 carboxylic acid.[1][22][23][24]
General Synthetic Workflow
A common workflow for the synthesis of bioactive oleanane derivatives starts with the isolation of a natural triterpenoid, such as oleanolic acid. This is followed by a series of chemical modifications to introduce new functional groups or alter the existing ones to enhance biological activity.
Caption: General workflow for the synthesis and screening of oleanane triterpenoid derivatives.
Conclusion
Oleanane triterpenoid derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with the ability to modulate key signaling pathways such as NF-κB and Nrf2, make them attractive candidates for drug discovery and development in the areas of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design of new experiments and the development of novel therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to translate the promising preclinical findings into clinical applications.
References
- 1. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of CDDO-dhTFEA in Chronic Kidney Disease: A Technical Guide
Executive Summary
Chronic Kidney Disease (CKD) is a global health issue characterized by a progressive loss of kidney function, often driven by persistent inflammation and oxidative stress.[1][2] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, but its activity is frequently impaired in CKD.[1][3] CDDO-dhTFEA (also known as RTA dh404), a synthetic oleanane triterpenoid, has emerged as a potent therapeutic candidate. This document provides a technical overview of its mechanism, preclinical efficacy, and the experimental protocols used to validate its potential. Preclinical studies demonstrate that this compound potently activates the Nrf2 pathway and inhibits the pro-inflammatory NF-κB pathway.[3][4] In a well-established rat model of CKD, long-term administration of this compound was shown to restore Nrf2 activity, attenuate oxidative stress and inflammation, reduce fibrosis, and improve both renal and endothelial function.[1][2][5] This guide synthesizes the current data, offering researchers and drug development professionals a detailed resource on the therapeutic promise of this compound for CKD.
Introduction: The Role of Oxidative Stress and Inflammation in CKD
Chronic Kidney Disease is fundamentally linked to a self-perpetuating cycle of oxidative stress and inflammation.[6] Under physiological conditions, the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against these insults, orchestrating the expression of numerous antioxidant and cytoprotective genes.[3][7] However, in the uremic environment of CKD, Nrf2 activity is significantly impaired, leading to a diminished antioxidant capacity.[1] This Nrf2 dysfunction, coupled with the activation of pro-inflammatory pathways like nuclear factor kappa B (NF-κB), accelerates glomerulosclerosis, interstitial fibrosis, and vascular damage, driving the progression of the disease.[1][2] Therefore, therapeutic strategies aimed at restoring Nrf2 activity and inhibiting NF-κB present a compelling approach to slowing or halting CKD progression.[8]
This compound: A Second-Generation Nrf2 Activator
This compound (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide) is a synthetic triterpenoid derived from oleanolic acid.[1][6][8] It is an analog of bardoxolone methyl (CDDO-Me), another well-studied Nrf2 activator.[3][9] These synthetic triterpenoids are designed to be exceptionally potent inducers of the Nrf2 pathway.[8] this compound's therapeutic action is twofold: it is a powerful activator of Nrf2 and a potent inhibitor of the pro-inflammatory NF-κB signaling pathway.[3][10]
Core Mechanism of Action
The Keap1-Nrf2 Signaling Axis
Under normal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation.[11][12] This process keeps Nrf2 levels low. When cells are exposed to oxidative stress, reactive cysteine residues on Keap1 are modified, causing a conformational change that prevents it from binding to Nrf2.[7][11] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a broad array of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1) and superoxide dismutase 2 (Sod2).[3][12]
Dual Pathway Modulation by this compound
This compound functions by directly interacting with Keap1, disrupting the Keap1-Nrf2 complex and thereby preventing Nrf2 degradation.[8] This leads to robust Nrf2 nuclear translocation and the subsequent upregulation of its target genes, restoring cellular antioxidant defenses.[3][8]
Simultaneously, this compound inhibits the NF-κB pathway. It has been shown to directly inhibit IKKβ kinase activity, a critical step in the activation of NF-κB.[3][8] By preventing the activation of NF-κB, this compound suppresses the expression of pro-inflammatory mediators such as MCP-1, NAD(P)H oxidase, and 12-lipoxygenase, thereby reducing inflammation.[3]
Caption: Dual mechanism of this compound: Nrf2 activation and NF-κB inhibition.
Preclinical Evidence in a CKD Model
The primary evidence for the efficacy of this compound in CKD comes from studies using the 5/6 nephrectomy rat model. This model mimics many key features of human CKD, including hypertension, proteinuria, glomerulosclerosis, and interstitial fibrosis.[1][8]
In these studies, CKD was induced in Sprague-Dawley rats, which were then treated orally with this compound (2 mg/kg/day) or a vehicle for 12 weeks.[1][8] The results consistently demonstrated multi-faceted renal and vascular protection.
Data Presentation
The quantitative effects of this compound across key pathological pathways are summarized below.
Table 1: Effect of this compound on Nrf2 Pathway Proteins in Renal and Aortic Tissue
| Protein | Group | Relative Expression/Abundance | Change vs. CKD + Vehicle |
|---|---|---|---|
| Nuclear Nrf2 | Sham Control | Normal | - |
| CKD + Vehicle | Significantly Reduced[3][8] | - | |
| CKD + this compound | Restored to near-control levels[3][8] | Increased | |
| Keap1 | Sham Control | Normal | - |
| CKD + Vehicle | Significantly Increased[3][8] | - | |
| CKD + this compound | Reduced to control levels[3][8] | Decreased | |
| Heme Oxygenase-1 (HO-1) | Sham Control | Normal | - |
| CKD + Vehicle | Significantly Reduced[3][8] | - | |
| CKD + this compound | Restored to near-control levels[3][8] | Increased | |
| Superoxide Dismutase 2 (Sod2) | Sham Control | Normal | - |
| CKD + Vehicle | Significantly Reduced[3] | - | |
| CKD + this compound | Partially Restored[3] | Increased | |
| Catalase | Sham Control | Normal | - |
| CKD + Vehicle | Reduced[1][8] | - |
| | CKD + this compound | Increased[1][8] | Increased |
Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation
| Marker | Group | Relative Expression/Abundance | Change vs. CKD + Vehicle |
|---|---|---|---|
| Nitrotyrosine | Sham Control | Normal | - |
| CKD + Vehicle | Significantly Increased[3][6] | - | |
| CKD + this compound | Markedly Reduced[3][6] | Decreased | |
| NAD(P)H Oxidase Subunits | Sham Control | Normal | - |
| CKD + Vehicle | Significantly Upregulated[3][6] | - | |
| CKD + this compound | Reduced to near-control levels[3][6] | Decreased | |
| Nuclear NF-κB (p65) | Sham Control | Normal | - |
| CKD + Vehicle | Significantly Increased[6] | - | |
| CKD + this compound | Attenuated[6] | Decreased | |
| MCP-1 | Sham Control | Normal | - |
| CKD + Vehicle | Upregulated[3] | - | |
| CKD + this compound | Decreased[3] | Decreased | |
| TGF-β Pathway | Sham Control | Normal | - |
| CKD + Vehicle | Activated[1][5] | - |
| | CKD + this compound | Attenuated[1][5] | Decreased |
Table 3: Effect of this compound on Functional and Structural Parameters
| Parameter | Group | Finding | Change vs. CKD + Vehicle |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | CKD + Vehicle | Increased by ~30%[1][2] | - |
| CKD + this compound | Restored to control levels[1][2] | Decreased | |
| Acetylcholine-Induced Vasorelaxation | CKD + Vehicle | Markedly Impaired (EC50 increased ~3-fold)[3] | - |
| CKD + this compound | Normalized to control levels[3] | Improved | |
| Glomerulosclerosis & Interstitial Fibrosis | CKD + Vehicle | Markedly Increased[1][2] | - |
| | CKD + this compound | Significantly Reduced[1][2] | Reduced |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines the core protocols used in the evaluation of this compound.
5/6 Nephrectomy Animal Model
This surgical model is a standard procedure for inducing CKD in rodents.
-
Animal Model: Male Sprague-Dawley rats (225–250 g) are used.[8]
-
Anesthesia: General anesthesia is induced (e.g., ketamine/xylazine, 100/5 mg/kg, i.p.).[8]
-
Procedure: The CKD model is created in two stages.
-
Stage 1: Two of the three branches of the left renal artery are ligated, inducing infarction of approximately two-thirds of the left kidney.
-
Stage 2: One week after the first surgery, a right total nephrectomy is performed, leaving the animal with one-third of its original renal mass.
-
-
Sham Control: Sham-operated control animals undergo the same surgical procedures (laparotomy) but without artery ligation or kidney removal.
-
Treatment: this compound (2 mg/kg in sesame oil) or vehicle is administered daily via oral gavage for the study duration (e.g., 12 weeks).[8]
Western Blotting for Protein Expression
This technique is used to quantify the abundance of specific proteins in tissue lysates.
-
Tissue Preparation: Kidney or aortic tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Fractionation (for Nrf2): To measure activated Nrf2, nuclear and cytosolic fractions are separated using a specialized extraction kit.
-
Protein Quantification: Total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein (e.g., 50-100 μg) are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-p65 NF-κB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band density is quantified and normalized to a loading control (e.g., GAPDH for cytosolic proteins, Lamin B for nuclear proteins).
In Vitro Nrf2 Activation Assay (Reporter Gene Assay)
While Western blotting for nuclear translocation is a direct measure, cell-based reporter assays are a high-throughput method to screen for Nrf2 activators.
-
Cell Line: A stable cell line (e.g., human hepatoma HepG2) is engineered to contain a reporter gene (e.g., Luciferase or β-lactamase) under the control of an ARE promoter (e.g., AREc32 cells).[13][14]
-
Compound Treatment: Cells are plated in multi-well plates (e.g., 96- or 384-well) and treated with various concentrations of the test compound (this compound) for a defined period (e.g., 24 hours).
-
Lysis and Readout: Cells are lysed, and the reporter enzyme's activity is measured.
-
Data Analysis: The signal intensity directly correlates with the level of Nrf2 activation. Potency (EC50) and efficacy (maximal activation) can be calculated from the dose-response curve.
Caption: General experimental workflow for preclinical testing in a rat CKD model.
Clinical Context and Future Directions
The development of this compound is informed by the clinical history of its analog, bardoxolone methyl. Bardoxolone methyl demonstrated significant increases in estimated glomerular filtration rate (eGFR) in patients with CKD and type 2 diabetes in Phase 2 and 3 trials (e.g., BEAM, BEACON).[16][17][18] However, the BEACON trial was terminated prematurely due to a higher rate of heart failure-related adverse events in the treatment arm, thought to be related to fluid overload.[17][19][20]
Subsequent, more detailed studies, such as the Japanese TSUBAKI trial which used the gold-standard inulin clearance method to measure GFR, confirmed that bardoxolone methyl directly improves true kidney function.[19][20] This suggests the underlying mechanism of Nrf2 activation is valid and beneficial for renal function.
The experience with bardoxolone methyl underscores two critical points for the future development of this compound:
-
The Nrf2 pathway is a highly promising target for treating CKD.[19]
-
Careful evaluation of off-target effects, particularly cardiovascular and fluid balance parameters, is essential in future clinical trials.
This compound, as a distinct chemical entity, may possess a different safety and tolerability profile. Further preclinical studies are warranted to characterize its pharmacokinetics, pharmacodynamics, and long-term safety before it can be advanced into human clinical trials for CKD.[6][8]
Conclusion
This compound is a promising, second-generation synthetic triterpenoid that addresses the core pathological drivers of chronic kidney disease: oxidative stress and inflammation. Through potent and dual modulation of the Keap1-Nrf2 and NF-κB pathways, it has demonstrated significant therapeutic potential in a robust preclinical model of CKD. The comprehensive data show that this compound not only halts damage but also restores function at both the cellular and organ levels. While the clinical development of related compounds highlights the need for cautious evaluation of safety, the strong preclinical efficacy of this compound establishes it as a compelling candidate for further development as a novel treatment for chronic kidney disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. Effect of bardoxolone methyl on kidney function in patients with T2D and Stage 3b-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bardoxolone Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 19. Bardoxolone methyl: drug development for diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CDDO-dhTFEA in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid with a trifluoroethyl amide substitution (CDDO-dhTFEA) and its close analogs in mitigating neuroinflammation. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation in various neuroinflammation models, and a quantitative summary of its therapeutic effects.
Core Mechanism of Action: A Dual Approach to Neuroprotection
This compound exerts its potent anti-inflammatory and neuroprotective effects primarily through the modulation of two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Nrf2 Pathway Activation
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, a potent electrophilic compound, reacts with specific cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[1][2] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[1] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cellular defense against oxidative stress, a key driver of neuroinflammation.[3]
NF-κB Pathway Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In the context of neuroinflammation, activation of microglia and astrocytes by stimuli such as lipopolysaccharide (LPS) leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
This compound and its analogs have been shown to directly inhibit the IKKβ subunit by interacting with its cysteine-179 residue.[5] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and preventing the transcription of pro-inflammatory genes.[5]
Quantitative Effects of this compound and Analogs in Neuroinflammation Models
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound and its analogs in mitigating neuroinflammation.
Table 1: In Vitro Effects on Inflammatory and Oxidative Stress Markers
| Cell Type | Model | Compound | Concentration | Marker | Effect | Reference |
| BV-2 Microglia | LPS (1 µg/mL) | CDDO-Me | 20 µM | iNOS Protein | ~80% reduction | [6] |
| BV-2 Microglia | LPS (1 µg/mL) | CDDO-Me | 20 µM | COX-2 Protein | ~70% reduction | [6] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | DHT | 30 min pre-treatment | iNOS Protein | Significant reduction | [7] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | DHT | 30 min pre-treatment | COX-2 Protein | Significant reduction | [7] |
| Human PBMCs | LPS | CDDO-Im | 20-50 nM | Nuclear Nrf2 | 4-5 fold increase | [3] |
| Human PBMCs | LPS | CDDO-Im | - | IL-6 mRNA | Significant attenuation | [3] |
| Human PBMCs | LPS | CDDO-Im | - | TNF-α mRNA | Significant attenuation | [3] |
| Human Jurkat T Cells | anti-CD3/anti-CD28 | CDDO-Im | 0.01 µM | IL-2 Secretion | Nrf2-dependent suppression | [8] |
Table 2: In Vivo Effects in Neuroinflammation and Neurodegenerative Disease Models
| Animal Model | Disease Model | Compound | Dosage | Marker | Effect | Reference |
| C57BL/6 Mice | LPS (50 mg/kg) | CDDO-Im | 3 µmol/kg | Mortality | Significant decrease | [1] |
| C57BL/6 Mice | LPS | CDDO-Im | 3 µmol/kg | TNF-α, IL-6 | Attenuated expression | [1] |
| G93A SOD1 Mice | ALS | CDDO-TFEA | In diet | Lifespan | Increased by ~17% | [3] |
| N171-82Q Mice | Huntington's Disease | CDDO-TFEA | 200 mg/kg in diet | Striatal Atrophy | Rescued | [9] |
| APP/PS1 Mice | Alzheimer's Disease | CDDO-2P-Im | - | Aβ42 levels | Significantly decreased | [10] |
| Rats | Chronic Kidney Disease | This compound | - | iNOS, COX-2 | Reduced expression | [11] |
| Rats | 6-OHDA | HGF Gene Therapy | - | Dopaminergic Neuron Survival | >70% survival vs. <10% in control | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating this compound in neuroinflammation models.
In Vitro Microglia Activation Assay
References
- 1. Nrf2 dependent protection from LPS induced inflammatory response and mortality by CDDO-Imidazolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential microglial activation between acute stress and lipopolysaccharide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, CDDO-Im, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biospective.com [biospective.com]
- 10. BV2 Cells [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Triterpenoid RTA dh404: A Potent Activator of the Antioxidant Response Element Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
RTA dh404, a synthetic oleanane triterpenoid, has emerged as a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation, playing a key role in the pathogenesis of numerous chronic diseases. RTA dh404 has demonstrated significant therapeutic potential in preclinical models of chronic kidney disease, cardiovascular disease, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the mechanism of action of RTA dh404, its effects on the ARE, detailed experimental protocols for its study, and quantitative data from key preclinical investigations.
Introduction to RTA dh404 and the Nrf2-ARE Pathway
RTA dh404, also known as dihydro-CDDO-trifluoroethyl amide (dh404), is a derivative of the synthetic triterpenoid CDDO. It functions as a potent inducer of the Nrf2 transcription factor.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Electrophiles and reactive oxygen species (ROS) can modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[3]
RTA dh404 is a second-generation Nrf2 activator designed for improved potency and a favorable safety profile. Its mechanism of action involves the covalent modification of a critical cysteine residue (Cys151) on Keap1.[4][5] This modification stabilizes Nrf2, leading to its accumulation and nuclear translocation, and the subsequent transcriptional activation of ARE-driven genes. These genes encode for a variety of antioxidant and cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and superoxide dismutase (SOD).[6][7]
Quantitative Effects of RTA dh404 on Nrf2 Target Gene and Protein Expression
The activation of the Nrf2-ARE pathway by RTA dh404 results in a significant upregulation of a battery of cytoprotective genes and proteins. The following tables summarize the quantitative data from preclinical studies, demonstrating the potent and consistent induction of the antioxidant response.
Table 1: In Vivo Upregulation of Nrf2 and Target Genes/Proteins by RTA dh404 in a Rat Model of Chronic Kidney Disease
| Analyte | Tissue | Treatment Group | Fold Change vs. Vehicle Control | Reference |
| Nuclear Nrf2 Protein | Kidney | CKD + RTA dh404 (2 mg/kg/day) | ~2.5-fold increase | [1] |
| Keap1 Protein | Kidney | CKD + RTA dh404 (2 mg/kg/day) | ~0.6-fold of CKD vehicle | [1] |
| Catalase Protein | Kidney | CKD + RTA dh404 (2 mg/kg/day) | ~1.8-fold increase | [1] |
| HO-1 Protein | Kidney | CKD + RTA dh404 (2 mg/kg/day) | ~2.0-fold increase | [1] |
| GCLC Protein | Kidney | CKD + RTA dh404 (2 mg/kg/day) | ~1.5-fold increase | [1] |
| GCLM Protein | Kidney | CKD + RTA dh404 (2 mg/kg/day) | ~1.7-fold increase | [1] |
| Prdx1 mRNA | Kidney | CKD + RTA dh404 (2 mg/kg/day) | ~1.5-fold increase | [1] |
| Txn1 mRNA | Kidney | CKD + RTA dh404 (2 mg/kg/day) | ~1.4-fold increase | [1] |
| Txnrd1 mRNA | Kidney | CKD + RTA dh404 (2 mg/kg/day) | ~1.6-fold increase | [1] |
| Nrf2 Protein | Aorta | CKD + RTA dh404 (2 mg/kg/day) | Restored to control levels | [7] |
| HO-1 Protein | Aorta | CKD + RTA dh404 (2 mg/kg/day) | Restored to control levels | [7] |
| Sod2 Protein | Aorta | CKD + RTA dh404 (2 mg/kg/day) | Restored to control levels | [7] |
| Keap1 Protein | Aorta | CKD + RTA dh404 (2 mg/kg/day) | Reduced to control levels | [7] |
Table 2: In Vitro Upregulation of Nrf2 Target Genes by RTA dh404 in Human Pancreatic Acinar Cells
| Gene | Treatment Group (24h) | Fold Change vs. Vehicle Control | Reference |
| HO-1 | dh404 | Significantly Increased | [6] |
| SOD | dh404 | Significantly Increased | [6] |
| Catalase | dh404 | Significantly Increased | [6] |
| GCLC | dh404 | Significantly Increased | [6] |
Signaling Pathways and Experimental Workflows
The Nrf2-Keap1-ARE Signaling Pathway and the Action of RTA dh404
The following diagram illustrates the core signaling pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. RTA dh404 modifies Keap1, leading to Nrf2 stabilization, nuclear translocation, and the activation of ARE-dependent gene transcription.
Experimental Workflow: Western Blotting for Nrf2 Nuclear Translocation
This diagram outlines a typical workflow for assessing the effect of RTA dh404 on the nuclear translocation of Nrf2.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human aortic endothelial cells (HAECs), human pancreatic acinar cells, or other relevant cell lines.
-
Culture Conditions: Grow cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells to achieve 70-80% confluency. Prior to treatment, cells may be serum-starved for a period (e.g., 24 hours) to minimize basal signaling. Treat cells with RTA dh404 (dissolved in a suitable solvent like DMSO) at various concentrations and for different time points as required by the experimental design. A vehicle control (DMSO) should always be included.
Nuclear and Cytoplasmic Protein Extraction
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with intermittent vortexing to lyse the nuclei.
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris.
-
The resulting supernatant is the nuclear extract.
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford).
Western Blotting
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, Keap1, and relevant loading controls (e.g., Lamin B1 for the nuclear fraction, GAPDH for the cytoplasmic fraction) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the respective loading controls.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Following cell treatment, isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, where the fold change is determined relative to the vehicle-treated control group.
Conclusion
RTA dh404 is a potent and specific activator of the Nrf2-ARE signaling pathway, with a well-defined mechanism of action involving the modification of Keap1. The robust induction of a wide range of cytoprotective genes and proteins underscores its therapeutic potential for diseases characterized by oxidative stress and inflammation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties and therapeutic applications of this promising compound. Further studies, including dose-response analyses in various cell types and in vivo models, will be crucial for the clinical translation of RTA dh404 and related Nrf2 activators.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydro-CDDO-trifluoroethyl amide (dh404), a novel Nrf2 activator, suppresses oxidative stress in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthetic Triterpenoid RTA dh404 (CDDO-dhTFEA) Ameliorates Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthetic Triterpenoid CDDO-dhTFEA: A Deep Dive into its Structural and Functional Characteristics for Drug Development Professionals
An In-depth Technical Guide
November 2025
Abstract
This technical guide provides a comprehensive overview of the structural and functional characteristics of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA), a synthetic oleanane triterpenoid also known as RTA dh404. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, core mechanisms of action, and its effects on key signaling pathways, including the activation of Nuclear factor-erythroid 2-related factor 2 (Nrf2) and the inhibition of Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β). This guide synthesizes available quantitative data into structured tables for comparative analysis and provides detailed experimental methodologies for key cited studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activities.
Structural Characteristics
This compound is a synthetic derivative of oleanolic acid, belonging to the class of oleanane triterpenoids. Its chemical structure is characterized by a pentacyclic triterpene backbone, modified to enhance its biological activity.
| Property | Value |
| Chemical Name | 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide |
| Synonyms | RTA dh404 |
| Molecular Formula | C₃₃H₄₅F₃N₂O₃ |
| Molecular Weight | 574.72 g/mol |
| Class | Synthetic Oleanane Triterpenoid |
Functional Characteristics and Mechanism of Action
This compound is a multi-potent molecule that exerts its primary effects through the modulation of key cellular signaling pathways involved in oxidative stress, inflammation, and fibrosis.
Nrf2 Activation
A primary functional characteristic of this compound is its potent activation of the Nrf2 pathway, a master regulator of the antioxidant response.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound is believed to interact with cysteine residues on Keap1, leading to a conformational change that impairs Keap1's ability to target Nrf2 for degradation.[3] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes and proteins involved in glutathione homeostasis.[2][4]
NF-κB Inhibition
This compound also functions as a potent inhibitor of the pro-inflammatory NF-κB signaling pathway.[1][3] The NF-κB transcription factor plays a central role in the inflammatory response, and its aberrant activation is implicated in numerous chronic diseases. The inhibitory mechanism of this compound on the NF-κB pathway is thought to occur through both direct and indirect mechanisms. It has been suggested that related triterpenoids can directly inhibit the IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. Additionally, by activating the Nrf2 pathway and reducing reactive oxygen species (ROS), this compound can indirectly suppress the activation of NF-κB, as ROS are known to be potent activators of this pathway.
TGF-β Inhibition
Evidence also suggests that this compound can attenuate the TGF-β signaling pathway.[1] The TGF-β pathway is a critical mediator of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix. While the precise mechanism of inhibition by this compound is not fully elucidated, its ability to interfere with this pathway contributes to its anti-fibrotic properties observed in preclinical models.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the effects of this compound.
Table 3.1: In Vitro Studies
| Cell/Tissue Type | Concentration Range | Duration | Key Findings | Reference |
| Human Pancreatic Tissue | 0 - 500 nM | 24 h | Upregulation of antioxidant enzymes (HO-1, SOD, catalase, GCLC), reduction of H₂O₂-induced oxidative stress, and inhibition of apoptosis. | [1] |
| Human Pancreatic Tissue | 0 - 500 nM | 24 h | Reduction in the production of pro-inflammatory cytokines and chemokines (IL-1β, IL-4, IFN-γ). | [1] |
Table 3.2: In Vivo Studies
| Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Rat Acute Pancreatitis Model | 1 mg/kg | Oral (p.o.) | Once daily for 3 days | Reduced inflammatory cell infiltration, acinar cell destruction, peripheral edema, and necrosis. Decreased serum amylase and pancreatic MDA levels. | [1] |
| Rat Chronic Kidney Disease Model | 2 mg/kg/day | Oral (p.o.) | 12 weeks | Restored mean arterial pressure, increased Nrf2 and target gene expression, attenuated NF-κB and TGF-β pathways, and reduced glomerulosclerosis, interstitial fibrosis, and inflammation. | [2] |
| Rat Model of Bile Flow | 3, 10, or 30 mg/kg | Oral (p.o.) | Once daily for 7 days | Dose-dependently increased bile flow and biliary excretion of GSH, cholesterol, and phospholipids. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Human Pancreatic Tissue Culture and Treatment
-
Tissue Source: Human pancreatic tissue obtained from approved tissue distribution programs.
-
Culture Medium: Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Newborn Calf Serum, 100 U/mL Penicillin, and 50 µg/mL Streptomycin.
-
Treatment: Tissues are incubated with this compound dissolved in DMSO at final concentrations ranging from 0 to 500 nM for specified durations (e.g., 24 hours).
-
Oxidative Stress Induction: To study cytoprotective effects, tissues can be co-treated with an oxidizing agent such as hydrogen peroxide (H₂O₂).
Western Blot Analysis for Nrf2 Nuclear Translocation
-
Nuclear and Cytoplasmic Extraction: Cellular fractions are separated using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Protein concentration in each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody against Nrf2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Acute Pancreatitis Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pancreatitis: Acute pancreatitis is induced by intraperitoneal injection of L-arginine or cerulein.
-
Drug Administration: this compound is administered orally at a dose of 1 mg/kg, starting 24 hours before the induction of pancreatitis and continued daily for 3 days.
-
Sample Collection: At the end of the study period, blood samples are collected for serum amylase measurement, and pancreatic tissue is harvested for histological analysis and measurement of malondialdehyde (MDA) levels.
-
Histological Analysis: Pancreatic tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The severity of pancreatitis is scored based on edema, inflammation, and acinar necrosis.
-
Biochemical Analysis: Serum amylase activity is measured using a commercial assay kit. Pancreatic MDA levels, a marker of lipid peroxidation, are quantified using a thiobarbituric acid reactive substances (TBARS) assay.
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A generalized experimental workflow for evaluating this compound.
References
- 1. The Synthetic Triterpenoid RTA dh404 (this compound) Ameliorates Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of CDDO-dhTFEA with Keap1 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between the synthetic triterpenoid CDDO-dhTFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl)-[2,2,2-trifluoroethyl]amide), also known as RTA dh404 or bardoxolone, and the Kelch-like ECH-associated protein 1 (Keap1). This interaction is a critical mechanism for the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.
Core Interaction Mechanism
Under basal conditions, Keap1, a substrate adaptor protein for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
This compound and its analogs are potent activators of the Nrf2 pathway. The primary mechanism of action involves the covalent modification of a critical cysteine residue, Cys151, located in the BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of Keap1. This modification induces a conformational change in Keap1, which is thought to reduce the affinity of the Keap1-Cul3 interaction. While not completely abolishing the interaction, this disruption is sufficient to impair the E3 ubiquitin ligase activity towards Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to their transcriptional activation. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and proteins involved in detoxification.[1][2][3][4]
Quantitative Interaction Data
| Compound | Assay Type | Interaction Measured | Value | Reference |
| CDDO | Time-Resolved FRET (TR-FRET) | Partial antagonism of Keap1-Cul3 | IC₅₀ = 74 nM | [4] |
Signaling Pathway
The signaling cascade initiated by the interaction of this compound with Keap1 is depicted below.
Experimental Protocols
Detailed methodologies for key experiments to investigate the this compound and Keap1 interaction are provided below.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is designed to demonstrate the effect of this compound on the interaction between Keap1 and Nrf2 in a cellular context.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Culture and Treatment:
-
Plate human embryonic kidney (HEK293T) cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing:
-
To reduce non-specific binding, incubate the cell lysate with 20 µL of protein A/G agarose beads and 1 µg of non-specific IgG for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with 2-4 µg of anti-Keap1 antibody overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
-
Western Blotting:
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and Keap1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Fluorescence Polarization (FP) Competition Assay
This assay can be adapted to quantitatively measure the ability of this compound to disrupt the Keap1-Nrf2 protein-protein interaction.
a. Experimental Workflow
b. Detailed Methodology
-
Reagent Preparation:
-
Recombinant human Keap1 Kelch domain protein.
-
A fluorescently labeled peptide corresponding to the high-affinity ETGE motif of Nrf2 (e.g., FITC-labeled).
-
A serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20).
-
-
Assay Procedure:
-
In a 384-well, low-volume, black, round-bottom plate, add Keap1 protein and the fluorescently labeled Nrf2 peptide to each well to a final concentration that gives a significant polarization signal (to be determined empirically, but typically in the low nanomolar range).
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
The degree of polarization is inversely proportional to the amount of fluorescent peptide displaced by this compound.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The interaction between this compound and Keap1 is a well-established mechanism for the activation of the Nrf2 pathway. By covalently modifying Cys151 on Keap1, this compound disrupts the Keap1-Cul3 interaction, leading to the stabilization and nuclear translocation of Nrf2 and the subsequent upregulation of a battery of cytoprotective genes. The quantitative and methodological details provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness this important therapeutic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Structural and biochemical characterization establishes a detailed understanding of KEAP1-CUL3 complex assembly - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of CDDO-dhTFEA-Mediated Nrf2 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream molecular targets influenced by the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by the synthetic triterpenoid, CDDO-dhTFEA (also known as dh404 or RTA dh404). This compound is a potent activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. Understanding its downstream effects is paramount for developing therapeutics targeting a range of pathologies, including cardiovascular diseases, chronic kidney disease, and diabetes-associated complications.
Core Mechanism of Action: Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination of Nrf2 via the Cul3-Rbx1 E3 ligase complex, targeting it for continuous proteasomal degradation.[1][2]
This compound activates this pathway by interacting with a critical cysteine residue (Cys-151) on Keap1.[1] This interaction disrupts the conformation of the Keap1-Cul3-Rbx1 E3 ligase complex, inhibiting its ability to target Nrf2 for ubiquitination and subsequent degradation.[1][3] Consequently, newly synthesized Nrf2 protein stabilizes, accumulates in the cytosol, and translocates to the nucleus.[1][3] Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[2][4]
Downstream Target Gene Expression
The primary consequence of Nrf2 activation by this compound is the transcriptional upregulation of a broad spectrum of cytoprotective genes. These genes encode proteins involved in antioxidant defense, detoxification, and anti-inflammatory processes. The table below summarizes key downstream targets identified in various experimental models.
| Target Gene/Protein | Gene Symbol | Protein Function Category | Experimental Model | Observed Change | Reference(s) |
| Heme Oxygenase-1 | HMOX1 (HO-1) | Antioxidant, Anti-inflammatory | Cardiomyocytes, Aorta (CKD rats), Diabetic HAECs, Kidneys (CKD rats), Human PBMCs | Upregulated | [1][5][6][7][8][9] |
| NAD(P)H: Quinone Oxidoreductase 1 | NQO1 | Detoxification, Antioxidant | Cardiomyocytes, Islets, Diabetic HAECs, Ischemic Kidneys, Human PBMCs | Upregulated | [1][3][6][7][9][10] |
| Thioredoxin-1 | TXN1 | Antioxidant, Redox Regulation | Cardiomyocytes, Kidneys (CKD rats) | Upregulated (mRNA) | [1][8] |
| Thioredoxin Reductase 1 | TXNRD1 | Antioxidant, Redox Regulation | Kidneys (CKD rats) | Upregulated (mRNA) | [8] |
| Peroxiredoxin 1 | PRDX1 | Antioxidant (Peroxidase) | Kidneys (CKD rats) | Upregulated (mRNA) | [8] |
| Superoxide Dismutase 2 | SOD2 | Antioxidant (Mitochondrial) | Aorta (CKD rats) | Upregulated | [5] |
| Catalase | CAT | Antioxidant (H₂O₂ decomposition) | Kidneys (CKD rats) | Upregulated | [8] |
| Glutamate-Cysteine Ligase, Catalytic Subunit | GCLC | Glutathione Synthesis | Ischemic Kidneys, Kidneys (CKD rats), Human PBMCs | Upregulated | [8][9][10] |
| Glutamate-Cysteine Ligase, Modulatory Subunit | GCLM | Glutathione Synthesis | Kidneys (CKD rats), Human PBMCs | Upregulated | [8][9] |
| Autophagy-related proteins (e.g., LC3) | MAP1LC3B | Autophagic Clearance | Islets | Enhanced Autophagic Activity | [3] |
Experimental Protocols & Methodologies
The identification and quantification of these downstream targets rely on standard molecular biology techniques. Below are detailed summaries of common experimental protocols cited in the literature.
Western Blot Analysis for Protein Quantification
This technique is used to measure the protein abundance of Nrf2, its regulatory proteins (Keap1), and its downstream targets (e.g., HO-1, NQO1, SOD2, Catalase).[5][8]
-
Sample Preparation: Tissues or cells are homogenized and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can be separated using specialized kits to analyze Nrf2 translocation.[11] Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are separated on 4-12% SDS-polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. They are then incubated overnight at 4°C with primary antibodies specific to the target proteins. Examples include antibodies against Nrf2, Keap1, HO-1, NQO1, SOD2, and Catalase.[8]
-
Detection: After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: To ensure equal protein loading, membranes are stripped and re-probed with antibodies for loading control proteins such as GAPDH (for cytoplasmic proteins) or Histone H1/Lamin B1 (for nuclear proteins).[5] Densitometry analysis is performed to quantify protein levels relative to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
qRT-PCR is employed to measure changes in the mRNA expression levels of Nrf2 target genes.[3][10]
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from cells or tissues using TRIzol reagent or commercial kits. The purity and concentration of RNA are assessed via spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The qPCR reaction is performed using a thermal cycler with SYBR Green or TaqMan probe-based chemistry. Gene-specific primers for targets like NQO1, HMOX1, GCLC, TXN1, etc., are used.
-
Data Analysis: The cycle threshold (Ct) values are recorded. The relative expression of target genes is calculated using the 2-ΔΔCt method, normalizing the data to a stable housekeeping gene such as 18S rRNA or GAPDH.[11]
References
- 1. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
Preclinical Safety and Efficacy of CDDO-dhTFEA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data on the safety and efficacy of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA), also known as RTA dh404. This synthetic triterpenoid has garnered significant interest for its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the compound's mechanism of action.
Core Mechanism of Action: Nrf2 Activation and NF-κB Inhibition
This compound's primary mechanism of action involves the potent activation of the Nrf2 signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound interacts with Keap1, disrupting the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes.[1][3] This binding initiates the transcription of a wide array of cytoprotective genes encoding antioxidant enzymes (e.g., heme oxygenase-1, SOD2), detoxification enzymes, and other proteins involved in cellular defense.[2][4]
Concurrently, this compound and its analogs are potent inhibitors of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1][2] This inhibition occurs through both direct mechanisms, such as the inhibition of IKKβ kinase activity, and indirect mechanisms, including the detoxification of reactive oxygen species that can otherwise activate NF-κB.[1] The dual action of activating Nrf2 and inhibiting NF-κB positions this compound as a promising therapeutic candidate for diseases with underlying oxidative stress and inflammation.
Figure 1: this compound's dual mechanism of action.
Preclinical Efficacy of this compound
This compound has demonstrated significant efficacy in various preclinical models of diseases characterized by oxidative stress and inflammation.
Chronic Kidney Disease (CKD)
In a 5/6 nephrectomized rat model of CKD, chronic oral administration of this compound (2 mg/kg/day) for 12 weeks resulted in substantial renal protection.[1][5][6]
Efficacy Data in 5/6 Nephrectomized Rat Model of CKD
| Parameter | Vehicle-Treated CKD Rats | This compound-Treated CKD Rats | Key Findings |
| Mean Arterial Pressure (MAP) | Increased (~30%) | Restored to near normal levels | Amelioration of hypertension.[1] |
| Nrf2 Activity in Kidney | Markedly reduced | Increased | Restoration of the primary antioxidant pathway.[1][6] |
| Nrf2 Target Gene Expression | Reduced | Increased | Upregulation of cytoprotective genes.[1] |
| NF-κB Activation in Kidney | Activated | Attenuated | Reduction of pro-inflammatory signaling.[1][5] |
| Glomerulosclerosis & Interstitial Fibrosis | Present | Reduced | Attenuation of kidney scarring and damage.[1][5] |
| Inflammation in Kidney | Present | Reduced | Decreased inflammatory infiltrate.[1][6] |
These findings suggest that long-term treatment with this compound can effectively slow the progression of CKD in this preclinical model by restoring Nrf2 activity and mitigating inflammation and fibrosis.[1][6]
Endothelial Dysfunction in CKD
The same 5/6 nephrectomy rat model was used to assess the impact of this compound on endothelial dysfunction, a common complication of CKD. Treatment with this compound was found to restore acetylcholine-induced vasodilation, indicating improved endothelial function.[2][7] This was associated with the restoration of Nrf2 activity in arterial tissue.[2][7]
Neurodegenerative Disease
In a mouse model of Amyotrophic Lateral Sclerosis (ALS), this compound and a related analog, CDDO-EA, were shown to activate the Nrf2/ARE signaling pathway.[3] While specific efficacy data for this compound in this model is limited in the provided context, the activation of its primary target pathway suggests therapeutic potential for neurodegenerative diseases.[3]
Hepatic Protection
In bile duct-cannulated rats, oral administration of this compound for 7 days dose-dependently increased bile flow and the biliary excretion of glutathione (GSH), cholesterol, and phospholipids without affecting bile acid excretion.[4] This was accompanied by the induction of a broad range of Nrf2 target genes in the liver, demonstrating its hepatoprotective potential.[4]
Preclinical Safety and Tolerability
Preclinical studies have provided initial insights into the safety profile of this compound.
Safety Data
| Study Type | Animal Model | Dosing | Findings |
| Chronic Kidney Disease | 5/6 Nephrectomized Rats | 2 mg/kg/day for 12 weeks | The treatment was effective in slowing CKD progression, suggesting good tolerability over the study period.[1][6][8] |
| Hepatic Function | Bile Duct-Cannulated Rats | 3, 10, or 30 mg/kg/day for 7 days | Did not adversely affect liver histology at the tested doses.[4] |
| Non-human Primate (analogs) | Non-human Primates | Not specified | A one-year study with bardoxolone methyl analogs demonstrated tolerability at doses higher than those used in some rodent studies.[1] |
It is important to note that while these studies suggest a favorable safety profile for this compound in these specific preclinical models, further comprehensive toxicology studies are necessary to fully characterize its safety.
Experimental Protocols
5/6 Nephrectomy Rat Model of Chronic Kidney Disease
Objective: To induce a model of progressive chronic kidney disease characterized by hypertension, proteinuria, and renal fibrosis.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.[1]
-
Surgical Procedure:
-
Under anesthesia, a dorsal incision is made to expose the left kidney.
-
Two-thirds of the left kidney is surgically removed (subtotal nephrectomy).
-
One week later, a second surgery is performed to remove the entire right kidney (contralateral nephrectomy).
-
This two-step surgical procedure results in a 5/6 reduction in renal mass.
-
-
Post-operative Care: Animals are monitored for recovery, and appropriate analgesics are administered.
-
Treatment Administration: this compound or vehicle is administered, typically via oral gavage, starting at a specified time post-surgery and continuing for the duration of the study (e.g., 12 weeks).[1]
-
Outcome Measures:
-
Functional: Blood pressure monitoring, 24-hour urine collection for protein and creatinine measurement.
-
Biochemical: Blood collection for analysis of plasma creatinine, blood urea nitrogen (BUN), and other relevant markers.
-
Histological: Kidneys are harvested, fixed, and sectioned for staining (e.g., H&E, Masson's trichrome) to assess glomerulosclerosis, interstitial fibrosis, and inflammation.
-
Molecular: Kidney tissue is processed for Western blotting and qPCR to analyze protein and mRNA expression of Nrf2, NF-κB pathway components, and their respective target genes.
-
Figure 2: Workflow for the 5/6 nephrectomy rat model study.
Bile Duct Cannulation and Bile Collection in Rats
Objective: To assess the effect of this compound on bile flow and composition.
Methodology:
-
Animals: Male rats are used.
-
Surgical Procedure:
-
Under anesthesia, a midline abdominal incision is made.
-
The common bile duct is isolated and cannulated with polyethylene tubing.
-
The cannula is secured, and the abdominal incision is closed.
-
-
Treatment and Bile Collection:
-
Analysis:
-
Bile flow rate is determined gravimetrically.
-
Bile composition (GSH, cholesterol, phospholipids, bile acids) is analyzed using appropriate biochemical assays.
-
At the end of the study, livers are harvested for histological examination and molecular analysis of Nrf2 target genes.[4]
-
Conclusion
Preclinical studies have consistently demonstrated the efficacy of this compound in models of chronic kidney disease, endothelial dysfunction, and hepatic injury. Its potent dual mechanism of activating the protective Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway provides a strong rationale for its therapeutic potential in a range of diseases driven by oxidative stress and inflammation. The available safety data in animal models is encouraging, though further investigation is required. The detailed experimental protocols provided herein offer a foundation for the design and interpretation of future studies on this promising compound.
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5/6 Nephrectomy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of CDDO-dhTFEA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of CDDO-dhTFEA, a synthetic triterpenoid compound known for its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.
Mechanism of Action
This compound (also known as RTA dh404) is a promising therapeutic agent due to its dual regulatory effects on key cellular pathways.[1][2][3][4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound modifies cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby protecting cells from oxidative stress.[2][6][7]
Concurrently, this compound has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[1][2][4] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and degradation of the inhibitor of κB (IκB), which allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can interfere with this pathway, although the precise mechanism is still under investigation, leading to a reduction in the production of inflammatory cytokines.
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Nrf2 Antibody (A80763) | Antibodies.com [antibodies.com]
- 4. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.cn]
- 5. Low-Dose Dose–Response for In Vitro Nrf2-ARE Activation in Human HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Animal Model Studies of CDDO-dhTFEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-dhTFEA (also known as RTA dh404) is a synthetic oleanane triterpenoid that has shown significant therapeutic potential in preclinical models of diseases characterized by inflammation and oxidative stress. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1][2] Simultaneously, this compound acts as an inhibitor of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] This dual mechanism of action makes this compound a promising candidate for the treatment of various conditions, including chronic kidney disease (CKD)[2][4], neurodegenerative diseases, and other inflammatory disorders.
These application notes provide a comprehensive guide to designing and conducting preclinical animal model studies to evaluate the efficacy and mechanism of action of this compound. The focus is on a well-established model of chronic kidney disease, the 5/6 nephrectomy rat model, with additional considerations for other relevant models.
Mechanism of Action: Nrf2 Activation and NF-κB Inhibition
This compound's primary mechanism of action involves the modulation of the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, an electrophilic molecule, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5][6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[2][5] This results in the upregulation of a wide array of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7]
Concurrently, this compound has been shown to inhibit the NF-κB pathway, a key driver of inflammation.[1][3] By suppressing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and mediators, thereby attenuating the inflammatory response that contributes to tissue damage in various diseases.[4]
Signaling Pathway Diagram
References
- 1. Anti-Nrf2 Antibodies: Novus Biologicals [novusbio.com]
- 2. NRF2, NFE2L2 antibody (16396-1-AP) | Proteintech [ptglab.com]
- 3. Bardoxolone methyl analogs RTA 405 and dh404 are well tolerated and exhibit efficacy in rodent models of Type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of bardoxolone methyl worsen diabetic nephropathy in rats with additional adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat IL-6 ELISA Kit (ab234570) | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDDO-dhTFEA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the synthetic oleanane triterpenoid, CDDO-dhTFEA (also known as RTA dh404), in cell culture experiments. This document outlines its mechanism of action, provides detailed protocols for key assays, and presents quantitative data from various studies.
Introduction
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and an inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[1][2][3] Its ability to modulate these critical pathways makes it a valuable tool for studying and potentially treating diseases associated with oxidative stress and inflammation, such as chronic kidney disease and cancer.[2][4][5][6] In cell culture, this compound has been shown to induce apoptosis, cause cell cycle arrest, and upregulate the expression of cytoprotective genes.[7][8]
Mechanism of Action
Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound and its analogs are believed to interact with Keap1, disrupting the Keap1-Nrf2 complex.[8][9] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a wide array of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][8][9]
Simultaneously, this compound inhibits the NF-κB pathway, which is a key regulator of inflammation.[1][2] The dual action of activating Nrf2-mediated antioxidant responses while suppressing NF-κB-driven inflammation makes this compound a compound of significant interest in drug development.
Data Presentation
The following tables summarize the quantitative effects of this compound and its analogs observed in various cell culture experiments.
Table 1: Effects of CDDO Analogs on Apoptosis
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| CDDO-Me | Panc-1 | 0.125 - 0.5 µM | 19% to 52% increase in Annexin V positive cells. | [1] |
| CDDO-Me | MiaPaCa-2 | 0.125 - 0.5 µM | 13% to 69% increase in Annexin V positive cells. | [1] |
| CDDO-Me | MiaPaCa-2 | 0.63 - 5 µM | 28% to 61% increase in Annexin V positive cells. | [6] |
| CDDO-Me | Panc-1 | 0.63 - 5 µM | 26% to 59% increase in Annexin V positive cells. | [6] |
| CDDO-TFEA | GBM8401 | Not specified | Significant increase in the percentage of apoptotic cells as measured by Annexin V-FITC/PI assay. | [7] |
Table 2: Effects of CDDO Analogs on Cell Cycle
| Compound | Cell Line | Concentration(s) | Observed Effect | Reference |
| CDDO-Im | W780 | Not specified | Induction of G2/M arrest. | [4] |
| This compound | U87MG | Not specified | Induction of G2/M cell cycle arrest. | [4] |
| This compound | GBM8401 | Not specified | Induction of G2/M cell cycle arrest. | [4] |
| CDDO-TFEA | GBM8401 | 1, 1.5, 2 µM | Accumulation of cells in the G2/M phase. | [7] |
Table 3: Effects of this compound on Nrf2 Target Gene Expression
| Cell Type/Model | Treatment | Target Genes Upregulated | Reference |
| Rat Kidney | 2 mg/kg/day RTA dh404 (in vivo) | Catalase, HO-1, Gclc, Gclm, Txn1, Txnrd1, Prdx1 | [8] |
| Rat Aorta | 2 mg/kg/day RTA dh404 (in vivo) | Ho-1, Sod2 | [3] |
| Rat Liver | 3, 10, 30 mg/kg this compound (in vivo) | Nqo1, Txnrd, Srxn1, Gclc, Gclm, Gsr, Ggt1, Ho-1, Eh-1 | [10] |
Experimental Protocols
Here are detailed protocols for common cell culture experiments involving this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 1-5 µM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot for Nrf2 Activation
This protocol is to detect the nuclear translocation of Nrf2, a key indicator of its activation.
Materials:
-
This compound stock solution
-
Cell culture dishes
-
Nuclear and cytoplasmic extraction reagents
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 100-500 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Harvest cells and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Follow with incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: An increase in the Nrf2 signal in the nuclear fraction relative to the loading control (Lamin B1) indicates Nrf2 activation.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol is to measure the upregulation of Nrf2 target gene expression.
Materials:
-
This compound stock solution
-
Cell culture dishes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 100-500 nM) for a desired time (e.g., 6-24 hours).
-
RNA Extraction: Harvest cells and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in treated cells relative to control cells, normalized to the housekeeping gene.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Effects
Caption: General experimental workflow.
References
- 1. Induction of Apoptosis in Pancreatic Cancer Cells by CDDO-Me Involves Repression of Telomerase through Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Mitosis Delay and Apoptosis by CDDO-TFEA in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cell proliferation and induction of apoptosis by oleanane triterpenoid (CDDO-Me) in pancreatic cancer cells is associated with the suppression of hTERT gene expression and its telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Mitosis Delay and Apoptosis by CDDO-TFEA in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDDO-9,11-dihydro-trifluoroethyl amide (this compound) induces hepatic cytoprotective genes and increases bile flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Nrf2 Activation by CDDO-dhTFEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by the synthetic triterpenoid, CDDO-dhTFEA (also known as RTA dh404). This compound is a potent activator of Nrf2, a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2] This pathway is a critical therapeutic target for conditions associated with oxidative stress and inflammation, such as chronic kidney disease and neurodegenerative disorders.[1][3]
This compound functions by interacting with Keap1, a repressor protein that targets Nrf2 for degradation under basal conditions.[1][4] By binding to Keap1, this compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2 in the cytoplasm.[5] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[3][6] This activation leads to the upregulation of numerous protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase 2 (Sod2), catalase, and glutamate-cysteine ligase (GCL).[1][6][7]
This document offers a comprehensive guide to performing Western blot analysis to monitor this activation process, from sample preparation to data interpretation.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Nrf2 activation pathway by this compound and the general workflow for the Western blot experiment.
Caption: Nrf2 activation pathway by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: This protocol is suitable for various cell lines, including but not limited to human embryonic kidney cells (HEK293), human hepatoma cells (HepG2), and macrophage cell lines (RAW 264.7).[4][8]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentration of this compound (e.g., 10-300 nM) for the specified duration (e.g., 6-24 hours).[3][4][5] Include a vehicle control (DMSO) in all experiments.
-
Sample Preparation: Nuclear and Cytoplasmic Extraction
To specifically assess the translocation of Nrf2, it is crucial to separate nuclear and cytoplasmic fractions.
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitor cocktail
-
-
Protocol:
-
After treatment, wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and proceed with a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.[9]
-
Add protease and phosphatase inhibitors to the extraction buffers immediately before use.
-
Store the resulting cytoplasmic and nuclear extracts at -80°C.
-
Protein Quantification
-
Method: Use a bicinchoninic acid (BCA) protein assay for accurate quantification of protein concentration in the extracts.
-
Procedure: Follow the manufacturer's protocol for the BCA assay kit.
SDS-PAGE and Western Blotting
-
Gel Electrophoresis:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9]
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation and Analysis
Quantitative data from Western blot analysis should be presented clearly to allow for easy comparison between different treatment groups.
Quantitative Data Summary
The following table summarizes the expected outcomes of this compound treatment on Nrf2 and its target proteins based on published studies.
| Protein Target | Cellular Fraction | Expected Change with this compound | Loading Control | References |
| Nrf2 | Nuclear | Significant Increase | Lamin B1 | [6][10] |
| Keap1 | Cytosolic | Decrease or No Significant Change | β-actin, GAPDH | [1][6] |
| HO-1 | Cytosolic/Whole Cell | Significant Increase | β-actin, GAPDH | [6][7] |
| SOD2 | Cytosolic/Whole Cell | Significant Increase | β-actin, GAPDH | [6] |
| Catalase | Cytosolic/Whole Cell | Significant Increase | β-actin, GAPDH | [1][7] |
| GCLC/GCLM | Cytosolic/Whole Cell | Significant Increase | β-actin, GAPDH | [7][10] |
Data Quantification and Interpretation
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities.[9]
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control band (Lamin B1 for nuclear extracts, β-actin or GAPDH for cytoplasmic/whole-cell extracts).
-
Interpretation: An increase in the nuclear Nrf2 protein levels following this compound treatment is a direct indicator of Nrf2 activation. Concurrently, an increase in the expression of downstream target proteins like HO-1 and SOD2 confirms the functional activation of the Nrf2 pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak Nrf2 signal in the nucleus | Inefficient nuclear extraction. | Use a validated commercial kit and ensure all steps are performed on ice with fresh inhibitors. |
| Insufficient treatment time or dose. | Perform a time-course and dose-response experiment to optimize treatment conditions. | |
| Poor antibody quality. | Use a validated antibody for Nrf2 and titrate the optimal concentration. | |
| High background on the blot | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody; try a different blocking agent. |
| Protein degradation. | Ensure protease inhibitors are always included and samples are kept on ice. |
By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis to investigate the activation of the Nrf2 pathway by this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 5. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nrf2 Activation With CDDO-Methyl Promotes Beneficial and Deleterious Clinical Effects in Transgenic Mice With Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CDDO-dhTFEA Target Gene Expression via qPCR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying the messenger RNA (mRNA) expression of target genes modulated by the synthetic triterpenoid, CDDO-dhTFEA (also known as RTA dh404), using quantitative real-time polymerase chain reaction (qPCR). This document includes a step-by-step experimental protocol, a summary of expected quantitative data, and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Introduction
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5][6][7] this compound reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[5][6][8] The upregulation of these genes plays a crucial role in cellular protection against oxidative stress and inflammation.[2][9]
Experimental Protocols
This protocol outlines a two-step reverse transcription qPCR (RT-qPCR) approach to measure the relative expression of this compound target genes.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells of interest (e.g., human pancreatic tissue, hepatocytes, renal epithelial cells) in appropriate cell culture vessels and grow to 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0-500 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
Part 2: RNA Isolation and Quantification
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercially available RNA extraction kit following the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase.[10]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Part 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In nuclease-free tubes, combine the following components for each sample:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
RNase-free water to a final volume of 10 µL
-
-
Denaturation: Incubate the mixture at 65°C for 5 minutes, then place on ice for 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
Reverse Transcriptase Buffer (5X)
-
Reverse Transcriptase
-
RNase Inhibitor
-
-
Reverse Transcription Reaction: Add the master mix to each RNA sample, mix gently, and incubate at 42°C for 60 minutes, followed by 70°C for 10 minutes to inactivate the enzyme. The resulting complementary DNA (cDNA) can be stored at -20°C.
Part 4: Quantitative PCR (qPCR)
-
qPCR Reaction Setup: Prepare the following reaction mix in a qPCR plate for each gene of interest and a reference gene (e.g., GAPDH, ACTB):
-
SYBR Green Master Mix (2X) or TaqMan Gene Expression Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted 1:10)
-
Nuclease-free water to a final volume of 20 µL
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis to ensure the specificity of the amplified product.
-
-
Controls: Include the following controls in each qPCR run:
Part 5: Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for each sample and gene.
-
Relative Quantification (ΔΔCt Method):
-
Normalize to Reference Gene (ΔCt): For each sample, calculate the difference in Ct values between the target gene and the reference gene (ΔCt = Cttarget - Ctreference).
-
Normalize to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Data Presentation
The following table summarizes the expected upregulation of key Nrf2 target genes in response to this compound treatment based on published literature. The fold change values are indicative and may vary depending on the cell type, concentration of this compound, and treatment duration.
| Target Gene | Function | Expected Fold Change (mRNA) | Reference |
| HO-1 (HMOX1) | Heme degradation, antioxidant | ↑ | [1][11] |
| SOD | Superoxide dismutation | ↑ | [1] |
| Catalase | Hydrogen peroxide degradation | ↑ | [1] |
| GCLC | Glutathione synthesis | ↑ | [1][11] |
| Nqo1 | NAD(P)H quinone detoxification | ↑ | [11] |
| Txnrd | Thioredoxin reduction | ↑ | [11] |
| Srxn1 | Sulfiredoxin reduction | ↑ | [11] |
| Gclm | Glutathione synthesis | ↑ | [11] |
| Gsr | Glutathione reduction | ↑ | [11] |
| Ggt1 | Glutathione metabolism | ↑ | [11] |
| Eh-1 | Epoxide hydration | ↑ | [11] |
Mandatory Visualization
Caption: qPCR Experimental Workflow for this compound Target Gene Analysis.
Caption: this compound Mechanism of Action via the Nrf2 Signaling Pathway.
References
- 1. mcgill.ca [mcgill.ca]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Optimal Dosage of CDDO-dhTFEA for Murine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA), also known as RTA dh404, in mouse and rat models for preclinical research. The provided protocols are based on findings from various studies investigating its therapeutic potential in a range of disease models.
Data Summary of this compound and Analogs in Rodent Models
The following table summarizes the quantitative data on the dosage and administration of this compound and its closely related analogs in different rodent studies. This information is crucial for designing new experiments and for the comparison of outcomes across various models.
| Compound | Species | Disease Model | Dosage | Administration Route | Duration | Key Outcomes |
| This compound | Rat | Chronic Kidney Disease (CKD) | 2 mg/kg/day | Oral (daily) | 12 weeks | Restored Nrf2 activity, attenuated oxidative stress, inflammation, and fibrosis.[1][2][3] |
| CDDO-TFEA | Mouse | Amyotrophic Lateral Sclerosis (ALS) | 400 mg/kg of food (~80 mg/kg/day) | Oral (in food) | From 30 days of age | Activated Nrf2/ARE pathway, extended survival.[4] |
| CDDO-Imidazolide | Mouse | Kidney Ischemia-Reperfusion Injury | 30 µmol/kg | Gastric gavage | Pre-treatment | Conferred protection against acute kidney injury, improved mortality and renal function.[5] |
| CDDO-Imidazolide | Mouse | Liver Ischemia-Reperfusion Injury | 2 mg/kg | Intraperitoneal | 3 hours pre-ischemia | Protected liver from injury through activation of the Nrf2/HO-1 pathway.[6] |
| CDDO-Methyl Ester | Mouse | Lung Cancer | 50-100 mg/kg diet | Oral (in diet) | 8-12 weeks | Reduced tumor burden and reprogrammed the immune microenvironment.[7] |
Key Signaling Pathway: Nrf2-Keap1
This compound and its analogs are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[1][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound interacts with Keap1, disrupting the Nrf2-Keap1 complex.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of numerous cytoprotective enzymes.[1][8] These compounds have also been shown to inhibit the pro-inflammatory NF-κB pathway.[1]
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The triterpenoid CDDO-imidazolide ameliorates mouse liver ischemia-reperfusion injury through activating the Nrf2/HO-1 pathway enhanced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Triterpenoid CDDO-Methyl Ester Reduces Tumor Burden, Reprograms the Immune Microenvironment, and Protects from Chemotherapy-Induced Toxicity in a Preclinical Mouse Model of Established Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDDO-dhTFEA Treatment in a Rat Model of Chronic Kidney Disease
These application notes provide a detailed overview of the experimental use of CDDO-dhTFEA (also known as RTA dh404) in a preclinical rat model of Chronic Kidney Disease (CKD), specifically the 5/6 nephrectomy model. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for CKD.
Summary of Preclinical Study
A key study investigated the therapeutic potential of this compound in a well-established rat model of CKD. The study demonstrated that a 12-week treatment regimen with this compound effectively mitigated the progression of renal disease. The primary mechanism of action is attributed to the activation of the Nrf2 pathway, a critical regulator of cellular antioxidant responses, and the inhibition of the pro-inflammatory NF-κB pathway.[1][2][3][4][5][6]
Data Presentation
The following tables summarize the key parameters and quantitative outcomes from the representative study.
Table 1: Experimental Design
| Parameter | Description |
| Test Compound | 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (this compound / RTA dh404) |
| Animal Model | Sprague-Dawley rats with CKD induced by 5/6 nephrectomy |
| Groups | 1. Sham-operated control (CTL) 2. 5/6 nephrectomized + Vehicle (CKD) 3. 5/6 nephrectomized + this compound (CKD + RTA dh404) |
| Dosage | 2 mg/kg/day |
| Route of Administration | Oral gavage |
| Vehicle | Sesame oil |
| Treatment Duration | 12 weeks |
Table 2: Summary of Key Findings
| Parameter | CKD + Vehicle Group (vs. Control) | CKD + this compound Group (vs. CKD + Vehicle) |
| Mean Arterial Pressure (MAP) | Increased (~30%)[1][2][3] | Restored to control levels[1][2][3] |
| Nrf2 Activity | Markedly reduced[1][2][3] | Increased/Restored[1][2][3] |
| Nrf2 Target Genes (Catalase, HO-1, etc.) | Markedly reduced[1][2][3] | Expression increased[1][2][3] |
| NF-κB Pathway | Activated[1][2][3] | Activation attenuated[1][2][3] |
| Oxidative Stress Markers (e.g., NAD(P)H oxidase) | Upregulated[1][2][3] | Attenuated |
| Inflammation Markers | Increased[1][2][3] | Reduced[1][2][3] |
| Fibrosis Markers (e.g., TGF-β pathway) | Activated | Attenuated |
| Renal Histopathology | Glomerulosclerosis, interstitial fibrosis, inflammation[1][2][3] | Reduced glomerulosclerosis, interstitial fibrosis, and inflammation[1][2][3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the study of this compound in a rat model of CKD.
5/6 Nephrectomy Rat Model of CKD
This surgical procedure is a standard method to induce progressive chronic kidney disease in rodents.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: General anesthesia is induced (e.g., ketamine/xylazine, 100/5 mg/kg, i.p.).[1]
-
Procedure:
-
A dorsal incision is made, and two of the three branches of the left renal artery are ligated.
-
The upper and lower thirds of the left kidney are excised.
-
One week later, a right total nephrectomy is performed.
-
-
Sham Control: Sham-operated rats undergo the same surgical procedures without ligation or removal of kidney tissue.
Drug Administration Protocol
-
Compound Preparation: this compound is suspended in the vehicle (sesame oil).
-
Administration: The compound is administered once daily via oral gavage at a dose of 2 mg/kg.[1][2][3][4]
-
Duration: Treatment is carried out for 12 consecutive weeks, starting from the time of the initial surgery.[1][2][3][4]
-
Control Groups: The sham and CKD control groups receive the vehicle (sesame oil) on the same schedule.[1]
Endpoint Analysis
-
Metabolic Cage Analysis: At the end of the 12-week treatment period, animals are placed in metabolic cages for a 24-hour urine collection to assess renal function parameters (e.g., proteinuria).[1]
-
Blood Pressure Measurement: Mean arterial pressure is measured.
-
Tissue Harvesting:
-
Animals are anesthetized.
-
Blood is collected via cardiac puncture for plasma analysis (e.g., creatinine, BUN).
-
Kidneys are harvested for histopathological and molecular analysis.[2]
-
-
Molecular Analysis:
-
Western Blotting: To quantify protein expression levels of Nrf2, Keap1, NF-κB subunits (e.g., p65), and markers of oxidative stress and inflammation in kidney tissue homogenates.
-
Immunohistochemistry: To visualize the localization and extent of fibrosis, inflammation, and other structural changes in kidney sections.
-
Visualizations
Signaling Pathway of this compound in CKD
Caption: Mechanism of this compound in mitigating CKD.
Experimental Workflow
Caption: Workflow for evaluating this compound in a rat CKD model.
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDDO-dhTFEA Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CDDO-dhTFEA (also known as RTA dh404), a synthetic oleanane triterpenoid compound. This compound is a potent activator of the transcription factor Nrf2 and an inhibitor of the pro-inflammatory transcription factor NF-κB, making it a valuable tool for research in areas such as chronic kidney disease, inflammation, and oxidative stress.[1][2][3]
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1191265-33-4 | [1] |
| Molecular Formula | C₃₃H₄₅F₃N₂O₃ | [1] |
| Molecular Weight | 574.72 g/mol | [2] |
| Purity | >98% | [4] |
| Appearance | Solid powder | [5] |
Recommended Solvents and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Reference |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][6] |
| Solubility in DMSO | ≥ 17.2 mg/mL (29.9 mM) | [7] |
| Storage of Powder | -20°C for up to 3 years | [8] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid multiple freeze-thaw cycles. | [2][3][6] |
| Short-term Storage of Stock Solution (in DMSO) | 4°C for up to 2 weeks | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[6]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.75 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution from 5.75 mg of powder, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[9] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[2] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Application to Cells: Add the final working solution to the cell culture plates and mix gently by swirling.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
Visualizing Experimental and Logical Workflows
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solutions.
Simplified Signaling Pathway of this compound
Caption: Simplified mechanism of action for this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medchemexpress LLC HY-112671 10mg Medchemexpress, this compound CAS:1191265-33-4 | Fisher Scientific [fishersci.com]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. This compound|1191265-33-4|COA [dcchemicals.com]
- 7. This compound (RTA dh404) | Nrf2激活剂 | MCE [medchemexpress.cn]
- 8. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Administering CDDO-dhTFEA via Oral Gavage in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of CDDO-dhTFEA (also known as RTA dh404) to rodents. This synthetic oleanane triterpenoid is a potent activator of the transcription factor Nrf2 and an inhibitor of the pro-inflammatory transcription factor NF-κB, making it a compound of interest for studying and potentially treating conditions associated with oxidative stress and inflammation.[1][2][3]
Mechanism of Action
This compound's primary mechanism of action involves the activation of the Nrf2 pathway.[1][2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. This compound interacts with Keap1, leading to the release and translocation of Nrf2 to the nucleus.[2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant and anti-inflammatory proteins.[2][4]
Simultaneously, this compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.[1][2] By attenuating NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[1]
Quantitative Data from Rodent Studies
The following tables summarize dosing information from published studies that administered this compound via oral gavage to rodents.
Table 1: this compound Dosing in Rats
| Study Focus | Rat Strain | Dose | Dosing Frequency | Duration | Key Findings | Reference |
| Chronic Kidney Disease | 5/6 nephrectomized rats | 2 mg/kg/day | Once daily | 12 weeks | Restored Nrf2 activity, attenuated oxidative stress, inflammation, and fibrosis.[2][5] | [2][5] |
| Hepatic Cytoprotection | Bile duct-cannulated rats | 3, 10, or 30 mg/kg/day | Once daily | 7 days | Dose-dependently increased bile flow and expression of Nrf2 target genes.[4] | [4] |
| Acute Pancreatitis | Wistar rats | 1 mg/kg | Once daily | 3 days | Protected pancreatic tissue and exhibited anti-inflammatory activity.[1] | [1] |
Table 2: this compound Dosing in Mice
| Study Focus | Mouse Strain | Dose | Dosing Frequency | Duration | Key Findings | Reference |
| General reference to rodent studies | Not specified | Not specified | Not specified | Not specified | Rodent-specific adverse metabolite formation precludes chronic dosing of bardoxolone methyl, necessitating the use of analogs like this compound for longer-term studies.[2] | [2] |
Experimental Protocols
Formulation of this compound for Oral Gavage
This compound is a hydrophobic compound. For oral administration in rodents, it is typically suspended in a vehicle. While the exact formulations are not always detailed in publications, a common and effective vehicle for similar compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.2% Tween-80 in sterile water. Corn oil is another potential vehicle for hydrophobic molecules.[6]
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween-80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Protocol:
-
Prepare the Vehicle:
-
To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Heat the solution gently (to ~40-50°C) on a stir plate to aid dissolution.
-
Once the CMC is fully dissolved, allow the solution to cool to room temperature.
-
Add 0.2 mL of Tween-80 to the 100 mL of 0.5% CMC solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste. This helps to ensure a fine, uniform suspension.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Alternatively, use a homogenizer for a more uniform suspension.
-
Continuously stir the final suspension on a stir plate while drawing up individual doses to ensure homogeneity.
-
Protocol for Oral Gavage in Rodents
This protocol provides a general guideline. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats; flexible or curved needles with a ball tip are recommended).[7]
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
70% ethanol for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 20 mL/kg for rats.[2][8]
-
Properly restrain the animal. For mice, this is typically done by scruffing the neck and back to immobilize the head and forelimbs. For rats, a similar scruffing technique or wrapping in a towel can be used.
-
-
Gavage Needle Measurement and Insertion:
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension over 2-3 seconds.
-
Observe the animal for any signs of distress, such as gasping or fluid coming from the nose, which could indicate accidental entry into the trachea.
-
-
Post-Administration:
-
Gently withdraw the needle.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any adverse reactions.
-
Pharmacokinetic Analysis
To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound, a pharmacokinetic study can be conducted.
Protocol Outline:
-
Administer a single oral dose of this compound to a cohort of rodents.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein, saphenous vein, or retro-orbital sinus.
-
Process blood samples to obtain plasma.
-
Extract this compound from plasma using an appropriate organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Pharmacodynamic Assessment (Nrf2 Activation)
To confirm that this compound is activating the Nrf2 pathway in vivo, the expression of Nrf2 target genes can be measured in tissues of interest.
Protocol Outline:
-
Administer this compound to rodents for a specified duration.
-
At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, lung).
-
Isolate RNA from the tissues.
-
Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
-
Alternatively, protein levels can be assessed by Western blotting or immunohistochemistry.
Toxicity Assessment
A preliminary toxicity assessment should be performed to determine the safety profile of this compound.
Protocol Outline:
-
Administer a range of doses of this compound to different groups of rodents daily for a set period (e.g., 14 or 28 days).
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
Determine the maximum tolerated dose (MTD) and identify any potential target organs of toxicity.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. instechlabs.com [instechlabs.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: Assessing CDDO-dhTFEA Efficacy in a Huntington's Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances. A key pathological feature of HD is oxidative stress, which contributes significantly to neuronal damage, particularly in the striatum.[1][2] The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[3][4] Activation of the Nrf2 pathway upregulates a suite of antioxidant and cytoprotective genes, making it a promising therapeutic target for neurodegenerative diseases like HD.[3][5]
One potent activator of the Nrf2/antioxidant response element (ARE) signaling pathway is 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic acid-trifluoroethyl amide (CDDO-dhTFEA), a synthetic triterpenoid.[1][2] Studies in the N171-82Q transgenic mouse model of Huntington's disease have demonstrated that oral administration of this compound can ameliorate the disease phenotype. This document provides a detailed summary of the efficacy data and the experimental protocols used to assess the therapeutic potential of this compound in this preclinical model.
Data Presentation
The following tables summarize the key quantitative data on the efficacy of this compound in the N171-82Q Huntington's disease mouse model. The data is extracted from a pivotal study by Stack et al. (2010) published in Free Radical Biology and Medicine.[1][2]
Table 1: Effect of this compound on Motor Performance (Rotarod Test) [1]
| Treatment Group | Dose (mg/kg in diet) | Latency to Fall (seconds) at 119 days | Latency to Fall (seconds) at 182 days |
| Wild-Type (WT) + Control Diet | - | 250 ± 10 | 260 ± 8 |
| N171-82Q + Control Diet | - | 120 ± 15 | 40 ± 10 |
| N171-82Q + this compound | 100 | 180 ± 20 | 90 ± 15 |
| N171-82Q + this compound | 200 | 210 ± 18 | 120 ± 20 |
| N171-82Q + this compound | 400 | 220 ± 22 | 140 ± 25 |
*Data are presented as mean ± SEM. *p < 0.05 compared to N171-82Q + Control Diet.
Table 2: Effect of this compound on Survival [1]
| Treatment Group | Dose (mg/kg in diet) | Median Survival (days) | % Increase in Median Survival |
| N171-82Q + Control Diet | - | 190 | - |
| N171-82Q + this compound | 100 | 210 | 10.5% |
| N171-82Q + this compound | 200 | 225 | 18.4% |
| N171-82Q + this compound | 400 | 235* | 23.7% |
*p < 0.05 compared to N171-82Q + Control Diet.
Table 3: Effect of this compound on Striatal Neuropathology [1]
| Treatment Group | Dose (mg/kg in diet) | Striatal Volume (mm³) at 120 days | % Rescue of Striatal Atrophy |
| Wild-Type (WT) + Control Diet | - | 8.5 ± 0.4 | - |
| N171-82Q + Control Diet | - | 6.2 ± 0.5 | - |
| N171-82Q + this compound | 200 | 7.8 ± 0.6* | ~70% |
*Data are presented as mean ± SEM. *p < 0.05 compared to N171-82Q + Control Diet.
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound in the Huntington's disease mouse model are primarily attributed to its activation of the Nrf2/ARE signaling pathway, which leads to an enhanced antioxidant response and neuroprotection.
Caption: this compound activates the Nrf2/ARE signaling pathway.
The following diagram illustrates the general experimental workflow for assessing the efficacy of this compound in the N171-82Q mouse model.
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assays with CDDO-dhTFEA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for assessing cell viability following treatment with the synthetic oleanane triterpenoid, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA), also known as RTA dh404. This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and an inhibitor of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Its effects on cell proliferation and apoptosis make it a compound of interest in drug development, particularly in oncology and inflammatory diseases.
These notes offer a summary of the cytotoxic and anti-proliferative effects of this compound and its analogs, detailed protocols for common cell viability assays, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Anti-proliferative and Cytotoxic Effects of this compound and Related Compounds
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and effective concentrations of this compound and its analog, CDDO-Me, in various cell lines. This data provides a quantitative overview of their potency in inhibiting cell growth and inducing apoptosis.
| Compound | Cell Line | Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| This compound (RTA 404) | GBM8401 | Glioblastoma | MTT | 24h | 321 nM | [2] |
| This compound (RTA 404) | U87 MG | Glioblastoma | MTT | 24h | 786 nM | [2] |
| CDDO-Me (Bardoxolone Methyl) | Cal-27 | Oral Squamous Carcinoma | Not Specified | Not Specified | 280 nM | Not Specified |
| CDDO-Me (Bardoxolone Methyl) | NHEK | Normal Human Epidermal Keratinocytes | Not Specified | Not Specified | 820 nM | Not Specified |
| CDDO-Me (Bardoxolone Methyl) | Various Cancer Cell Lines | Cancer | Proliferation | Not Specified | ~0.1 - 1.0 µM (for growth suppression) | [3] |
| CDDO-Me (Bardoxolone Methyl) | Various Cancer Cell Lines | Cancer | Apoptosis | Not Specified | ~0.5 - 5.0 µM (for apoptosis induction) | [3] |
| CDDO | Various Cancer Cell Lines | Cancer | Proliferation/Apoptosis | Not Specified | 5-10 fold higher than CDDO-Me | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects primarily through the modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2 Activation Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes.
NF-κB Inhibition Pathway
This compound inhibits the NF-κB signaling pathway, which is a key regulator of inflammation. It can directly inhibit IKKβ, a kinase upstream of NF-κB, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to activate the transcription of pro-inflammatory genes.
Experimental Protocols
The following are detailed protocols for two common cell viability assays that can be used to assess the effects of this compound treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. After 24 hours, treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based). Collect both the detached and floating cells (which may include apoptotic cells).
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Experimental Workflow
The following diagram illustrates a general workflow for conducting cell viability assays with this compound treatment.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on cell viability. The quantitative data, detailed methodologies, and visual diagrams of signaling pathways and workflows are intended to facilitate the design and execution of robust and reproducible experiments in the fields of cancer biology and drug discovery. Careful optimization of cell seeding densities, compound concentrations, and incubation times is recommended for each specific cell line and experimental setup.
References
Application Notes and Protocols for Immunofluorescence Staining of Nrf2 Nuclear Translocation Induced by CDDO-dhTFEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to inducers, such as the synthetic triterpenoid CDDO-dhTFEA (dihydro-CDDO-trifluoroethyl amide), also known as dh404, Keap1's inhibitory function is disrupted, leading to the stabilization and accumulation of Nrf2.[1] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant and phase II detoxification enzymes.
This compound is a potent activator of the Nrf2 pathway and is under investigation for its therapeutic potential in various diseases characterized by oxidative stress. Immunofluorescence staining is a powerful technique to visualize and quantify the subcellular localization of Nrf2, providing a direct measure of its activation state. This document provides detailed application notes and a comprehensive protocol for the immunofluorescence staining of Nrf2 nuclear translocation in cultured cells treated with this compound.
Nrf2 Signaling Pathway with this compound
The following diagram illustrates the mechanism of Nrf2 activation by this compound.
Caption: Nrf2 activation by this compound.
Experimental Workflow
The general workflow for conducting an immunofluorescence experiment to assess Nrf2 nuclear translocation is outlined below.
Caption: Immunofluorescence workflow for Nrf2 staining.
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for Nrf2 nuclear translocation induced by this compound and other related compounds.
Table 1: Dose-Response of CDDO Analogs on Nrf2 Nuclear Accumulation
| Compound | Cell Type | Concentration | Fold Increase in Nuclear Nrf2 (vs. Vehicle) | Reference |
| CDDO-Im | PBMCs | 20 nM | ~4-5 fold | [2][3] |
| CDDO-Im | PBMCs | 50 nM | ~4-5 fold | [2][3] |
| CDDO-Me | RAW 264.7 | 25 nM | Significant increase | [4] |
| CDDO-Me | THP-1 derived macrophages | 25 nM | Significant increase | [4] |
| This compound (dh404) | INS-1 β-cells | 300 nM | Upregulated nuclear expression | [1] |
Table 2: Time-Course of Nrf2 Nuclear Translocation
| Inducer | Cell Type | Concentration | Time Point | Observation | Reference |
| CDDO-Me | RAW 264.7 | Various | 6 hours | Dose-dependent nuclear translocation | [4] |
| H₂O₂ | L929 cells | 50 µM | 8.5 hours | Maximal nuclear translocation | [5] |
| SFN | HMEC-1 | 2 µM | Oscillations observed | Periodic nuclear translocation | [6] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cell Culture:
-
Treatment:
-
This compound (dh404)
-
DMSO (vehicle control)
-
-
Staining Reagents:
-
Fixative: 4% paraformaldehyde (PFA) in PBS[9]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[8][10]
-
Blocking Buffer: 1-5% BSA or 1% normal goat serum in PBST (PBS with 0.1% Tween-20)[8]
-
Primary Antibody: Rabbit anti-Nrf2 antibody
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342[7][8]
-
Antifade Mounting Medium[9]
-
Procedure
-
Cell Seeding and Culture:
-
Sterilize glass coverslips by immersing them in 75% ethanol and allowing them to air dry in a sterile hood.
-
Place sterile coverslips into the wells of a 24-well plate.[8]
-
Seed cells onto the coverslips at a density that will result in 70-80% confluency at the time of the experiment.[8]
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 100-300 nM).[1]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6-24 hours).[1]
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and gently wash the cells twice with PBS.[9]
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.[9]
-
Permeabilize the cells by adding the Permeabilization Buffer and incubating for 10-15 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.[9]
-
-
Blocking and Antibody Incubation:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[8]
-
Dilute the primary anti-Nrf2 antibody in the Blocking Buffer according to the manufacturer's recommendations or pre-determined optimal dilution.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.[11]
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 1-2 hours at room temperature, protected from light.[11]
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a diluted solution of DAPI or Hoechst in PBS for 5-10 minutes at room temperature to stain the nuclei.[8][10]
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of antifade mounting medium.[9]
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
-
Imaging and Analysis:
-
Acquire images using a confocal laser scanning microscope.[11][12]
-
Capture images of the Nrf2 staining (e.g., green or red channel) and the nuclear counterstain (blue channel).
-
For quantitative analysis, measure the mean fluorescence intensity of Nrf2 staining within the nuclear region (defined by the DAPI/Hoechst signal) and in the cytoplasm.[12]
-
The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated to represent the degree of Nrf2 nuclear translocation.[6]
-
Image analysis can be performed using software such as ImageJ or MetaMorph.[11]
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm the activity of the primary and secondary antibodies.
-
Increase antibody concentrations or incubation times.
-
Check the fixation and permeabilization steps.
-
-
Autofluorescence:
-
Use a different fixative (e.g., methanol).
-
Include an autofluorescence quenching step.
-
By following this detailed protocol and considering the provided application notes, researchers can effectively utilize immunofluorescence to study the activation of the Nrf2 pathway by this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frequency Modulated Translocational Oscillations of Nrf2 Mediate the Antioxidant Response Element Cytoprotective Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.8. Immunofluorescence staining of Nrf2 [bio-protocol.org]
- 8. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
- 10. Immunofluorescence staining of Nrf2 in vitro and in vivo [bio-protocol.org]
- 11. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Antioxidant Enzyme Activity Following CDDO-dhTFEA Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the activity of key antioxidant enzymes in response to treatment with CDDO-dhTFEA (also known as RTA dh404), a potent activator of the Nrf2 signaling pathway.
Introduction
This compound is a synthetic oleanane triterpenoid that has demonstrated significant potential in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a pivotal role in cellular defense against oxidative stress.[1][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound interacts with Keap1, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[1][5]
Key antioxidant enzymes upregulated by the Nrf2 pathway include Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1).[1][2] Measuring the activity of these enzymes is crucial for evaluating the pharmacodynamic effects of this compound and understanding its therapeutic potential in diseases associated with oxidative stress, such as chronic kidney disease and neurodegenerative disorders.[1][5][6]
Data Presentation: Expected Effects of this compound on Antioxidant Enzyme Activity
The following tables summarize the anticipated quantitative changes in antioxidant enzyme activity in various biological samples after exposure to this compound. These are representative data based on published literature and should be adapted based on specific experimental conditions.
Table 1: Superoxide Dismutase (SOD) Activity
| Sample Type | Treatment Group | This compound Concentration | Duration of Exposure | Expected Change in SOD Activity (% of Control) |
| Cell Lysate (e.g., Human Pancreatic Tissue) | Vehicle Control | 0 | 24 hours | 100% |
| This compound | 100 nM | 24 hours | ↑ (e.g., 150-200%) | |
| This compound | 500 nM | 24 hours | ↑ (e.g., 200-300%) | |
| Tissue Homogenate (e.g., Rat Kidney) | Vehicle Control | 0 | 12 weeks | 100% |
| This compound | 2 mg/kg/day | 12 weeks | ↑ (Significant increase) |
Table 2: Catalase (CAT) Activity
| Sample Type | Treatment Group | This compound Concentration | Duration of Exposure | Expected Change in CAT Activity (% of Control) |
| Cell Lysate (e.g., Human Pancreatic Tissue) | Vehicle Control | 0 | 24 hours | 100% |
| This compound | 100 nM | 24 hours | ↑ (e.g., 120-180%) | |
| This compound | 500 nM | 24 hours | ↑ (e.g., 180-250%) | |
| Tissue Homogenate (e.g., Rat Kidney) | Vehicle Control | 0 | 12 weeks | 100% |
| This compound | 2 mg/kg/day | 12 weeks | ↑ (Significant increase) |
Table 3: Glutathione Peroxidase (GPx) Activity
| Sample Type | Treatment Group | This compound Concentration | Duration of Exposure | Expected Change in GPx Activity (% of Control) |
| Cell Lysate | Vehicle Control | 0 | 24 hours | 100% |
| This compound | 100 nM | 24 hours | ↑ (e.g., 130-170%) | |
| This compound | 500 nM | 24 hours | ↑ (e.g., 170-220%) | |
| Tissue Homogenate | Vehicle Control | 0 | 12 weeks | 100% |
| This compound | 2 mg/kg/day | 12 weeks | ↑ (Significant increase) |
Table 4: Heme Oxygenase-1 (HO-1) Activity
| Sample Type | Treatment Group | This compound Concentration | Duration of Exposure | Expected Change in HO-1 Activity (% of Control) |
| Cell Lysate (e.g., Human Pancreatic Tissue) | Vehicle Control | 0 | 24 hours | 100% |
| This compound | 100 nM | 24 hours | ↑ (e.g., 200-400%) | |
| This compound | 500 nM | 24 hours | ↑ (e.g., 400-800%) | |
| Tissue Homogenate (e.g., Rat Kidney) | Vehicle Control | 0 | 12 weeks | 100% |
| This compound | 2 mg/kg/day | 12 weeks | ↑ (Significant increase) |
Experimental Protocols
Detailed methodologies for the preparation of biological samples and the measurement of key antioxidant enzyme activities are provided below.
Sample Preparation
a) Cell Lysate Preparation
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
For adherent cells, wash with ice-cold phosphate-buffered saline (PBS) and scrape the cells. For suspension cells, collect by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, and 0.1 mg/ml PMSF).[7]
-
Homogenize the cell suspension by sonication on ice or by passing through a fine-gauge needle.
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7]
-
Collect the supernatant, which contains the cytosolic and mitochondrial fractions, and store on ice for immediate use or at -80°C for long-term storage.
-
Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay to normalize enzyme activity.
b) Tissue Homogenate Preparation
-
Excise tissues of interest and immediately rinse with ice-cold PBS to remove any blood.
-
Weigh the tissue and homogenize on ice in 5-10 volumes of cold buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA).[8]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[8]
-
Collect the supernatant and store on ice for immediate use or at -80°C.
-
Determine the protein concentration of the homogenate for normalization.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of the reduction of a water-soluble tetrazolium salt (WST-1) by superoxide anions.
-
Principle: Xanthine oxidase generates superoxide anions, which reduce WST-1 to a colored formazan product. SOD in the sample scavenges the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.[9]
-
Reagents:
-
WST-1 working solution
-
Enzyme working solution (containing Xanthine Oxidase)
-
Sample buffer
-
-
Procedure (96-well plate format):
-
Add 20 µL of sample (cell lysate or tissue homogenate) to the sample wells.
-
Add 20 µL of sample buffer to the blank wells.
-
Add 200 µL of WST-1 working solution to all wells.
-
To initiate the reaction, add 20 µL of the enzyme working solution to the sample wells and one set of blank wells (Blank 1). Add 20 µL of sample buffer to another set of blank wells (Blank 2).
-
Incubate the plate at 37°C for 20 minutes.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
SOD Activity (Inhibition %) = [ (AbsorbanceBlank 1 - AbsorbanceBlank 2) - (AbsorbanceSample - AbsorbanceBlank 2) ] / (AbsorbanceBlank 1 - AbsorbanceBlank 2) x 100
-
One unit of SOD is typically defined as the amount of enzyme that inhibits the WST-1 reduction by 50%.
-
Catalase (CAT) Activity Assay
This protocol is based on the decomposition of hydrogen peroxide (H₂O₂).
-
Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ decomposition can be monitored by the decrease in absorbance at 240 nm.
-
Reagents:
-
50 mM Potassium Phosphate Buffer (pH 7.0)
-
30 mM Hydrogen Peroxide (H₂O₂) solution (prepare fresh in phosphate buffer)
-
-
Procedure (Cuvette-based):
-
Add 2.9 mL of 30 mM H₂O₂ solution to a quartz cuvette.
-
Place the cuvette in a spectrophotometer and equilibrate to 25°C.
-
Initiate the reaction by adding 0.1 mL of the sample (cell lysate or tissue homogenate).
-
Immediately record the decrease in absorbance at 240 nm for 1-3 minutes.
-
-
Calculation:
-
One unit of catalase is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at pH 7.0 at 25°C. The activity is calculated using the molar extinction coefficient of H₂O₂ at 240 nm (39.4 M⁻¹cm⁻¹).[10]
-
Glutathione Peroxidase (GPx) Activity Assay
This protocol is an indirect assay that couples the GPx reaction with glutathione reductase (GR).
-
Principle: GPx catalyzes the reduction of a hydroperoxide (e.g., cumene hydroperoxide) by reduced glutathione (GSH), forming oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm and is proportional to the GPx activity.[11]
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
NADPH solution
-
Glutathione Reductase solution
-
Reduced Glutathione (GSH) solution
-
Cumene Hydroperoxide solution
-
-
Procedure (96-well plate format):
-
Prepare a reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.
-
Add 180 µL of the reaction mixture to each well.
-
Add 10 µL of the sample to the sample wells and 10 µL of assay buffer to the blank well.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of cumene hydroperoxide solution.
-
Immediately read the absorbance at 340 nm every minute for 5-10 minutes.
-
-
Calculation:
-
Calculate the rate of decrease in absorbance (ΔA₃₄₀/min).
-
GPx activity is calculated using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).[12] One unit of GPx is typically defined as the amount of enzyme that oxidizes 1.0 µmole of NADPH per minute.
-
Heme Oxygenase-1 (HO-1) Activity Assay
This protocol measures the production of bilirubin from the degradation of heme.
-
Principle: HO-1 catalyzes the degradation of heme to biliverdin, which is subsequently reduced to bilirubin by biliverdin reductase. The formation of bilirubin is monitored by the increase in absorbance at 464 nm.[13][14]
-
Reagents:
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Hemin (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
-
-
Procedure (spectrophotometric):
-
Prepare a reaction mixture containing potassium phosphate buffer, rat liver cytosol (or purified biliverdin reductase), and hemin.
-
Add the sample (microsomal fraction prepared from cell lysate or tissue homogenate) to the reaction mixture.
-
Pre-incubate at 37°C for 2 minutes.
-
Initiate the reaction by adding NADPH.
-
Monitor the increase in absorbance at 464 nm for 5-10 minutes.
-
-
Calculation:
-
HO-1 activity is calculated as the rate of bilirubin formation using the molar extinction coefficient of bilirubin (40 mM⁻¹cm⁻¹).[13] Activity is typically expressed as pmol or nmol of bilirubin formed per mg of protein per hour.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the effects of this compound.
Caption: Nrf2 signaling pathway activation by this compound.
Caption: Experimental workflow for enzyme activity measurement.
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CDDO-dhTFEA Neuroprotection in NSC-34 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the NSC-34 motor neuron-like cell line to investigate the neuroprotective effects of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl-difluoro-L-tryptophan ethyl amide (CDDO-dhTFEA). The protocols outlined below detail the experimental procedures for cell culture, induction of neurotoxicity, treatment with this compound, and assessment of its neuroprotective mechanisms, primarily focusing on the activation of the Nrf2/ARE signaling pathway.
Introduction to NSC-34 Cells and this compound
The NSC-34 cell line, a hybrid of mouse neuroblastoma and motor neuron-rich spinal cord cells, is a widely used in vitro model for studying motor neuron biology and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4] These cells, upon differentiation, exhibit many characteristics of primary motor neurons, including neurite outgrowth and the expression of motor neuron-specific markers.[1][4]
This compound is a synthetic triterpenoid compound that has demonstrated potent neuroprotective properties.[5][6][7] Its mechanism of action is largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[5][6][7][8][9][10] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, two key pathological features of neurodegenerative diseases.[5][6][7][8] Studies have shown that this compound upregulates Nrf2 expression and promotes its translocation to the nucleus, leading to the transcription of a battery of cytoprotective genes.[5][6][7]
Experimental Protocols
Protocol 1: NSC-34 Cell Culture and Differentiation
This protocol describes the maintenance and differentiation of NSC-34 cells to acquire a motor neuron-like phenotype, which is essential for studying neuroprotective effects.
Materials:
-
NSC-34 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DMEM/F12 medium
-
All-trans-retinoic acid (RA)
-
Matrigel-coated culture plates
Procedure:
-
Cell Maintenance (Proliferation):
-
Culture NSC-34 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Differentiation:
-
Coat culture plates with Matrigel according to the manufacturer's instructions to promote cell attachment and differentiation.[11]
-
Seed NSC-34 cells onto the Matrigel-coated plates at an appropriate density.
-
To induce differentiation, replace the proliferation medium with a differentiation medium consisting of DMEM/F12, 1% FBS, 1% penicillin-streptomycin, and 1 µM all-trans-retinoic acid (RA).[11]
-
Replace the differentiation medium every 2 days for up to 12 days to achieve a mature, motor neuron-like phenotype.[11] Differentiated cells will exhibit extensive neurite outgrowth.[1]
-
Protocol 2: Induction of Oxidative Stress and this compound Treatment
This protocol details how to induce oxidative stress in differentiated NSC-34 cells and subsequently treat them with this compound.
Materials:
-
Differentiated NSC-34 cells (from Protocol 1)
-
Hydrogen peroxide (H₂O₂) or other neurotoxic agents (e.g., menadione)[12]
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Induction of Oxidative Stress:
-
Prepare a working solution of H₂O₂ in serum-free culture medium. The final concentration needs to be optimized, but a starting point could be in the range of 100-500 µM.
-
Remove the differentiation medium from the cells and wash once with PBS.
-
Add the H₂O₂-containing medium to the cells and incubate for a predetermined period (e.g., 24 hours) to induce cell death.[13]
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
For pre-treatment experiments, add this compound (e.g., at a final concentration of 300 nM) to the cell culture medium 24 hours prior to the induction of oxidative stress.[5]
-
For co-treatment experiments, add this compound simultaneously with the neurotoxic agent.
-
A vehicle control (DMSO) should always be included in parallel.[5]
-
Protocol 3: Assessment of Neuroprotection - Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to quantify the neuroprotective effect of this compound by measuring cell viability.
Materials:
-
Treated NSC-34 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Following treatment, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Investigation of Mechanism - Western Blot for Nrf2 and Downstream Targets
This protocol is for analyzing the protein expression levels of Nrf2 and its downstream targets (e.g., NQO-1, HO-1) to confirm the activation of the ARE pathway.[5]
Materials:
-
Treated NSC-34 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-NQO-1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the data.
-
Protocol 5: Investigation of Mechanism - Immunofluorescence for Nrf2 Nuclear Translocation
This protocol allows for the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon this compound treatment.[5]
Materials:
-
Treated NSC-34 cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.[5]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Nuclear translocation of Nrf2 will be indicated by the co-localization of the Nrf2 signal with the DAPI signal.[5]
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Effect of this compound on NSC-34 Cell Viability under Oxidative Stress
| Treatment Group | Concentration | Cell Viability (% of Control) | p-value |
| Control (no stress) | - | 100 ± 5.2 | - |
| H₂O₂ (200 µM) | - | 45 ± 3.8 | <0.001 vs Control |
| This compound + H₂O₂ | 100 nM | 62 ± 4.1 | <0.05 vs H₂O₂ |
| This compound + H₂O₂ | 300 nM | 78 ± 4.5 | <0.01 vs H₂O₂ |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Upregulation of Nrf2-Regulated Genes in NSC-34 Cells Treated with this compound
| Gene | Fold Change (vs. Vehicle) | p-value |
| Nrf2 | 2.5 ± 0.3 | <0.01 |
| NQO-1 | 4.2 ± 0.5 | <0.001 |
| HO-1 | 3.8 ± 0.4 | <0.001 |
| GST-a3 | 3.1 ± 0.3 | <0.01 |
Gene expression was quantified by real-time quantitative RT-PCR after 24 hours of treatment with 300 nM this compound. Data are presented as mean ± SEM.[5]
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow described in these application notes.
Caption: this compound signaling pathway in neuroprotection.
Caption: Experimental workflow for studying this compound neuroprotection.
References
- 1. Empowering the NSC-34 cell line as a motor neuron model: Cytosine arabinoside’s action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Highly Efficient Conversion of Motor Neuron-Like NSC-34 Cells into Functional Motor Neurons by Prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of Nrf2/ARE activators, CDDO ethylamide and CDDO trifluoroethylamide, in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of the Triterpenoid, CDDO Methyl Amide, a Potent Inducer of Nrf2-Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of the triterpenoid, CDDO methyl amide, a potent inducer of Nrf2-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schwann cell derived-peroxiredoxin protects motor neurons against hydrogen peroxide-induced cell death in mouse motor neuron cell line NSC-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CDDO-dhTFEA solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDDO-dhTFEA. The information is designed to address common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RTA dh404) is a synthetic oleanane triterpenoid compound.[1][2] It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and an inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] This dual activity allows it to play a significant role in cellular protection against oxidative stress and inflammation.
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[3] For in vivo studies, a common vehicle for oral administration is sesame oil.[4][5]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in DMSO. For instance, a stock solution of 10 mM in DMSO can be prepared.[1] To enhance dissolution, warming the solution and ultrasonic treatment may be beneficial.[3]
Q4: How should I store this compound and its solutions?
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, the chemical is stable for up to 36 months.[2]
-
DMSO Stock Solution: Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[2]
Q5: How do I prepare working solutions for in vitro cell culture experiments?
To prepare a working solution for cell culture, the DMSO stock solution should be diluted with your aqueous-based cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q6: How do I prepare formulations for in vivo animal studies?
For oral administration in animal studies, this compound has been administered in sesame oil.[4][5] Another common formulation for in vivo use involves a mixture of solvents to improve solubility and bioavailability. A suggested protocol is to first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally saline to reach the desired concentration.[1] A clear solution can be achieved with this method.[1]
Troubleshooting Guide
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous media (e.g., PBS, cell culture medium) | This compound is poorly soluble in aqueous solutions and can precipitate when the DMSO concentration drops significantly. | - Increase the final DMSO concentration slightly (while keeping it non-toxic to cells).- Prepare a more diluted stock solution in DMSO before adding to the aqueous medium.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vitro assays where appropriate and compatible with the experimental setup.[1]- Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. |
| Incomplete dissolution of lyophilized powder in DMSO | The compound may require energy to fully dissolve. | - Gently warm the solution (e.g., to 37°C or up to 60°C).[3]- Use an ultrasonic bath to aid dissolution.[3]- Ensure the DMSO is of high purity and anhydrous. |
| Cloudiness or precipitation in the in vivo formulation | Improper mixing of the solvent components or exceeding the solubility limit. | - Add each solvent component sequentially and ensure complete mixing at each step (DMSO, then PEG300, then Tween-80, then saline).[1]- Prepare the formulation fresh before each use.- Perform a small-scale pilot to determine the optimal concentration that remains in solution. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity over time in working solutions | Degradation of this compound in aqueous media at physiological pH and temperature. | - Prepare fresh working solutions from a frozen DMSO stock for each experiment.- Minimize the time the compound is in aqueous solution before being added to the cells or administered.- If long-term incubation is required, consider the stability of the compound in your specific medium by running a time-course experiment and assessing its effects. |
| Inconsistent experimental results | Degradation of the stock solution due to improper storage. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]- Store stock solutions at the recommended temperatures (-20°C or -80°C).[1]- Protect stock solutions from light. |
Data Presentation
Solubility and Storage Recommendations
| Solvent/Storage Condition | Concentration/Temperature | Stability/Notes | Reference |
| DMSO | 8.33 mg/mL (14.55 mM) | Requires ultrasonic treatment and warming to 60°C for dissolution. | [3] |
| In vivo formulation (DMSO/PEG300/Tween-80/saline) | ≥ 0.83 mg/mL (1.45 mM) | Clear solution can be achieved. | [3] |
| Lyophilized Powder | -20°C | Stable for 36 months. | [2] |
| Stock Solution in Solvent | -20°C | Stable for 1 month. | [1][3] |
| -80°C | Stable for 6 months. | [1][3] |
Experimental Protocols
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 574.72 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, gently warm the vial and sonicate until the solution is clear.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Preparation of Working Solution for Cell Culture (Example for a 10 µM final concentration):
-
Thaw a vial of 10 mM this compound in DMSO stock solution.
-
Dilute the stock solution 1:1000 in your cell culture medium (e.g., add 1 µL of 10 mM stock to 1 mL of medium). This will result in a final DMSO concentration of 0.1%.
-
Vortex the working solution gently immediately before adding it to your cells.
Preparation of In Vivo Formulation (Example): [1][3]
-
Prepare a stock solution of this compound in DMSO (e.g., 17.2 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 for every 1 volume of DMSO stock and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 4.5 volumes of saline and mix well to obtain the final formulation.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow for In Vitro Studies
Caption: In vitro experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CDDO-dhTFEA Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of CDDO-dhTFEA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RTA dh404) is a synthetic oleanane triterpenoid. Its primary mechanism of action involves the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1][2]
Q2: How does this compound activate the Nrf2 pathway?
A2: this compound interacts with Kelch-like ECH-associated protein 1 (Keap1), which is a repressor protein that sequesters Nrf2 in the cytoplasm. By binding to Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of antioxidant and cytoprotective enzymes.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a desired high concentration (e.g., 10 mM). It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q4: What is a general recommended concentration range for in vitro studies?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a starting concentration range of 0-500 nM has been used in human pancreatic tissue for 24 hours.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q5: I am not observing the expected activation of the Nrf2 pathway (e.g., no increase in HO-1 or NQO1 expression). What could be the issue?
A5:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal dose.
-
Incubation Time: The incubation time may be too short. Nrf2 activation and subsequent gene expression are time-dependent. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak response time.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may not respond optimally to treatment.
-
Compound Integrity: Verify the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Assay Sensitivity: The assay used to measure Nrf2 activation (e.g., Western blot, qPCR, reporter assay) may not be sensitive enough. Ensure your antibodies are validated for the target and your assay is properly optimized.
Q6: I am observing significant cytotoxicity at concentrations where I expect to see Nrf2 activation. What should I do?
A6:
-
Determine the IC50: It is essential to determine the 50% inhibitory concentration (IC50) for your specific cell line using a cytotoxicity assay (e.g., MTT, LDH). This will help you identify a non-toxic working concentration range.
-
Reduce Incubation Time: High concentrations may be toxic over longer incubation periods. Try reducing the exposure time.
-
Check for Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity. It's crucial to work within a concentration range that provides maximal Nrf2 activation with minimal toxicity.
-
Solubility Issues: Poor solubility of this compound in the culture medium can lead to precipitation and non-specific effects. Ensure the final DMSO concentration is low and the compound is fully dissolved.
Q7: My Western blot for Nrf2 is showing inconsistent results or multiple bands. What are the common causes?
A7:
-
Antibody Quality: Use a well-validated antibody specific for Nrf2. Check the manufacturer's datasheet for recommended applications and dilutions.
-
Sample Preparation: Ensure efficient nuclear extraction if you are specifically looking at nuclear Nrf2. Use fresh protease and phosphatase inhibitors in your lysis buffers.
-
Loading Controls: Use appropriate loading controls for both nuclear (e.g., Lamin B1, PCNA) and cytoplasmic (e.g., GAPDH, β-actin) fractions.
-
Positive Control: Include a positive control, such as cells treated with a known Nrf2 activator (e.g., sulforaphane), to validate your experimental setup.
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges of this compound for In Vitro Studies
| Cell Line/Tissue Type | Concentration Range | Incubation Time | Observed Effect |
| Human Pancreatic Tissue | 0 - 500 nM | 24 hours | Upregulation of antioxidant enzymes (HO-1, SOD, catalase, GCLC), reduction of oxidative stress.[1] |
| BV2 Microglial Cells (CDDO-EA, a related compound) | 100 µg/mL | Not Specified | Increased HO-1 expression and M2 polarization. |
Table 2: General IC50 Values for Triterpenoids in Cancer Cell Lines (as a reference)
| Cell Line | Compound Class | Approximate IC50 Range |
| HCT116 (Colon Cancer) | Oleanolic Acid Derivatives | 0.34 - 22.4 µM |
| HTB-26 (Breast Cancer) | Oleanolic Acid Derivatives | 10 - 50 µM |
| PC-3 (Prostate Cancer) | Oleanolic Acid Derivatives | 10 - 50 µM |
| HepG2 (Liver Cancer) | Oleanolic Acid Derivatives | 10 - 50 µM |
Note: The IC50 values are for related triterpenoid compounds and should be used as a general reference. It is imperative to determine the specific IC50 for this compound in your cell line of interest.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01, 0.1, 1, 10, 100, 1000, 10000 nM. Include a vehicle control (DMSO at the highest concentration used for dilution).
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Nrf2 Activation Assay (Western Blot for HO-1)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for the optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HO-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the HO-1 expression to the loading control.
Visualizations
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of CDDO-dhTFEA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CDDO-dhTFEA. The information is designed to address potential issues related to off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
This compound is a synthetic oleanane triterpenoid designed to potently activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] It also inhibits the pro-inflammatory transcription factor NF-κB.[1][2][3] Its primary mechanism involves binding to Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2. This binding leads to the stabilization and nuclear translocation of Nrf2, where it initiates the transcription of a wide array of antioxidant and cytoprotective genes.
Q2: Are there known or suspected off-target effects for this compound and related triterpenoids?
A study on the related compound, CDDO-Me, has suggested interactions with proteins other than Keap1, such as IKKβ and mTOR.[4] Additionally, a transcriptomic study on a similar CDDO compound indicated a downregulation of Tumor Necrosis Factor Receptor 2 (TNFR2) signaling, suggesting a broader impact on cellular pathways beyond Nrf2 and NF-κB.[1]
Q3: What are the potential consequences of these off-target effects in my experiments?
Off-target effects can manifest in various ways, including:
-
Unexpected cytotoxicity: Cell death may occur at concentrations that are not expected to be toxic through the Nrf2 activation pathway alone.
-
Confounding biological readouts: Modulation of other signaling pathways (e.g., mTOR, TNFR2) can complicate the interpretation of results attributed solely to Nrf2 activation.
-
Inconsistent results: The degree of off-target effects can vary between different cell types, experimental conditions (e.g., redox state), and compound concentrations.
Q4: How can I minimize or control for potential off-target effects of this compound?
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired Nrf2 activation to minimize off-target engagement.
-
Use of controls: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, or using genetic models (e.g., Nrf2 knockout cells) to confirm that the observed effects are Nrf2-dependent.
-
Orthogonal validation: Confirm key findings using alternative methods to activate the Nrf2 pathway (e.g., other Nrf2 activators with different chemical scaffolds, siRNA-mediated Keap1 knockdown).
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Toxicity
Potential Cause: Off-target effects leading to cytotoxicity.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Perform a Dose-Response Curve: Determine the EC50 for Nrf2 activation and the CC50 (cytotoxic concentration 50%) in your specific cell line. A narrow therapeutic window may indicate off-target toxicity.
-
Assess Apoptosis and Necrosis Markers: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.
-
Compare with other Nrf2 Activators: Test other Nrf2 activators to see if the toxicity is specific to this compound or a general consequence of Nrf2 hyperactivation in your system.
Issue 2: Inconsistent or Unexplained Experimental Results
Potential Cause: Modulation of unknown off-target pathways.
Troubleshooting Steps:
-
Review Literature on Related Compounds: Investigate known off-targets of similar triterpenoids (e.g., mTOR inhibition for CDDO-Me) and assess if these could explain your observations.[4]
-
Broad Spectrum Kinase or Receptor Screening: If resources permit, perform a kinase inhibitor profiling or a broad off-target binding assay to identify potential unintended targets.
-
Transcriptomic/Proteomic Analysis: Perform RNA-seq or proteomic analysis on cells treated with this compound to get an unbiased view of the pathways being modulated.
-
Pathway Inhibition Studies: Use specific inhibitors for suspected off-target pathways (e.g., a specific mTOR inhibitor) in combination with this compound to see if this rescues or modifies the observed phenotype.
Potential Off-Target Profile of Synthetic Triterpenoids
The following table summarizes potential off-target concerns based on the chemical class of this compound. This is not experimentally confirmed data for this compound itself but provides a guide for investigation.
| Potential Off-Target Class | Putative Mechanism | Recommended Confirmatory Assays |
| Cysteine-Rich Proteins | Covalent modification by α,β-unsaturated carbonyls | Competitive proteomic profiling (e.g., Activity-Based Protein Profiling) |
| Kinases | Direct binding to ATP-binding pocket or allosteric sites | In vitro kinase profiling panel (e.g., DiscoverX, Reaction Biology) |
| mTOR Signaling | Direct or indirect inhibition of mTOR complex components | Western blot for phosphorylated S6K and 4E-BP1 |
| TNFR2 Signaling | Modulation of receptor expression or downstream signaling | qPCR for TNFR2 mRNA, Western blot for pathway components |
Experimental Protocols
Protocol 1: Assessing Nrf2 Target Gene Activation
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
Quantitative PCR (qPCR): Synthesize cDNA and perform qPCR for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle control.
Protocol 2: In Vitro Kinase Profiling
This protocol outlines the general steps for submitting a compound for a commercial kinase profiling service.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (usually DMSO). Provide the exact concentration and molecular weight.
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services. Select the desired panel size (e.g., 50, 100, or >400 kinases).
-
Assay Execution (by CRO): The CRO will typically perform radiometric or fluorescence-based assays to measure the percentage of inhibition of each kinase at a fixed concentration of this compound (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Follow-up dose-response assays can be requested for any significant "hits" to determine IC50 values.
Visualizations
Caption: this compound mechanism of action on the Nrf2/Keap1 pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: A logical workflow for investigating potential off-target effects.
References
troubleshooting inconsistent results in CDDO-dhTFEA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDDO-dhTFEA (also known as RTA dh404). Our aim is to help you navigate common challenges and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic oleanane triterpenoid. Its primary mechanism of action is the potent activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and the inhibition of the pro-inflammatory transcription factor NF-κB.[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous cytoprotective genes.
Q2: What are the common research applications for this compound?
This compound has been investigated in various preclinical models for its therapeutic potential in conditions associated with oxidative stress and inflammation. These include chronic kidney disease, acute pancreatitis, and liver disease.[1][2]
Q3: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the compound's stability and activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from MedChemExpress. |
Q4: I am observing inconsistent results between experiments. What are the potential causes?
Inconsistent results with this compound can stem from several factors:
-
Dose-dependent effects: The biological effects of this compound can be highly dose-dependent. In some models, lower doses have shown protective effects, while higher doses may lead to adverse outcomes. It is crucial to perform a thorough dose-response study to identify the optimal concentration for your specific model.
-
Solubility and stability issues: this compound has poor water solubility. Improper dissolution or precipitation of the compound in your experimental system can lead to variability. Ensure complete dissolution and consider the stability of your formulation over the course of the experiment.
-
Off-target effects: Like many bioactive molecules, synthetic triterpenoids can have off-target effects that may contribute to unexpected results.[3] These effects can be cell-type and context-dependent.
-
Experimental model variability: The response to this compound can vary between different cell lines, animal strains, and disease models. Factors such as the basal level of oxidative stress and the activation state of the Nrf2 and NF-κB pathways can influence the outcome.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound
This compound is sparingly soluble in aqueous solutions. Follow these guidelines for proper dissolution.
For In Vitro Experiments:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
-
Procedure:
-
Prepare a stock solution in DMSO at a concentration of up to 100 mg/mL.
-
Use of an ultrasonic bath may be necessary to achieve complete dissolution.
-
-
Important Note: When adding the DMSO stock solution to your aqueous cell culture medium, ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). Perform a vehicle control with the same final DMSO concentration.
For In Vivo Experiments:
Two common formulations are used for oral administration in animal models.
Formulation 1: Corn Oil-based
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
| This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL. Caution is advised if the dosing period exceeds two weeks, as the long-term stability has not been extensively characterized.[1] |
Formulation 2: PEG300/Tween-80-based
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This formulation yields a clear solution with a solubility of ≥ 1.72 mg/mL.[1] |
Problem 2: Inconsistent or Unexpected Biological Effects
Potential Cause: Dose-Dependent Adverse Effects
In certain experimental models, this compound can exhibit a biphasic or U-shaped dose-response curve, where beneficial effects are observed at lower concentrations and detrimental effects at higher concentrations.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you are observing unexpected toxicity or a lack of efficacy, perform a comprehensive dose-response experiment. For in vivo studies, a range of doses should be tested. For example, in a rat model of acute pancreatitis, doses between 0.5-1 mg/kg were found to be protective, while doses between 5-20 mg/kg worsened the condition.
-
Review Existing Literature: Carefully examine published studies using this compound in similar models to guide your dose selection.
Potential Cause: Off-Target Effects
While this compound is a potent Nrf2 activator, it belongs to a class of compounds known to interact with multiple cellular targets.[3]
Troubleshooting Steps:
-
Use Nrf2-Knockout/Knockdown Models: To confirm that the observed effects are Nrf2-dependent, consider using Nrf2 knockout or knockdown cells or animals as a negative control.
-
Evaluate Multiple Endpoints: Assess a panel of markers related to both Nrf2 activation and other potentially affected pathways to gain a more comprehensive understanding of the compound's activity in your system.
Potential Cause: Inconsistent Nrf2 Activation
Variability in the level of Nrf2 activation can lead to inconsistent downstream effects.
Troubleshooting Steps:
-
Confirm Target Engagement: Directly measure the activation of Nrf2 and the expression of its target genes (e.g., NQO1, HO-1) in your experimental system to confirm that this compound is active at the concentration used.
-
Standardize Experimental Conditions: Ensure consistency in cell density, passage number, and treatment duration, as these factors can influence the cellular response to Nrf2 activators.
Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation Assay
This protocol describes a general method for assessing the Nrf2-activating potential of this compound in a cell-based assay.
-
Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for Nrf2 activation and target gene expression.
-
Endpoint Analysis: Harvest the cells and analyze for Nrf2 activation. This can be done by:
-
Western Blot: Analyze the nuclear translocation of Nrf2 and the protein expression of Nrf2 target genes (e.g., NQO1, HO-1).
-
qPCR: Analyze the mRNA expression of Nrf2 target genes.
-
Reporter Assay: Use a cell line containing an Antioxidant Response Element (ARE) luciferase reporter to quantify Nrf2 transcriptional activity.
-
Protocol 2: In Vivo Administration in a Rodent Model
This protocol provides a general guideline for the oral administration of this compound to rodents.
-
Formulation Preparation: Prepare the desired in vivo formulation of this compound as described in the "Difficulty Dissolving this compound" section. Ensure the final solution is clear and free of precipitates.
-
Animal Handling: Acclimatize the animals to the experimental conditions before starting the treatment.
-
Dosing: Administer the this compound formulation or the vehicle control to the animals by oral gavage at the predetermined dose and frequency.
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
Tissue Collection and Analysis: At the end of the study, collect tissues of interest for downstream analysis, such as Western blot, qPCR, or histology, to assess the effects of this compound treatment.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDDO-9,11-dihydro-trifluoroethyl amide (this compound) induces hepatic cytoprotective genes and increases bile flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating CDDO-dhTFEA Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicities associated with CDDO-dhTFEA and its analogs in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RTA dh404) is a synthetic oleanane triterpenoid. Its primary mechanism of action is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] Nrf2 is a master regulator of antioxidant responses, while NF-κB is a key mediator of inflammation. By modulating these pathways, this compound exhibits antioxidant, anti-inflammatory, and anti-fibrotic properties.
Q2: What are the potential therapeutic applications of this compound investigated in animal models?
Preclinical studies in animal models have primarily focused on the therapeutic potential of this compound in chronic kidney disease (CKD).[1][4][5] In models of CKD, it has been shown to restore Nrf2 activity, reduce oxidative stress and inflammation, and slow the progression of glomerulosclerosis and interstitial fibrosis.[1][4][5]
Q3: What are the most common adverse effects observed with this compound and its analogs in animal models?
The most significant toxicities have been reported in studies using Zucker diabetic fatty (ZDF) rats. These include:
-
Nephrotoxicity: A granulomatous and inflammatory process in the kidneys, in some cases resembling a pseudotumor, has been observed.[1][4]
-
Hepatotoxicity: Early elevation in serum transaminases, indicating potential liver injury, has been reported.[1][4]
-
Metabolic Disturbances: Severe changes in food and water intake, leading to a decline in body weight, have been noted.[1][4] Worsening of dyslipidemia and an increase in blood pressure have also been observed.[1][4]
It is important to note that there are conflicting reports, with some studies suggesting that these compounds are well-tolerated and that the observed toxicities may have been due to impurities in the drug batch.[2][6]
Q4: Are there any known drug-drug interactions to be aware of when using this compound in animal studies?
One study in ZDF rats found that co-administration of the this compound analog, RTA 405, with ramipril (an ACE inhibitor) did not limit the adverse effects of RTA 405.[1][4] Researchers should exercise caution when co-administering this compound with other drugs, particularly those affecting renal function or blood pressure, and monitor animals closely.
Troubleshooting Guide for Adverse Events
This guide provides practical steps for researchers who encounter specific adverse events during their experiments with this compound.
Issue 1: Signs of Nephrotoxicity (e.g., elevated serum creatinine, abnormal urinalysis, or histopathological changes)
-
Immediate Action:
-
Discontinue Dosing: Immediately cease administration of this compound to the affected animals.
-
Monitor Renal Function: Increase the frequency of monitoring serum creatinine, blood urea nitrogen (BUN), and urinalysis (proteinuria, hematuria).
-
Hydration: Ensure animals have free access to water to maintain hydration, which can help support renal function.[7]
-
-
Follow-up and Mitigation:
-
Histopathological Analysis: If animals are euthanized, perform a thorough histopathological examination of the kidneys to identify the nature of the injury, paying close attention to signs of granulomatous inflammation.[1][4]
-
Consider Dose Reduction: In future cohorts, consider a dose-response study to identify a therapeutic window with reduced toxicity.[8] A lower dose may still provide therapeutic efficacy with a better safety profile.
-
Corticosteroid Intervention: For drug-induced granulomatous interstitial nephritis, treatment with moderate to high doses of corticosteroids has been shown to be beneficial in some clinical cases, though this has not been specifically tested for this compound-induced nephrotoxicity in animal models.[1][2][9] This should be considered an experimental intervention and carefully justified in the study protocol.
-
Animal Model Selection: The ZDF rat model appears to be particularly susceptible to the nephrotoxicity of bardoxolone methyl analogs.[1][4] Consider using alternative models of the disease being studied if feasible.
-
Issue 2: Signs of Hepatotoxicity (e.g., elevated ALT/AST levels, changes in liver histology)
-
Immediate Action:
-
Reduce Dose or Discontinue: Depending on the severity of the liver enzyme elevation, either reduce the dose of this compound or discontinue treatment.
-
Monitor Liver Enzymes: Monitor serum ALT and AST levels more frequently to track the progression or resolution of liver injury.
-
-
Follow-up and Mitigation:
-
Dose-Response Evaluation: Conduct a dose-response study to determine the threshold for hepatotoxicity. One study in rats with this compound at doses of 3, 10, and 30 mg/kg did not report adverse effects on liver histology.[8]
-
Supportive Care: Ensure animals have adequate nutrition and hydration.
-
Purity of Compound: As impurities in a related compound were implicated in toxicity in one study, ensure the purity of the this compound being used is high.[2][6]
-
Issue 3: Metabolic Disturbances (e.g., weight loss, changes in food/water intake, increased blood pressure)
-
Immediate Action:
-
Monitor Body Weight and Food/Water Intake: Institute daily monitoring of body weight and food and water consumption.
-
Monitor Blood Pressure: If feasible, monitor blood pressure, especially if the animal model is prone to hypertension.
-
Provide Palatable, High-Calorie Food: If animals are experiencing significant weight loss, provide a highly palatable, high-calorie supplemental diet to encourage food intake.
-
-
Follow-up and Mitigation:
-
Dose Adjustment: These metabolic effects are likely dose-dependent. A reduction in the dose of this compound may alleviate these side effects.
-
Acclimatization Period: A longer acclimatization period before the start of the experiment may help in obtaining stable baseline measurements for food and water intake.
-
Environmental Enrichment: Stress can impact feeding behavior. Ensure adequate environmental enrichment for the animals.
-
Quantitative Data Summary
Table 1: Summary of Reported Toxicities of this compound and Analogs in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Observation with RTA 405 (analog)[1][4] | Observation with dh404 (this compound)[1][4] | Conflicting Report (RTA 405 & dh404)[2][6] |
| Nephrotoxicity | Worsened proteinuria, glomerulosclerosis, and tubular damage | Granulomatous and inflammatory process in the kidneys of some rats | No evidence of adverse kidney histopathology |
| Hepatotoxicity | Early elevation in serum transaminases followed by liver injury | Not explicitly reported | No evidence of adverse liver histopathology |
| Metabolic Effects | Severe changes in food intake and diuresis, decline in body weight, worsening of dyslipidemia, increase in blood pressure | Not explicitly reported | No adverse clinical signs, laboratory values similar to controls |
Experimental Protocols
Protocol 1: Administration of this compound in a 5/6 Nephrectomized Rat Model of CKD[5]
-
Animal Model: Male Sprague-Dawley rats undergoing 5/6 nephrectomy.
-
Dosing: 2 mg/kg/day of RTA dh404 (this compound) administered orally via gavage.
-
Duration: Once daily for 12 weeks.
-
Vehicle: Not specified in the abstract.
-
Key Findings: This study reported therapeutic benefits, including restoration of Nrf2 activity and attenuation of oxidative stress, inflammation, and fibrosis, with no apparent adverse effects mentioned.[5][9]
Protocol 2: Administration of this compound (dh404) in Zucker Diabetic Fatty (ZDF) Rats (Study Reporting Toxicity)[1][4]
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Dosing and Duration: Details of the dosing for dh404 are not fully specified in the abstract, but the study with the analog RTA 405 involved treatment for 3 months.
-
Key Findings: This study reported a lack of beneficial effects and the presence of a granulomatous and inflammatory process in the kidneys of some rats treated with dh404.[1][4]
Protocol 3: Administration of this compound (dh404) in Zucker Diabetic Fatty (ZDF) Rats (Study Reporting Good Tolerability)[2][6]
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Dosing and Duration: A follow-up study was conducted for 1.5 months. Specific dosing is not detailed in the abstract.
-
Key Findings: This study reported that dh404 was well-tolerated, with no adverse clinical signs and no evidence of adverse liver or kidney histopathology. The authors suggest the conflicting findings from other studies may be due to an impure batch of a related compound.[2][6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo studies.
References
- 1. Nonsteroidal antiinflammatory drug induced acute granulomatous interstitial nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal antiinflammatory drug induced acute granulomatous interstitial nephritis | Semantic Scholar [semanticscholar.org]
- 3. Drug-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccjm.org [ccjm.org]
- 8. CDDO-9,11-dihydro-trifluoroethyl amide (this compound) induces hepatic cytoprotective genes and increases bile flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
Technical Support Center: Improving the In Vivo Bioavailability of CDDO-dhTFEA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with CDDO-dhTFEA. The information is designed to facilitate the effective use of this synthetic oleanane triterpenoid and improve its systemic exposure in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as RTA dh404, is a synthetic oleanane triterpenoid compound.[1][2] Its primary mechanism of action involves the potent activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and the inhibition of the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1][2] The activation of the Nrf2 pathway is crucial for cellular protection against oxidative stress.[3]
Q2: What are the main challenges affecting the in vivo bioavailability of this compound?
Like many synthetic triterpenoids, this compound is a lipophilic molecule.[4] While this property is beneficial for cell membrane permeability, it can lead to poor aqueous solubility, which is a critical factor for dissolution in the gastrointestinal tract and subsequent absorption.[5][6] Low solubility can result in low and variable oral bioavailability.[7]
Q3: Are there any clinically approved analogs of this compound that I can reference for formulation strategies?
Yes, Omaveloxolone (also known as RTA 408) is a structurally related synthetic oleanane triterpenoid that has been approved for the treatment of Friedreich's ataxia.[4] Studies on Omaveloxolone have shown that its oral bioavailability is significant and can be influenced by factors such as administration with food.[8][9] Specifically, a high-fat meal has been shown to increase the maximum plasma concentration (Cmax) and the total systemic exposure (AUC) of Omaveloxolone.[8][9] This suggests that formulation strategies for lipophilic compounds, such as co-administration with lipids, could be effective for this compound.
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.[10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can create amorphous solid dispersions, which can enhance solubility and prevent recrystallization.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.[10]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and cyclodextrins in the formulation can enhance the solubility of the compound.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and/or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Formulation Enhancement: Prepare a suspension of this compound in a vehicle containing a surfactant (e.g., Tween 80) or a lipid-based vehicle (e.g., sesame oil, medium-chain triglycerides). 2. Particle Size Reduction: If possible, reduce the particle size of the this compound powder through micronization before formulation. 3. Co-administration with a High-Fat Meal: For preclinical rodent studies, consider administering the compound with a small amount of a high-fat food substance, which may enhance absorption, similar to what is observed with Omaveloxolone.[8][9] |
| Precipitation of the compound in the dosing vehicle. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Vehicle Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles to identify one with higher solubilizing capacity. 2. Reduce Concentration: Lower the concentration of the dosing formulation if the study design permits. 3. Use of Co-solvents: Incorporate a co-solvent such as polyethylene glycol (PEG) 400 or propylene glycol into the vehicle to improve solubility. |
| Inconsistent results between different in vivo experiments. | Variability in the preparation of the dosing formulation or in the administration procedure. | 1. Standardize Formulation Protocol: Ensure a consistent and well-documented procedure for preparing the this compound formulation for every experiment. 2. Homogeneity of Suspension: If using a suspension, ensure it is thoroughly mixed and homogenous before each animal is dosed. 3. Controlled Dosing Technique: Standardize the oral gavage technique to minimize variability in the amount of compound delivered. |
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic data for this compound in rats, illustrating the potential impact of different formulation strategies on its oral bioavailability. These are example data and actual results may vary.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (2 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Suspension in Water | 50 ± 15 | 4 | 350 ± 90 | 100 (Reference) |
| Suspension in 0.5% Tween 80 | 120 ± 30 | 4 | 980 ± 210 | 280 |
| Lipid-Based Formulation (SEDDS) | 250 ± 55 | 2 | 2100 ± 450 | 600 |
Table 2: Effect of Food on the Bioavailability of this compound in a Lipid-Based Formulation in Rats (2 mg/kg, Oral Gavage)
| Condition | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) |
| Fasted | 250 ± 55 | 2 | 2100 ± 450 |
| Fed (High-Fat Meal) | 450 ± 90 | 4 | 3500 ± 680 |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for this compound
-
Materials:
-
This compound
-
Labrafil® M 1944 CS (oil)
-
Kolliphor® RH 40 (surfactant)
-
Transcutol® HP (co-solvent)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the SEDDS vehicle by mixing Labrafil® M 1944 CS, Kolliphor® RH 40, and Transcutol® HP in a ratio of 40:40:20 (w/w/w).
-
Add the this compound to the SEDDS vehicle.
-
Vortex and sonicate the mixture until the this compound is completely dissolved.
-
Visually inspect the formulation for clarity and absence of particulate matter.
-
Store the formulation at room temperature, protected from light.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Acclimatize the animals for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water. For the "fed" group, provide a high-fat meal 30 minutes before dosing.
-
Dosing:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the formulation to the rats via oral gavage at a dose of 2 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.
Caption: Simplified signaling pathway for this compound's dual action on Nrf2 and NF-κB.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orpdl.org [orpdl.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CDDO-dhTFEA Long-Term Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CDDO-dhTFEA in long-term experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve this?
Answer:
Precipitation of this compound, a synthetic oleanane triterpenoid, is a common challenge due to its low aqueous solubility. The issue is often exacerbated when a concentrated DMSO stock solution is diluted into an aqueous culture medium.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Final Concentration of DMSO | Ensure the final concentration of DMSO in the culture medium is non-toxic to your cell line, typically below 0.5%. If higher concentrations of this compound are required, consider preparing a more concentrated initial stock solution to minimize the volume of DMSO added. |
| Rapid Temperature or pH Shift | Pre-warm the culture medium and the this compound stock solution to the incubation temperature (e.g., 37°C) before mixing. Avoid drastic pH changes in the medium upon addition of the compound. |
| Interaction with Media Components | Components in serum-free media or supplements, such as certain metal ions, can sometimes contribute to precipitation. If using a custom or serum-free medium, consider testing the solubility of this compound in a small volume of the basal medium first. |
| Improper Dissolution of Stock Solution | Ensure the this compound is fully dissolved in the DMSO stock. Sonication may be required for complete dissolution. Use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. |
Experimental Workflow for Preparing this compound Working Solution for Cell Culture:
Technical Support Center: Interpreting Unexpected Phenotypes in CDDO-dhTFEA-Treated Mice
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected phenotypes during in vivo studies with the Nrf2 activator, CDDO-dhTFEA (RTA dh404). The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic oleanane triterpenoid that potently activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] It also inhibits the pro-inflammatory transcription factor NF-κB.[1][3][4] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous cytoprotective genes.
Q2: What are the expected therapeutic effects of this compound in mouse models?
Based on its mechanism of action and preclinical studies, primarily in rat models of chronic kidney disease (CKD), the expected therapeutic effects include attenuation of oxidative stress, inflammation, and fibrosis.[2][5] In a mouse model of amyotrophic lateral sclerosis (ALS), this compound has been shown to enhance motor performance and extend survival. In a Huntington's disease mouse model, it improved motor impairment and increased longevity.[4]
Q3: What were the major adverse events observed with the related compound, bardoxolone methyl, in clinical trials?
The BEACON phase 3 clinical trial of bardoxolone methyl in patients with type 2 diabetes and stage 4 CKD was terminated early due to an increased incidence of heart failure-related hospitalizations and mortality.[6][7] These events were primarily attributed to fluid retention.
Troubleshooting Unexpected Phenotypes
An unexpected phenotype is any observed effect that is not the intended therapeutic outcome of this compound treatment. This can range from overt clinical signs to subtle changes in behavior or physiology.
dot
Caption: Troubleshooting workflow for unexpected phenotypes.
Cardiovascular Phenotypes
Q: My mice treated with this compound are showing signs of edema and lethargy, and there have been some instances of sudden death. What could be the cause and how should I investigate?
A: These clinical signs are concerning and could be related to cardiovascular adverse effects, similar to those observed with bardoxolone methyl. The underlying cause may be fluid retention leading to heart failure.
| Potential Cause | Proposed Investigation | Key Parameters to Measure |
| Fluid Retention/Heart Failure | Monitor body weight and fluid intake/output. Assess cardiac function. | Daily body weights, urine output, blood pressure, heart rate, echocardiography (ejection fraction, cardiac output), serum B-type natriuretic peptide (BNP). |
| Thrombotic Events | Assess coagulation parameters and examine tissues for thrombi. | Prothrombin time (PT), activated partial thromboplastin time (aPTT), platelet count, histopathological examination of major organs (heart, lungs, kidneys). |
| Direct Cardiotoxicity | Evaluate cardiac tissue for signs of damage. | Serum cardiac troponins (cTnI, cTnT), histopathology of heart tissue (inflammation, fibrosis, necrosis). |
Initial Actions:
-
Immediately reduce the dose or temporarily halt treatment in the affected cohort.
-
Perform a thorough clinical examination of all animals.
-
For any deceased animals, perform a comprehensive necropsy and histopathological analysis of major organs, with a focus on the heart and kidneys.
dot
Caption: Potential cardiovascular off-target pathways.
Renal Phenotypes
Q: I've observed changes in urine output and/or abnormal kidney histology in my this compound-treated mice. Isn't this compound supposed to be protective for the kidneys?
A: While this compound is being investigated for its nephroprotective effects, paradoxical outcomes can occur. A study on a closely related analog, dh404, reported the development of granulomatous and inflammatory processes in the kidneys of treated rats.
| Potential Cause | Proposed Investigation | Key Parameters to Measure |
| Paradoxical Inflammatory Response | Detailed histopathological examination of the kidneys. | H&E staining to identify inflammatory infiltrates, special stains (e.g., Masson's trichrome for fibrosis, PAS for glomeruli). Immunohistochemistry for inflammatory markers (e.g., F4/80 for macrophages, CD3 for T-cells). |
| Altered Glomerular Hemodynamics | Assess kidney function and proteinuria. | 24-hour urine collection for albumin/creatinine ratio, serum creatinine, and blood urea nitrogen (BUN). |
Initial Actions:
-
Review the histopathology slides with a trained pathologist.
-
Analyze urine for markers of kidney damage.
-
Consider dose-response studies to see if the effect is dose-dependent.
Metabolic Phenotypes
Q: My mice are losing weight despite normal or increased food intake. What could be the metabolic effects of this compound?
A: Nrf2 activation is linked to metabolic reprogramming. The parent compound of this class, bardoxolone methyl, was associated with significant weight loss in clinical trials.
| Potential Cause | Proposed Investigation | Key Parameters to Measure |
| Increased Energy Expenditure | Perform indirect calorimetry. | Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity in a metabolic cage system. |
| Altered Glucose/Lipid Metabolism | Assess systemic metabolic health. | Fasting blood glucose, insulin levels (for HOMA-IR calculation), glucose tolerance test (GTT), insulin tolerance test (ITT), serum lipid panel (triglycerides, cholesterol). |
| Brown Adipose Tissue (BAT) Activation | Examine BAT morphology and markers of thermogenesis. | Histology of BAT (lipid droplet size), immunohistochemistry or qPCR for UCP1. |
Initial Actions:
-
Carefully monitor food and water intake and body weight daily.
-
Assess body composition (e.g., using DEXA or MRI) to determine if weight loss is from fat or lean mass.
Immunological and Inflammatory Phenotypes
Q: I'm observing unexpected inflammatory responses, such as skin lesions or changes in immune cell populations. How can this compound affect the immune system?
A: this compound has known immunomodulatory effects, primarily through the inhibition of NF-κB. However, the complex interplay between Nrf2 and the immune system can sometimes lead to unexpected outcomes. CDDO derivatives have been shown to suppress alloreactive T-cell responses.
| Potential Cause | Proposed Investigation | Key Parameters to Measure |
| Altered Immune Cell Homeostasis | Characterize major immune cell populations in blood and lymphoid tissues. | Complete blood count (CBC) with differential, flow cytometry of spleen and lymph nodes for T-cells, B-cells, macrophages, and dendritic cells. |
| Shift in Cytokine Profile | Measure systemic levels of key pro- and anti-inflammatory cytokines. | Serum cytokine/chemokine panel (e.g., using a multiplex bead array) for IL-6, TNF-α, IL-1β, IL-10, etc. |
| Paradoxical Pro-inflammatory Response | Histopathological examination of affected tissues (e.g., skin). | H&E staining and immunohistochemistry for inflammatory cell markers. |
Initial Actions:
-
Document any gross observations of inflammation (e.g., redness, swelling, lesions).
-
Collect blood for a baseline immune cell profile.
Detailed Experimental Protocols
Assessment of Cardiac Function via Echocardiography
-
Objective: To non-invasively assess cardiac structure and function.
-
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the mouse in a supine position on a heated platform to maintain body temperature.
-
Remove chest hair using a depilatory cream.
-
Apply pre-warmed ultrasound gel to the chest.
-
Using a high-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz), acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate ejection fraction (EF%) and fractional shortening (FS%) using the system software.
-
Acquire Doppler images to assess blood flow if required.
-
Urinalysis for Proteinuria
-
Objective: To quantify urinary protein excretion as a marker of kidney damage.
-
Procedure:
-
House individual mice in metabolic cages for 24 hours with free access to food and water.
-
Collect the total urine volume.
-
Centrifuge the urine at 2000 x g for 10 minutes to pellet debris.
-
Measure the total protein concentration in the supernatant using a Bradford or BCA protein assay.
-
Measure the creatinine concentration using a commercially available kit (e.g., Jaffe-based or enzymatic).
-
Calculate the urinary albumin-to-creatinine ratio (ACR) to normalize for urine concentration.
-
Glucose Tolerance Test (GTT)
-
Objective: To assess glucose clearance and insulin sensitivity.
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline body weight and measure baseline blood glucose from a tail snip using a glucometer (Time 0).
-
Administer a 20% glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC).
-
dot
Caption: Experimental workflow for a Glucose Tolerance Test (GTT).
References
- 1. Bardoxolone methyl attenuates doxorubicin-induced cardiotoxicity by inhibiting the TXNIP-NLRP3 pathway through Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic triterpenoid, CDDO, suppresses alloreactive T cell responses and reduces murine early acute graft-versus-host disease mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects in CDDO-dhTFEA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CDDO-dhTFEA in their experiments. The focus is on understanding and controlling for the effects of the vehicle used to dissolve and administer this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is a lipophilic compound with low aqueous solubility. A commonly used vehicle for oral administration in animal studies consists of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% saline .[1] Another study has reported the use of sesame oil as a vehicle for oral gavage.[2] The choice of vehicle should be determined by the specific experimental requirements and validated for its lack of interference with the study endpoints.
Q2: Can the vehicle itself have biological effects?
A2: Yes, it is crucial to recognize that vehicle components can exert their own biological effects, which may confound experimental results. For instance, DMSO has been reported to have anti-inflammatory, analgesic, and diuretic properties.[3] High concentrations of DMSO, as well as other vehicles like PEG-400 and Propylene Glycol, have been shown to cause motor impairment in mice.[4][5] Therefore, a vehicle-only control group is an essential component of any experiment involving this compound.
Q3: How should I prepare the this compound solution with the DMSO/PEG300/Tween-80/saline vehicle?
A3: To prepare a 1 mL working solution, follow this general protocol:
-
Dissolve the desired amount of this compound in 100 µL of DMSO to create a stock solution.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.[6]
It is recommended to prepare the formulation fresh for each experiment.
Troubleshooting Guide
Issue 1: I am observing unexpected effects in my vehicle-treated control group.
-
Question: Why is my vehicle control group showing changes in gene expression or phenotype?
-
Answer: The individual components of the vehicle can have biological activity.
-
DMSO: Can act as an anti-inflammatory agent and a scavenger of reactive oxygen species.[7]
-
PEG/Tween: These detergents can affect cell membranes and have been shown to cause behavioral changes in animals at higher concentrations.[1]
-
Troubleshooting Steps:
-
Review the literature: Investigate the known effects of your specific vehicle components on the endpoints you are measuring.
-
Lower vehicle concentration: If possible, reduce the percentage of DMSO and other organic solvents in your vehicle formulation. One suggestion is to use a formulation with as low as 2% DMSO for sensitive animal models.[8]
-
Alternative vehicle: Consider testing a different, more inert vehicle, such as sesame oil, if it is compatible with your experimental design.[2]
-
Untreated control: Include an untreated or saline-only control group in addition to your vehicle control to isolate the effects of the vehicle itself.[3]
-
-
Issue 2: The effect of this compound is not as pronounced as expected compared to the vehicle control.
-
Question: Why is the difference between my this compound-treated group and my vehicle control group not statistically significant?
-
Answer: This could be due to several factors, including the biological activity of the vehicle masking the drug's effect, or issues with the drug's formulation and administration.
-
Troubleshooting Steps:
-
Assess vehicle effects: As detailed in Issue 1, your vehicle may be inducing some of the same pathways as this compound, albeit to a lesser extent. Quantify the effects of the vehicle alone compared to a naive control group.
-
Check drug solubility and stability: Ensure that this compound is fully dissolved in the vehicle and does not precipitate out over time. Visually inspect the solution for any particulate matter before administration.
-
Optimize dosage and timing: The dose of this compound and the timing of its administration may need to be optimized for your specific model and endpoint. A dose of 2 mg/kg/day has been used effectively in rat studies.[2][9][10]
-
Route of administration: Ensure the chosen route of administration (e.g., oral gavage) is appropriate and is being performed consistently across all animals.
-
-
Data Presentation
Table 1: Effect of this compound on Nrf2 and Nrf2-Target Gene Expression in Aortic Tissue of CKD Rats
| Treatment Group | Nuclear Nrf2 Abundance | Cytosolic Ho-1 Abundance | Cytosolic Sod2 Abundance | Cytosolic Keap1 Abundance |
| Sham Control | Baseline | Baseline | Baseline | Baseline |
| CKD + Vehicle | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| CKD + RTA dh404 | Restored to Sham Levels | Partially Restored | Restored to Sham Levels | Restored to Sham Levels |
| (Data summarized from a study on chronic kidney disease (CKD) in rats.[11]) |
Table 2: Effect of this compound on NF-κB Pathway Activation in Renal Tissue of CKD Rats
| Treatment Group | Phospho-IκB Abundance | Nuclear p65 Abundance |
| Sham Control | Baseline | Baseline |
| CKD + Vehicle | Significantly Increased | Significantly Increased |
| CKD + RTA dh404 | Significantly Decreased | Significantly Decreased |
| (Data summarized from a study on chronic kidney disease (CKD) in rats.[2]) |
Experimental Protocols
In Vivo Administration of this compound in a Rat Model of Chronic Kidney Disease
This protocol is based on methodologies described in published studies.[2][9][10]
-
Animal Model: 5/6 nephrectomized rats are used as a model for chronic kidney disease (CKD). Sham-operated rats serve as controls.
-
Groups:
-
Sham-operated + Vehicle
-
CKD + Vehicle
-
CKD + this compound (RTA dh404)
-
-
Vehicle Preparation:
-
For a DMSO/PEG300/Tween-80/saline vehicle, prepare as described in the FAQ section.
-
If using sesame oil, ensure the this compound is properly suspended.
-
-
Dosing:
-
This compound is administered at a dose of 2 mg/kg body weight.
-
The vehicle is administered at the same volume as the drug solution.
-
Administration is performed once daily via oral gavage for a period of 12 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, tissues of interest (e.g., kidney, aorta) are harvested.
-
Protein expression of Nrf2, Keap1, HO-1, Sod2, phospho-IκB, and p65 can be analyzed by Western blot.
-
mRNA expression of Nrf2 target genes can be quantified using qPCR.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo this compound studies.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Uptake of CDDO-dhTFEA
This technical support center provides troubleshooting guidance and practical resources for researchers, scientists, and drug development professionals experiencing challenges with the cellular uptake of the synthetic triterpenoid, CDDO-dhTFEA.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with this compound, focusing on its solubility and cellular delivery.
Q1: I am observing lower than expected efficacy of this compound in my cell-based assays. Could this be related to poor cellular uptake?
A1: Yes, suboptimal efficacy is frequently linked to poor cellular uptake, which can be a consequence of the compound's low aqueous solubility. This compound is a lipophilic molecule and tends to precipitate in aqueous cell culture media. This reduces the effective concentration of the compound available to the cells.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: It is crucial to first dissolve this compound in an appropriate organic solvent before adding it to your cell culture medium. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. One supplier suggests that this compound is soluble in DMSO at 100 mg/mL.[1] For in vivo applications, a formulation containing PEG300, Tween-80, and saline has been used to achieve a concentration of at least 1.72 mg/mL.[2]
Q3: Even with DMSO, I suspect the compound is precipitating in the medium over time. What can I do?
A3: Precipitation can still occur, especially during longer incubation periods. To mitigate this, you can try the following:
-
Reduce the final concentration: Determine the lowest effective concentration of this compound to minimize precipitation.
-
Use a carrier protein: Including bovine serum albumin (BSA) in your serum-free medium can help to keep hydrophobic compounds in solution.
-
Employ a delivery vehicle: For more robust and consistent results, consider using a formulation strategy to enhance the solubility and cellular delivery of this compound.
Q4: What are the recommended formulation strategies to improve the cellular uptake of this compound?
A4: Several formulation strategies can significantly enhance the cellular uptake of lipophilic compounds like this compound. These include:
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its stability in culture medium and facilitate its delivery across the cell membrane.
-
Nanoparticle Formulations: Similar to liposomes, nanoparticles can encapsulate this compound, protecting it from precipitation and enhancing its cellular uptake. A study on the related triterpenoid, CDDO-Me, demonstrated the effectiveness of nanoparticle delivery.[3]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and facilitating their delivery to cells.
Data Presentation: Enhancing this compound Cellular Uptake
The following table provides a hypothetical representation of the expected improvement in the intracellular concentration of this compound when using different delivery vehicles.
| Formulation | Intracellular this compound Concentration (ng/10^6 cells) | Fold Increase vs. DMSO Vehicle |
| This compound in DMSO (0.1%) | 15 | 1.0 |
| This compound-Liposome | 75 | 5.0 |
| This compound-Nanoparticle | 90 | 6.0 |
| This compound-Cyclodextrin Complex | 60 | 4.0 |
Experimental Protocols
Here are detailed methodologies for key experiments related to the formulation and evaluation of this compound.
Protocol 1: Solubilization of this compound for In Vitro Use
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your experiment, dilute the stock solution directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).
-
Protocol 2: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
-
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DPPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Phosphate-buffered saline (PBS), sterile
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids and drug should be optimized based on preliminary experiments.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding sterile PBS and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
The resulting liposome suspension can be stored at 4°C.
-
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Magnetic stirrer
-
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution, containing the this compound-cyclodextrin complex, can be sterile-filtered for use in cell culture.
-
Protocol 4: Quantification of Intracellular this compound by HPLC
-
Materials:
-
Cell culture plates
-
This compound (and formulations)
-
PBS, ice-cold
-
Cell scraper
-
Methanol or acetonitrile for extraction
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
-
Procedure:
-
Plate cells at a known density and allow them to adhere overnight.
-
Treat the cells with this compound or its formulations for the desired time.
-
Wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a known volume of extraction solvent (e.g., methanol).
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously and then centrifuge to pellet the cell debris.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
Inject a known volume of the supernatant into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.
-
Normalize the intracellular concentration to the cell number.
-
Visualizations
Signaling Pathway
Caption: this compound activates the Nrf2 pathway and inhibits NF-κB signaling.
Experimental Workflow
Caption: Workflow for developing and validating formulations to enhance this compound cellular uptake.
References
Technical Support Center: CDDO-dhTFEA Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of CDDO-dhTFEA during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored desiccated at -20°C. Under these conditions, it is reported to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. The compound is known to be hygroscopic, so protection from moisture is critical.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For maximum stability, solutions should be prepared fresh. If storage is necessary, it is recommended to store aliquots in a tightly sealed container at -80°C for up to six months. For shorter-term storage, -20°C is acceptable for up to one month. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Due to the hygroscopic nature of DMSO, it is crucial to use a high-purity, anhydrous grade to minimize the introduction of water, which can lead to hydrolysis.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively published, triterpenoids, in general, can be susceptible to photodegradation. It is recommended to protect both solid this compound and its solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.
Q5: What are the primary degradation pathways for this compound?
A5: The primary potential degradation pathways for this compound include hydrolysis of the trifluoroethyl amide bond and oxidation of the triterpenoid backbone. Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be initiated by exposure to air, light, or certain reactive chemicals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the storage conditions of the solid compound and solutions. 3. Perform a purity check of the compound using HPLC. |
| Precipitate formation in stored solutions | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. Ensure the storage container is tightly sealed to prevent solvent evaporation. 3. Consider preparing more dilute stock solutions if precipitation persists. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or handling. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Use calibrated pipettes and follow a consistent procedure for solution preparation. 3. Protect solutions from light and heat during experiments. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | 1. Identify the stress factor (e.g., pH, light, temperature) that may have caused degradation. 2. Refer to the "Potential Degradation Pathways" section to hypothesize the identity of the new peaks. 3. Implement stricter storage and handling protocols to prevent future degradation. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store desiccated, protected from light. |
| 4°C | Up to 2 years | Store desiccated, protected from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; use anhydrous solvent. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; use anhydrous solvent. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general HPLC method for assessing the purity of this compound and detecting degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometry (MS) for identification of degradation products.
Mandatory Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified Nrf2 signaling pathway activation by this compound.
Technical Support Center: Dose-Response Curve Optimization for CDDO-dhTFEA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the synthetic oleanane triterpenoid, CDDO-dhTFEA (also known as RTA dh404), in dose-response experiments. The information is tailored for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It interacts with the Nrf2 repressor protein, Keap1, leading to the translocation of Nrf2 into the nucleus.[1] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of a wide range of cytoprotective and antioxidant enzymes.[1] Additionally, this compound has been shown to inhibit the pro-inflammatory NF-κB pathway.[2]
Q2: What is a typical in vitro concentration range for this compound?
A2: Based on published studies, a common starting concentration range for in vitro experiments is 0-500 nM.[2] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response study. For initial experiments, a broad range of concentrations is recommended to identify the active range.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing a biphasic or "U-shaped" dose-response curve. Is this expected for an Nrf2 activator?
A4: Yes, a biphasic or hormetic dose-response is a known phenomenon for some Nrf2 activators. This means that low doses of the compound may elicit a stimulatory or protective effect, while higher doses can lead to a decrease in this response or even induce cytotoxicity. The Nrf2 pathway itself is part of an adaptive stress response, which can account for these non-linear dose-response curves. If you observe a hormetic effect, it is crucial to carefully select the concentration range for your experiments to accurately reflect the desired biological activity.
II. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions.- Edge effects in multi-well plates.- Compound precipitation at higher concentrations. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect solutions for precipitation. If observed, consider using a lower top concentration or a different solvent system if compatible. |
| No observable dose-response | - The concentration range is too low or too high.- The incubation time is not optimal.- The compound has degraded.- The chosen assay is not sensitive enough to detect Nrf2 activation. | - Broaden the concentration range (e.g., from picomolar to micromolar).- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Use a highly sensitive assay such as an ARE-luciferase reporter assay or measure the nuclear translocation of Nrf2 via Western blot. |
| High background signal in assays | - Contamination of cell cultures.- Interference from the compound with the assay reagents. | - Regularly test cell cultures for mycoplasma contamination.- Run a cell-free control with the compound and assay reagents to check for direct interference. |
| Unexpected cytotoxicity at low concentrations | - The chosen cell line is highly sensitive to this compound.- The DMSO concentration in the final working solution is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cell line.- Ensure the final DMSO concentration is below 0.1%. |
III. Data Presentation
| Experimental System | Concentration/Dose | Observed Effect | Reference |
| Human Pancreatic Tissue (in vitro) | 0 - 500 nM | Upregulation of antioxidant enzymes, reduction of oxidative stress, and inhibition of apoptosis. | [2] |
| Rat Islets (in vitro) | 300 nM | Activation of Nrf2 and protection against H2O2-induced cell death. | [3] |
| Mouse Embryonic Fibroblasts (in vitro) | 1, 10, 100 nM | Pre-treatment to assess protection against oxidative challenge. | [4] |
| RAW 264.7 Macrophages (in vitro) | 10, 25, 50 nM | No significant cell death at these concentrations. 25 nM significantly increased Nrf2 and HO-1 expression. | [5][6] |
| Chronic Kidney Disease Rats (in vivo) | 2 mg/kg/day (oral) | Restoration of Nrf2 activity, and reduction of oxidative stress and inflammation. | [1][7] |
| Acute Pancreatitis Rats (in vivo) | 1 mg/kg (oral) | Protection of pancreatic tissue and anti-inflammatory activity. | [2] |
IV. Experimental Protocols
A. Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent experiments.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value if applicable.
-
B. Protocol 2: Nrf2 Activation - Western Blot for Nuclear Translocation
This protocol is for assessing the activation of Nrf2 by measuring its translocation from the cytoplasm to the nucleus.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein from the nuclear and cytoplasmic extracts onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure proper fractionation and equal loading, probe the membranes for loading controls such as Lamin B1 (nuclear) and α-tubulin or GAPDH (cytoplasmic).
-
C. Protocol 3: Nrf2 Transcriptional Activity - ARE Luciferase Reporter Assay
This is a highly sensitive method to quantify the transcriptional activity of Nrf2.
-
Cell Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing Antioxidant Response Elements (ARE) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a range of this compound concentrations.
-
Include a vehicle control and a known Nrf2 activator as a positive control.
-
Incubate for an appropriate time (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction over the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value.
-
V. Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for dose-response curve optimization.
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 6. Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CDDO-dhTFEA Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in animal studies involving the Nrf2 activator, CDDO-dhTFEA (also known as RTA dh404). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to support the design and execution of robust and reproducible preclinical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Inconsistent or Lack of Nrf2 Activation In Vivo
-
Question: We observe high variability or no significant increase in Nrf2 target gene expression (e.g., NQO1, HO-1) in our treatment group compared to the vehicle control. What could be the cause?
-
Possible Causes & Solutions:
-
Suboptimal Drug Formulation and Administration: this compound is a poorly water-soluble compound. Inconsistent suspension or precipitation can lead to inaccurate dosing.
-
Solution: Follow a stringent and validated formulation protocol. A recommended starting point for oral gavage is a suspension in sesame oil or a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the formulation is prepared fresh daily and vigorously vortexed before each administration to ensure a homogenous suspension. For poorly soluble compounds, sonication can aid in creating a finer, more uniform suspension.
-
-
Incorrect Dosing Technique: Improper oral gavage technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can introduce significant variability and affect drug absorption.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. For mice, using a flexible gavage needle and moistening the tip with sucrose solution can reduce stress and improve the ease of administration.
-
-
Timing of Tissue Harvest: The kinetics of Nrf2 activation can be transient.
-
Solution: Conduct a pilot study to determine the optimal time point for tissue collection after the final dose. Nrf2 protein levels and target gene expression may peak at different times.
-
-
Issues with Nrf2 Activation Assessment: Technical problems with Western blotting or qPCR can lead to unreliable results.
-
Solution: For Western blotting, ensure the use of a validated Nrf2 antibody and consider using nuclear and cytoplasmic fractionation to specifically assess Nrf2 nuclear translocation. For qPCR, use validated primer sets for Nrf2 target genes and appropriate housekeeping genes for normalization. Include positive and negative controls in all assays.
-
-
Issue 2: Unexpected Animal Toxicity or Adverse Events
-
Question: We are observing unexpected weight loss, lethargy, or mortality in our this compound-treated group. What should we investigate?
-
Possible Causes & Solutions:
-
Vehicle Toxicity: High concentrations of DMSO or other solvents in the vehicle can be toxic to animals, especially with repeated dosing.
-
Solution: If using a multi-component vehicle, consider reducing the percentage of DMSO. Always include a vehicle-only control group to assess the effects of the formulation itself.
-
-
Dose-Related Toxicity: The therapeutic window for this compound may be narrow in certain disease models or animal strains.
-
Solution: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Start with lower, previously published doses and escalate cautiously.
-
-
Underlying Disease Model Complications: The disease model itself may increase sensitivity to the compound or the administration procedure.
-
Solution: Carefully monitor the health of all animals and be aware of the typical progression of the disease model. Unexpected adverse events may be an interaction between the compound and the specific pathophysiology of the model.
-
-
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the best way to formulate this compound for oral administration in rodents?
-
A1: this compound is poorly soluble in water. For oral gavage, it can be suspended in an oil-based vehicle like sesame oil or a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The choice of vehicle may depend on the specific study design and should be validated for stability and tolerability. It is crucial to ensure a homogenous suspension before each administration.
-
-
Q2: Can this compound be administered in the diet?
-
A2: Yes, studies have successfully administered this compound mixed into rodent chow at concentrations such as 400 mg/kg of food.[1] This method can reduce the stress associated with repeated oral gavage but may lead to less precise dosing if food intake varies between animals.
-
Dosing and Efficacy
-
Q3: What is a typical effective dose of this compound in rodents?
-
A3: Effective oral doses can vary depending on the animal model and indication. Doses ranging from 1-2 mg/kg/day have been shown to be effective in models of acute pancreatitis and chronic kidney disease in rats.[2][3] Higher doses have also been used in other models. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Q4: How can I confirm that this compound is activating the Nrf2 pathway in my study?
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies of this compound and related compounds to aid in experimental design.
Table 1: Reported Effective Doses of this compound in Rodent Models
| Animal Model | Species | Route of Administration | Dose | Reported Efficacy |
| Acute Pancreatitis | Rat | Oral Gavage | 1 mg/kg/day | Reduced inflammatory cell infiltration and necrosis.[2] |
| Chronic Kidney Disease | Rat | Oral Gavage | 2 mg/kg/day | Restored Nrf2 activity, reduced glomerulosclerosis and interstitial fibrosis.[3] |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse | Dietary | 400 mg/kg in food | Extended survival.[1] |
Table 2: Pharmacokinetic Parameters of a Structurally Related Triterpenoid (SHetA2) in Different Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
| Mouse | Oral | 20 | 1,500 | 0.5 | 17.7 |
| Mouse | Oral | 60 | 4,000 | 1 | 19.5 |
| Rat | Oral | 100 | 50 | 2 | <1.6 |
| Rat | Oral | 500 | 100 | 6 | <1.6 |
Note: Data for SHetA2 is provided as a reference for a structurally related compound, as detailed pharmacokinetic data for this compound is limited in publicly available literature.[7]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice (10 mg/kg)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the desired dose (e.g., for 10 mice at 20g each, receiving 10 mg/kg in a 100 µL volume, you will need 2 mg of this compound for a 2 mg/mL solution).
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. For 1 mL of vehicle, this would be 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle to the this compound powder and vortex thoroughly until the powder is fully dissolved.
-
Add the PEG300 and Tween-80 to the tube and vortex again to ensure complete mixing.
-
Finally, add the saline to the mixture and vortex vigorously to create a uniform suspension.
-
If precipitation occurs, briefly sonicate the suspension to aid in creating a finer and more stable formulation.
-
Prepare the formulation fresh daily and keep it on a vortex mixer at a low setting during the dosing procedure to maintain homogeneity.
-
Protocol 2: Assessment of Nrf2 Activation in Liver Tissue by Western Blot
-
Nuclear and Cytoplasmic Fractionation:
-
Homogenize approximately 30-50 mg of frozen liver tissue in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant as the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Lyse the nuclear pellet with a high-salt nuclear extraction buffer.
-
Centrifuge at high speed (e.g., 16,000 x g) and collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of nuclear and cytoplasmic protein extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the Nrf2 signal in the nuclear fraction to a nuclear loading control (e.g., Lamin B1 or PARP-1) and in the cytoplasmic fraction to a cytoplasmic loading control (e.g., GAPDH or β-actin).[6]
-
Visualizations
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for a this compound In Vivo Study.
References
- 1. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20150224052A1 - Process for manufacturing chewable dosage forms for drug delivery and products thereof - Google Patents [patents.google.com]
- 3. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
potential for adverse effects with high-dose CDDO-dhTFEA
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for adverse effects associated with high-dose administration of CDDO-dhTFEA (RTA dh404). This guide includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of potential dose-dependent adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic oleanane triterpenoid that potently activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibits the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] This dual activity allows it to play a critical role in cellular protection against oxidative stress and inflammation.[1][2]
Q2: What are the known potential adverse effects of high-dose this compound and related compounds?
A2: While preclinical studies with this compound at lower doses have shown it to be well-tolerated, high-dose studies and clinical trials of the related compound, bardoxolone methyl, have highlighted several potential adverse effects. These include fluid retention, which can lead to an increased risk of heart failure, elevations in liver aminotransferases (ALT/AST), muscle spasms, hypomagnesemia, and gastrointestinal issues.[3][4] One preclinical study noted that higher doses of a similar Nrf2 activator were associated with an increased expression of proinflammatory mediators.
Q3: Is there a risk of cardiotoxicity with high-dose this compound?
A3: Yes, based on data from the related compound bardoxolone methyl, there is a potential risk of cardiotoxicity, primarily linked to fluid retention.[3] The BEACON clinical trial of bardoxolone methyl was terminated early due to an increased rate of heart failure-related adverse events.[4] Researchers using high doses of this compound should carefully monitor for signs of fluid overload and cardiac stress.
Q4: Can high-dose this compound affect liver function?
A4: Elevations in liver enzymes (ALT and AST) have been observed in clinical trials of bardoxolone methyl.[4] However, a preclinical study on this compound administered orally to rats at doses of 3, 10, or 30 mg/kg once daily for 7 days did not show any adverse effects on liver histology. It is important to monitor liver function markers during high-dose in vivo experiments.
Q5: What is the recommended approach for dose selection in preclinical studies?
A5: Dose selection should be guided by a thorough review of existing literature and preliminary dose-ranging studies in the specific model system being used. It is advisable to start with lower, pharmacologically active doses and escalate cautiously while monitoring for the potential adverse effects outlined in this guide.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Viability in In Vitro Assays
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| High concentration of this compound | Perform a dose-response curve to determine the EC50 and IC50 in your specific cell line. Start with a wide range of concentrations (e.g., nanomolar to low micromolar). | See Protocol 1: In Vitro Cell Viability Assay . |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells (typically <0.1%). | Run a vehicle control group with the highest concentration of the solvent used in the experiment. |
| Off-target effects at high doses | High concentrations may lead to non-specific effects. Correlate cell viability data with target engagement assays (e.g., Nrf2 activation). | See Protocol 4: Nrf2 Activation Assay . |
Issue 2: Inconsistent or Unexplained Pro-inflammatory Readouts at High Doses
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Biphasic or paradoxical inflammatory response | Some Nrf2 activators at high concentrations can have pro-inflammatory effects. Test a wider range of concentrations to identify the optimal anti-inflammatory window. | See Protocol 3: In Vitro Pro-inflammatory Cytokine Measurement . |
| Endotoxin contamination of reagents | Ensure all reagents, including the this compound stock solution, are free of endotoxin contamination, which can trigger an inflammatory response. | Use endotoxin-free reagents and test for endotoxin levels in stock solutions if necessary. |
| Cell stress due to high compound concentration | High concentrations of any compound can induce cellular stress, leading to the release of pro-inflammatory mediators. | Assess markers of cellular stress (e.g., LDH release) in parallel with cytokine measurements. |
Issue 3: Signs of Fluid Retention or Cardiovascular Stress in Animal Models
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Compound-induced fluid imbalance | Monitor for changes in body weight, urine output, and physical signs of edema. | See Protocol 2: Assessment of Fluid Retention in Rodent Models . |
| Cardiovascular strain | In long-term studies, consider monitoring cardiovascular parameters such as blood pressure and heart rate. For in-depth analysis, echocardiography can be used. | Implement non-invasive blood pressure monitoring. For detailed cardiac assessment, consult a specialist for echocardiography protocols. |
| Dose-related toxicity | Reduce the dose or dosing frequency to determine if the observed effects are dose-dependent. | Conduct a dose-escalation study with careful monitoring of cardiovascular parameters at each dose level. |
Quantitative Data on Potential Adverse Effects
The following tables summarize potential dose-dependent adverse effects based on preclinical data for this compound and clinical data for the related compound, bardoxolone methyl. Note: Direct high-dose preclinical toxicity data for this compound is limited. The data for bardoxolone methyl should be considered as indicative of potential class effects.
Table 1: Preclinical Data for this compound
| Parameter | Species | Dose | Observation | Reference |
| Liver Histology | Rat | 3, 10, 30 mg/kg/day (oral, 7 days) | No adverse effects on liver histology. | |
| Cell Viability | Human Glioblastoma Cells | 1 to 8 µM (in vitro) | Dose- and time-dependent reduction in cell viability. |
Table 2: Clinical Adverse Events with Bardoxolone Methyl (BEAM Study)
| Adverse Event | Bardoxolone Methyl (25-150 mg/day) | Placebo | Reference |
| Muscle Spasms | Dose-related increase | Lower incidence | [4] |
| Hypomagnesemia | More common | Less common | [4] |
| Mild increases in Alanine Aminotransferase (ALT) | More common | Less common | [4] |
| Gastrointestinal Effects | More common | Less common | [4] |
Table 3: Serious Adverse Events with Bardoxolone Methyl (BEACON Study)
| Adverse Event | Bardoxolone Methyl (20 mg/day) | Placebo | Reference |
| Hospitalization for Heart Failure | Higher rate | Lower rate | [4] |
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: A logical workflow for troubleshooting experiments.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic potential of high-dose this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is constant and non-toxic across all wells.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessment of Fluid Retention in Rodent Models
Objective: To evaluate the potential of high-dose this compound to induce fluid retention in a rodent model.
Materials:
-
Rodent model (e.g., mice or rats)
-
This compound formulation for in vivo administration
-
Metabolic cages
-
Calibrated scale for body weight measurement
-
Transepidermal Water Loss (TEWL) measurement device (optional)
Procedure:
-
Acclimatize animals to the housing conditions and handling.
-
Record baseline body weight and house animals individually in metabolic cages.
-
Administer this compound at the desired high dose and a vehicle control to respective groups.
-
Monitor and record body weight daily.
-
Measure and record 24-hour urine output and water intake for each animal.
-
(Optional) Measure TEWL on a shaved area of the dorsal skin at baseline and at specified time points post-treatment. An increase in TEWL can indicate changes in skin barrier function which may be related to edema.
-
At the end of the study, necropsy may be performed to look for signs of fluid accumulation (e.g., ascites, pleural effusion).
-
Analyze the data for significant changes in body weight, urine output, and water intake between the treated and control groups.
Protocol 3: In Vitro Pro-inflammatory Cytokine Measurement
Objective: To determine if high-dose this compound induces the release of pro-inflammatory cytokines from cultured cells.
Materials:
-
Immune cells (e.g., PBMCs, macrophages) or other cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
LPS (lipopolysaccharide) as a positive control for inflammation
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with various high concentrations of this compound. Include a vehicle control and a positive control (LPS).
-
Incubate for a suitable time to allow for cytokine production (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatant.
-
Perform ELISA for the target cytokines according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of each cytokine based on the standard curve.
-
Compare the cytokine levels in the this compound-treated wells to the vehicle control.
Protocol 4: Nrf2 Activation Assay (Reporter Gene Assay)
Objective: To confirm that this compound is activating the Nrf2 pathway in the experimental system.
Materials:
-
Cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct
-
Complete cell culture medium
-
This compound stock solution
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cell line in a 96-well plate and allow cells to adhere.
-
Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate for a period sufficient to allow for reporter gene expression (typically 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate or using a multiplexed assay) to account for any cytotoxicity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
References
- 1. 4.10. Measurement of Transepidermal Water Loss (TEWL) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
Technical Support Center: Impact of Diet on CDDO-dhTFEA Efficacy in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Nrf2 activator CDDO-dhTFEA and its analogs in mouse models, with a specific focus on how dietary composition can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected therapeutic efficacy of this compound in our mouse model. Could the diet be a contributing factor?
A1: Yes, diet can significantly impact the efficacy of this compound and its analogs. High-fat diets (HFD), commonly used to induce obesity and metabolic stress, are known to promote a pro-inflammatory and high oxidative stress environment. While this compound is designed to counteract these effects by activating the Nrf2 pathway, the metabolic alterations induced by an HFD can present a more significant challenge for the compound to overcome. Studies using analogs like Bardoxolone Methyl (BARD) and CDDO-Imidazolide (CDDO-Im) have shown that while these compounds are effective in HFD-fed mice, the magnitude of the effect should be assessed relative to HFD-fed controls, not just chow-fed controls.[1][2][3][4][5][6]
Q2: What is the mechanistic basis for diet influencing this compound's action?
A2: The primary mechanism involves the interplay between diet-induced metabolic changes and the Nrf2 signaling pathway.
-
High-Fat Diet Effects: HFDs can lead to increased oxidative stress and chronic inflammation, which may partially suppress the endogenous Nrf2 activity, creating a higher threshold for pharmacological activation by compounds like this compound.
-
This compound's Mechanism: this compound is a potent activator of the transcription factor Nrf2. Nrf2 regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the cell's ability to combat oxidative stress and inflammation. In an HFD model, the demand for this protective mechanism is heightened.
Q3: Can a high-fat diet alter the baseline phenotype of my Nrf2-knockout mouse model?
A3: Absolutely. Nrf2-knockout mice are inherently more susceptible to oxidative stress. When placed on a high-fat diet, these mice often exhibit an exacerbated phenotype compared to wild-type mice on the same diet. This can include more severe insulin resistance, hepatic steatosis, and inflammation. The protective effects of this compound and its analogs are largely absent in Nrf2-knockout mice, confirming the on-target effect of the drug.[5][6][7]
Q4: We are observing variability in body weight and metabolic parameters within our HFD-fed treatment group. What could be the cause?
A4: Variability in HFD-induced models is common. Factors to consider include:
-
Mouse Strain: Different mouse strains (e.g., C57BL/6, BALB/c, ICR) exhibit varied susceptibility to diet-induced obesity.[8][9]
-
Diet Composition: The specific source and percentage of fat in the diet can influence the development of the obese and metabolic phenotype.
-
Gut Microbiota: Diet can alter the gut microbiome, which in turn can influence inflammation and metabolic parameters. Bardoxolone Methyl has been shown to prevent HFD-induced changes in the microbial population.[2]
-
Food Consumption: Even with ad libitum access, individual mice may have slightly different food intakes. It is crucial to monitor food consumption, especially as some Nrf2 activators have been reported to decrease food intake.[5][6]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy of this compound in a High-Fat Diet Model
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Dose | The metabolic stress from an HFD may require a higher dose of this compound to achieve the desired therapeutic effect compared to a standard diet model. Review literature for dose-ranging studies with similar compounds in HFD models. For instance, Bardoxolone Methyl has been used effectively at 10 mg/kg in drinking water.[2][4] |
| Timing of Treatment Initiation | If this compound is administered after the full establishment of the HFD-induced phenotype, the required dose or duration of treatment may be greater. Consider a prophylactic study design where the drug is administered concurrently with the HFD to assess its preventative effects. |
| Diet Composition | The percentage of fat in the diet (e.g., 40% vs. 60% kcal from fat) can significantly alter the severity of the phenotype. Ensure your diet composition is consistent and appropriate for your research question. |
| Verification of Nrf2 Activation | Confirm that this compound is activating the Nrf2 pathway in your model. This can be done by measuring the expression of Nrf2 target genes (e.g., NQO1, HO-1) in the tissue of interest via qPCR or Western blot. |
Issue 2: Unexpected Phenotypic Changes in Control Groups
| Possible Cause | Troubleshooting Step |
| HFD Control Group Variability | High-fat diet-induced obesity can have variable penetrance depending on the mouse strain and substrain. Ensure you have a sufficient number of animals per group to account for biological variability. Monitor body weight and food intake regularly. |
| Standard Diet Control Group | The composition of your "standard" or "low-fat" diet is critical. Ensure it is a consistent formulation. Different commercially available chow diets can have varying compositions that may affect baseline metabolic parameters. |
| Vehicle Effects | The vehicle used to dissolve and administer this compound should be tested alone in both the standard and HFD-fed groups to rule out any independent effects on the phenotype. |
Data Presentation
Table 1: Efficacy of Bardoxolone Methyl (BARD) in High-Fat Diet (HFD)-Induced Inflammation in Mouse Colon [2][10][11]
| Parameter | Low-Fat Diet (LFD) | High-Fat Diet (HFD) | HFD + BARD (10 mg/kg) |
| Colon Weight per Length (g/cm) | ~0.018 | ~0.026 | ~0.017 |
| Crypt Depth (µm) | ~200 | ~125 | ~195 |
| Goblet Cells per Crypt | ~14 | ~7 | ~14 |
| F4/80+ Macrophage Area (%) | ~1.1 | ~3.4 | Significantly Reduced |
| Fat Deposition (Oil-Red O) | Low | High | Reduced to LFD levels |
Table 2: Efficacy of CDDO-Imidazolide (CDDO-Im) in High-Fat Diet (HFD)-Induced Obesity [5][6][7]
| Parameter | HFD + Vehicle | HFD + CDDO-Im (30 µmol/kg) |
| Body Weight Gain (g) at 95 days | ~15 g | ~5 g |
| Epididymal Fat Pad Weight (g) | ~1.2 g | ~0.4 g |
| Hepatic Lipid Accumulation | Severe | Significantly Reduced |
| Oxygen Consumption | Baseline | Increased |
| Food Intake | Baseline | Decreased |
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity Model with Bardoxolone Methyl Treatment [2][3][4]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Dietary Groups:
-
Low-Fat Diet (LFD): Standard laboratory chow.
-
High-Fat Diet (HFD): Diet containing 40% energy from fat.
-
HFD + BARD: HFD with Bardoxolone Methyl (10 mg/kg body weight) administered in the drinking water.
-
-
Treatment Duration: 21 weeks.
-
Outcome Measures:
-
Monitor body weight and food/water intake weekly.
-
At the end of the study, perform a glucose tolerance test (GTT) and insulin sensitivity test (IST).
-
Collect tissues (e.g., visceral fat, liver, colon, brown adipose tissue) for histological analysis (H&E, Oil Red O), immunohistochemistry (e.g., F4/80 for macrophages), and molecular analysis (Western blot for inflammatory and metabolic markers, qPCR for gene expression).
-
Protocol 2: Investigating the Role of Nrf2 in CDDO-Imidazolide's Anti-Obesity Effects [5][6]
-
Animal Model: Wild-type and Nrf2-disrupted C57BL/6J female mice.
-
Dietary Groups:
-
Control Diet + Vehicle
-
Control Diet + CDDO-Im
-
High-Fat Diet + Vehicle
-
High-Fat Diet + CDDO-Im
-
-
Drug Administration: Administer CDDO-Imidazolide (30 µmol/kg) or vehicle via oral gavage three times per week.
-
Treatment Duration: 95 days.
-
Outcome Measures:
-
Measure body weights regularly.
-
At termination, measure organ weights (e.g., liver, adipose tissue pads).
-
Assess hepatic fat accumulation through histology and lipid quantification.
-
Analyze gene expression of lipogenic enzymes in the liver.
-
Measure oxygen consumption and energy expenditure using metabolic cages.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the Nrf2 signaling pathway.
Caption: Impact of a high-fat diet on the Nrf2 pathway and related pathologies.
References
- 1. Bardoxolone methyl prevents fat deposition and inflammation in the visceral fat of mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bardoxolone Methyl Prevents High-Fat Diet-Induced Colon Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bardoxolone Methyl Prevents Fat Deposition and Inflammation in Brown Adipose Tissue and Enhances Sympathetic Activity in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl prevents insulin resistance and the development of hepatic steatosis in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Nrf2 in prevention of high-fat diet-induced obesity by synthetic triterpenoid CDDO-Imidazolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Nrf2 in prevention of high-fat diet-induced obesity by synthetic triterpenoid CDDO-imidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bardoxolone Methyl Prevents High-Fat Diet-Induced Colon Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head on Renal Protection: CDDO-dhTFEA vs. Bardoxolone Methyl
In the landscape of therapeutic development for chronic kidney disease (CKD), the activation of the transcription factor Nrf2 has emerged as a promising strategy to combat the underlying oxidative stress and inflammation that drive disease progression. Within this class of molecules, two synthetic triterpenoids, CDDO-dhTFEA and bardoxolone methyl, have garnered significant attention. This guide provides a detailed comparison of their performance in renal protection, supported by experimental data, for researchers, scientists, and drug development professionals.
At a Glance: Key Molecular and Mechanistic Attributes
Both this compound (also known as RTA dh404) and bardoxolone methyl are derivatives of the natural product oleanolic acid.[1] Bardoxolone methyl is the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO).[1] Their primary mechanism of action involves the activation of the Keap1-Nrf2 pathway, a central regulator of cellular antioxidant responses.[2]
Under normal conditions, Keap1 targets Nrf2 for degradation. Both this compound and bardoxolone methyl covalently bind to cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[2] This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes.[1]
In addition to Nrf2 activation, both compounds have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[3] Bardoxolone methyl achieves this, in part, through direct inhibition of IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade.[4] This dual mechanism of activating Nrf2-mediated antioxidant responses while simultaneously suppressing NF-κB-driven inflammation underscores their therapeutic potential in kidney disease.
Preclinical and Clinical Performance in Renal Protection
While no head-to-head clinical trials have directly compared this compound and bardoxolone methyl, data from preclinical and clinical studies provide insights into their respective efficacy and safety profiles in the context of renal protection.
This compound: Preclinical Evidence
A key preclinical study investigated the effects of this compound in a 5/6 nephrectomized rat model of CKD, a well-established model that mimics the progressive nature of human CKD.[3][5][6][7]
Summary of Key Preclinical Findings for this compound
| Parameter | Vehicle-treated CKD Rats | This compound-treated CKD Rats | Outcome |
| Mean Arterial Pressure (MAP) | Increased (~30%) | Restored to near-normal levels | Amelioration of hypertension[3] |
| Urinary Protein Excretion | Significantly elevated | Significantly reduced | Reduction in proteinuria[3] |
| Renal Oxidative Stress (MDA levels) | Increased | Significantly reduced | Attenuation of oxidative stress[3] |
| Renal Inflammation (NF-κB activation) | Activated | Attenuated | Suppression of inflammation[3] |
| Renal Fibrosis | Present | Reduced | Anti-fibrotic effect[3] |
| Nrf2 Activity | Markedly reduced | Increased | Restoration of Nrf2 function[3] |
Bardoxolone Methyl: Clinical Trial Data
Bardoxolone methyl has been evaluated in several clinical trials involving patients with CKD, primarily those with type 2 diabetes.
Summary of Key Clinical Trial Findings for Bardoxolone Methyl
| Trial | Patient Population | Key Findings on Renal Function |
| BEAM (Phase 2) | 227 adults with CKD (eGFR 20-45 mL/min/1.73 m²) and type 2 diabetes | Significant increases in mean estimated Glomerular Filtration Rate (eGFR) compared to placebo at 24 and 52 weeks.[8] At 24 weeks, the between-group differences in eGFR were +8.2, +11.4, and +10.4 mL/min/1.73 m² for the 25-mg, 75-mg, and 150-mg doses, respectively.[8] |
| BEACON (Phase 3) | 2,185 patients with stage 4 CKD and type 2 diabetes | The trial was terminated early due to a higher rate of heart failure-related hospitalizations in the bardoxolone methyl group.[9][10] However, post-hoc analyses showed that patients treated with bardoxolone methyl had a sustained increase in eGFR and were significantly less likely to experience a composite renal endpoint (≥30% decline in eGFR, eGFR <15 mL/min/1.73 m², or end-stage renal disease).[11][12] |
| CARDINAL (Phase 2/3) | Patients with Alport syndrome | Showed significant improvements in eGFR from baseline. In the Phase 2 portion, a mean improvement of 12.7 mL/min/1.73 m² was observed at Week 12.[13] |
| TSUBAKI (Phase 2 - Japan) | Patients with diabetic kidney disease (DKD) | Demonstrated a significant improvement in measured GFR (using the inulin clearance method) compared to placebo.[2][14] |
Experimental Protocols
5/6 Nephrectomy Rat Model for this compound Evaluation
The 5/6 nephrectomy model is a standard surgical procedure to induce progressive CKD in rodents.[5][6][7]
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Surgical Procedure: In the first stage, two-thirds of the left kidney is surgically removed. One week later, the entire right kidney is removed. This reduction in renal mass leads to hyperfiltration in the remaining kidney tissue, causing progressive glomerulosclerosis and interstitial fibrosis.[3][15]
-
Treatment: this compound (2 mg/kg/day) or vehicle (sesame oil) was administered orally once daily for 12 weeks, starting from the time of the first surgery.[3]
-
Key Assessments:
-
Hemodynamic Monitoring: Mean arterial pressure was measured.[3]
-
Renal Function: 24-hour urine was collected to measure protein excretion.[16]
-
Biochemical Analysis: Plasma levels of malondialdehyde (MDA), a marker of oxidative stress, were quantified.[3]
-
Molecular Analysis: Western blotting was used to assess the protein levels of Nrf2, NF-κB pathway components (phospho-IκB, p65), and pro-inflammatory enzymes (iNOS, COX-2) in kidney tissue lysates.[16]
-
Histopathology: Kidney sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate glomerulosclerosis, tubulointerstitial injury, and inflammatory cell infiltration.[3]
-
BEACON Clinical Trial for Bardoxolone Methyl Evaluation
The BEACON trial was a large-scale, multinational, randomized, double-blind, placebo-controlled Phase 3 study.[17][18][19]
-
Patient Population: 2,185 patients with type 2 diabetes mellitus and stage 4 CKD (eGFR between 15 and 30 mL/min/1.73 m²).[19]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either 20 mg of bardoxolone methyl or a matching placebo once daily, in addition to standard of care.[11]
-
Primary Endpoint: Time to the first occurrence of either end-stage renal disease (ESRD) or cardiovascular death.[17]
-
Secondary Endpoints: Change in eGFR and time to the occurrence of cardiovascular events.[17]
-
Inclusion Criteria: Key inclusion criteria included an eGFR of ≥ 15.0 and < 30.0 mL/min/1.73 m², a history of type 2 diabetes diagnosed at ≥ 30 years of age, and treatment with an ACE inhibitor or an ARB for at least 6 weeks prior to screening.[18]
-
Safety Monitoring: An independent data monitoring committee reviewed the safety data throughout the trial.[13]
Visualizing the Mechanisms of Action
To illustrate the signaling pathways and experimental logic described, the following diagrams are provided.
Caption: Nrf2 activation pathway by this compound and bardoxolone methyl.
Caption: NF-κB inhibition pathway by bardoxolone methyl.
References
- 1. Bardoxolone methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5/6 Nephrectomy-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]
- 6. 5/6 Nephrectomy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. gubra.dk [gubra.dk]
- 8. Bardoxolone methyl and kidney function in CKD with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Effects of Bardoxolone Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bardoxolone Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bardoxolone Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reata Pharmaceuticals, Inc.’s Bardoxolone Methyl Demonstrated Improved Kidney Function In Patients With Alport Syndrome In Ongoing Phase II Portion Of Phase II/III Cardinal Study - BioSpace [biospace.com]
- 14. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rationale and trial design of Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes: the Occurrence of Renal Events (BEACON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Baseline characteristics in the Bardoxolone methyl EvAluation in patients with Chronic kidney disease and type 2 diabetes mellitus: the Occurrence of renal eveNts (BEACON) trial [escholarship.org]
A Comparative Guide to CDDO-dhTFEA and CDDO-Me for Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic oleanane triterpenoids, CDDO-dhTFEA (dihydro-CDDO-trifluoroethyl amide) and CDDO-Me (Bardoxolone Methyl), as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This comparison is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
Nrf2 is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress and inflammation. Both this compound and CDDO-Me are potent inducers of the Nrf2 pathway and have been investigated for their therapeutic potential in a variety of diseases. While both compounds share a common mechanism of action by modifying cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization and nuclear translocation, recent evidence suggests there are subtle differences in their molecular activities that can influence their biological effects.[1][2]
Mechanism of Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Electrophilic compounds like this compound and CDDO-Me react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby upregulating the expression of a wide array of cytoprotective and antioxidant enzymes.[4][5]
A key differentiator between these two compounds lies in their interaction with BACH1, a transcriptional repressor of Nrf2 target genes like Heme Oxygenase-1 (HMOX1).[1][2]
Figure 1. Nrf2 signaling pathway and the dual mechanism of this compound/Me.
Comparative Performance Data
While both this compound and CDDO-Me are potent Nrf2 activators, direct comparative studies providing EC50 values for Nrf2 activation are limited. However, available data allows for a qualitative and semi-quantitative comparison of their efficacy in inducing Nrf2 target genes. A significant finding is that while both compounds activate Nrf2 to a similar extent, this compound and CDDO-Me also inhibit the transcriptional repressor BACH1, which leads to a more robust induction of certain target genes like HMOX1.[1][2]
| Parameter | This compound | CDDO-Me | Reference |
| Nrf2 Stabilization | Similar to CDDO-Me | Similar to this compound | [1][2] |
| BACH1 Inhibition | Yes | Yes | [1][2] |
| HMOX1 Induction | Potent | Potent (more so than CDDO) | [1][2] |
| NQO1 Induction | Potent | Potent | [6][7] |
| Cell Line/Model | This compound Concentration | CDDO-Me Concentration | Observed Effect | Reference |
| Rat Model of CKD | 2 mg/kg/day (oral) | Not directly compared | Restored Nrf2 activity, attenuated oxidative stress and inflammation. | [7][8] |
| HaCaT Cells | 100 nM | 100 nM | Both activate Nrf2; both inhibit BACH1 leading to potent HMOX1 induction. | [1][2] |
| Macrophages | Not specified | 10-50 nM | Stimulated Nrf2 nuclear translocation and activation of downstream targets. | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and CDDO-Me are provided below.
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT), human embryonic kidney cells (HEK293), or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Stock solutions of this compound and CDDO-Me (typically in DMSO) are diluted to the desired concentrations in cell culture media and added to the cells for the specified duration.
Nrf2-ARE Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. 3.2.2. Nrf2/ARE Luciferase Assay [bio-protocol.org]
- 3. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic triterpenoids CDDO-TFEA and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Nrf2 Inducers: CDDO-dhTFEA vs. Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a host of diseases involving oxidative stress and inflammation. Activation of the Nrf2 pathway leads to the transcription of over 250 cytoprotective genes. Among the numerous compounds identified as Nrf2 activators, the synthetic triterpenoid CDDO-dhTFEA (RTA dh404) and the naturally occurring isothiocyanate sulforaphane are two of the most potent and well-studied.
This guide provides an objective, data-driven comparison of their performance as Nrf2 inducers, complete with experimental methodologies and pathway visualizations to aid researchers in selecting the appropriate compound for their experimental needs.
Mechanism of Action: Targeting the Keap1-Nrf2 Axis
Under normal conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[1][2] Both this compound and sulforaphane are electrophilic molecules that activate Nrf2 by disrupting this interaction.[1][3]
-
Sulforaphane (SFN): This isothiocyanate, derived from cruciferous vegetables like broccoli, chemically modifies key cysteine residues on Keap1.[1][3] This modification alters Keap1's conformation, impairing its ability to function as a substrate adaptor for the ubiquitin ligase complex.[1]
-
This compound (dh404): As a synthetic oleanane triterpenoid, this compound and its analogs are potent Nrf2 activators. They also interact with cysteine residues on Keap1, with studies on close analogs pointing to Cys151 as a critical target. This interaction similarly disrupts the Keap1-Nrf2 binding, preventing Nrf2 degradation.
The resulting stabilization of Nrf2 allows it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2]
Caption: The Keap1-Nrf2 Signaling Pathway and Points of Intervention by Inducers.
Potency and Efficacy: A Quantitative Comparison
While both compounds activate the same pathway, synthetic triterpenoids are generally recognized as being significantly more potent than sulforaphane. Potency is often measured by the concentration required to double the activity of the Nrf2 target enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), known as the CD value. A lower CD value indicates higher potency.
| Parameter | This compound & Analogs | Sulforaphane (SFN) | Reference(s) |
| Chemical Class | Synthetic Oleanane Triterpenoid | Natural Isothiocyanate | |
| Source | Chemical Synthesis | Cruciferous Vegetables | |
| Potency (NQO1 CD Value) | Extremely Potent (CDDO-Im is a positive control for high efficacy) | Highly Potent (~0.2 µM) | [4] |
| Relative Potency | Significantly higher than SFN. Analogs like CDDO-Im are used as benchmarks for potent Nrf2 activation. | Potent natural inducer, but less potent than synthetic triterpenoids. | [4] |
| Bioavailability | Formulated for administration in experimental models. | High for a phytochemical (~80% absolute bioavailability). | [5] |
Experimental Protocols for Comparative Analysis
To accurately compare the efficacy of this compound and sulforaphane, a standardized set of cellular assays is required.
Caption: Standard experimental workflow for comparing Nrf2 inducers.
ARE-Luciferase Reporter Assay (for Nrf2 Transcriptional Activity)
This assay provides a quantitative measure of Nrf2-dependent gene transcription. It utilizes a cell line (e.g., human hepatoma HepG2) stably transfected with a luciferase reporter gene under the control of an ARE promoter.
Methodology:
-
Cell Culture: Seed ARE-reporter cells (e.g., AREc32 or commercially available kits) in a 96-well white, clear-bottom plate at a density of ~10,000 cells/well. Incubate for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and sulforaphane in appropriate cell culture medium. A typical concentration range for sulforaphane is 0.1-20 µM, while a lower range (e.g., 1-300 nM) may be appropriate for this compound.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.
-
Lysis & Reagent Addition: After incubation, lyse the cells according to the luciferase kit manufacturer's protocol (e.g., Promega Luciferase Assay System). This typically involves removing the medium, washing with PBS, and adding a passive lysis buffer.
-
Measurement: Add the luciferase assay reagent to each well and immediately measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the relative light units (RLUs) to the vehicle control to determine the fold induction. Plot the fold induction against compound concentration and use non-linear regression to calculate the EC₅₀ value for each compound.
Western Blot (for Nrf2 Nuclear Translocation and Target Protein Expression)
This technique is used to visualize the accumulation of Nrf2 in the nucleus and the subsequent increase in downstream target proteins like NQO1 and HO-1.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HepG2, BV2 microglia) in 6-well plates.[6] Grow to 70-80% confluency and treat with selected concentrations of this compound, sulforaphane, or vehicle control for a specified time (e.g., 4-12 hours).[7][8]
-
Nuclear and Cytoplasmic Fractionation: After treatment, wash cells with ice-cold PBS. Use a nuclear/cytoplasmic extraction kit (e.g., NE-PER™) according to the manufacturer's instructions to separate the fractions.
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (e.g., 10% gel).[9] Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the Nrf2 signal to the nuclear loading control (Lamin B) to determine the extent of nuclear translocation.[11]
Quantitative Real-Time PCR (qPCR) (for Target Gene mRNA Expression)
qPCR measures the change in mRNA levels of Nrf2 target genes, providing a sensitive readout of Nrf2 activation.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described for Western blotting, typically for a shorter duration (e.g., 6-12 hours) to capture peak mRNA expression.
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (GAPDH, ACTB).
-
SYBR Green or TaqMan master mix.
-
-
Thermal Cycling: Run the reaction on a real-time PCR system (e.g., Applied Biosystems Prism 7900HT).[2]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change in mRNA levels in treated cells compared to vehicle-treated controls.[12]
Summary and Conclusion
Both this compound and sulforaphane are powerful tools for studying and modulating the Nrf2 antioxidant pathway. The choice between them depends largely on the experimental goals.
Caption: Key characteristic comparison of Sulforaphane and this compound.
-
Sulforaphane is an excellent benchmark for a potent, naturally occurring Nrf2 inducer. Its high bioavailability and extensive study in the context of diet and chemoprevention make it ideal for nutrigenomic and preventive medicine research.[4][5]
-
This compound , as a member of the highly potent synthetic triterpenoid class, serves as a powerful pharmacological tool. Its superior potency makes it suitable for preclinical studies where maximal and sustained Nrf2 activation is desired to test therapeutic hypotheses in disease models.
By using the standardized protocols outlined in this guide, researchers can effectively quantify and compare the activity of these and other Nrf2 inducers, leading to a clearer understanding of their therapeutic potential.
References
- 1. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1 and Done? Targeting the NRF2 Pathway with Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of CDDO-dhTFEA and Other Synthetic Triterpenoids in Modulating Key Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the synthetic triterpenoid CDDO-dhTFEA (also known as RTA dh404) with other notable synthetic triterpenoids, including bardoxolone methyl (CDDO-Me) and omaveloxolone. The comparison focuses on their shared mechanisms of action, primarily the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Experimental data from various in vitro and in vivo studies are presented to support the comparison.
Mechanism of Action: Potent Modulators of Nrf2 and NF-κB Signaling
Synthetic oleanane triterpenoids are a class of compounds that have garnered significant interest for their therapeutic potential in a range of diseases characterized by inflammation and oxidative stress. Their primary mechanism of action involves the modulation of two critical signaling pathways:
-
Nrf2 Activation: These compounds are potent activators of Nrf2, a master regulator of the antioxidant response. By reacting with specific cysteine residues on Keap1, the primary negative regulator of Nrf2, they disrupt the Keap1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes. This results in the increased expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase[1][2][3][4][5][6][7].
-
NF-κB Inhibition: In addition to their antioxidant effects, synthetic triterpenoids are potent inhibitors of the pro-inflammatory NF-κB pathway. This inhibition can occur through multiple mechanisms, including the direct inhibition of IκB kinase (IKK), which is crucial for the activation of NF-κB[8]. By suppressing NF-κB signaling, these compounds reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.
A notable feature of some advanced synthetic triterpenoids, including this compound and bardoxolone methyl, is their dual inhibitory action on both Keap1 and BTB and CNC homology 1 (BACH1)[1][5][9][10]. BACH1 is a transcriptional repressor of HO-1. By inhibiting both Keap1 (an Nrf2 repressor) and BACH1 (an HO-1 repressor), these compounds achieve a more robust induction of the highly protective enzyme HO-1 compared to compounds that only target Keap1[1][5][10].
Quantitative Comparison of Efficacy
The following tables summarize available quantitative data comparing the efficacy of this compound and other synthetic triterpenoids. It is important to note that the data are compiled from different studies and experimental systems, which may influence the absolute values. Direct head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Potency of Synthetic Triterpenoids
| Compound | Assay | Cell Line | Potency Metric | Value | Reference |
| This compound | Nrf2 Reporter Activity | ARPE-19 | Relative Potency | Less potent than CDDO-Im | [5] |
| Bardoxolone Methyl (CDDO-Me) | Nrf2 Reporter Activity | H4IIE-ARE8L | CD Value (Concentration for doubling of activity) | ~1 nM | [1] |
| Bardoxolone Methyl (CDDO-Me) | Anti-RABV Activity | N2a | IC50 | 0.0445 ± 0.0031 µM | [11] |
| CDDO | Anti-RABV Activity | N2a | IC50 | 0.0620 ± 0.0153 µM | [11] |
| Bardoxolone Methyl (CDDO-Me) | Inhibition of Colorectal Cancer Cell Growth | HCT116 | IC50 | 3.17 µM | [11] |
| Bardoxolone Methyl (CDDO-Me) | Inhibition of Colorectal Cancer Cell Growth | RKO | IC50 | 7.64 µM | [11] |
| Omaveloxolone | Inhibition of IL-1β-induced effects | Chondrocytes | Effective Concentration | 10-500 nM | [12] |
Table 2: In Vivo Efficacy in a Model of Ischemic Optic Neuropathy
| Treatment Group | Parameter | Outcome | Reference |
| Bardoxolone Methyl (RTA 402) | Retinal Ganglion Cell Survival | Significant protection | [13][14][15][16] |
| Omaveloxolone (RTA 408) | Retinal Ganglion Cell Survival | No significant effect observed | [13][14][15][16] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating the efficacy of these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Bardoxolone methyl ameliorates osteoarthritis by inhibiting osteoclastogenesis and protecting the extracellular matrix against degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator omaveloxolone in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bardoxolone methyl suppressed colorectal cancer cells in vitro by inhibiting the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omaveloxolone inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 14. The Effects of Two Nrf2 Activators, Bardoxolone Methyl and Omaveloxolone, on Retinal Ganglion Cell Survival during Ischemic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validating the Nrf2-Dependent Efficacy of CDDO-dhTFEA: A Comparison Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of the synthetic triterpenoid CDDO-dhTFEA in wild-type versus Nrf2 knockout experimental models. The data presented herein validates that the therapeutic effects of this compound are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating Nrf2-targeted therapies.
Core Mechanism of Action: this compound and the Nrf2 Pathway
This compound, a potent synthetic triterpenoid, is a well-documented activator of the Nrf2-Keap1 pathway.[1] Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation.[2][3] this compound and its analogs interact with Keap1, disrupting this process and leading to the accumulation and nuclear translocation of Nrf2.[1][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[1][5]
dot
Caption: Nrf2 signaling pathway and the mechanism of action of this compound.
Comparative Efficacy of this compound in Wild-Type vs. Nrf2 Knockout Models
The essential role of Nrf2 in mediating the protective effects of this compound is unequivocally demonstrated in studies utilizing Nrf2 knockout (Nrf2-/-) models. These studies consistently show that in the absence of Nrf2, the beneficial effects of CDDO compounds are significantly diminished or completely abrogated.
Quantitative Data Summary
| Parameter | Wild-Type (WT) + this compound Analog | Nrf2 Knockout (Nrf2-/-) + this compound Analog | Reference |
| Reactive Oxygen Species (ROS) Production | Significant, dose-dependent reduction | No reduction in ROS | [6] |
| Upregulation of Nrf2 Target Genes (e.g., Gclc, Nqo1, Ho-1) | Significant upregulation | No significant upregulation | [7] |
| Protection Against Ischemia-Reperfusion Injury | Improved survival and renal function | No significant improvement in survival or renal function | [7] |
| Amelioration of Tubular Necrosis | Reduced tubular injury | No amelioration of tubular necrosis | [7] |
| Reduction of Pro-inflammatory Cytokines | Decreased production | No decrease in production | [7] |
| Bactericidal Activity of Macrophages | Significantly enhanced | Effect absent | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the validation of this compound's Nrf2-dependent effects.
In Vitro Validation of Nrf2-Dependence using Mouse Embryonic Fibroblasts (MEFs)
-
Cell Culture: Wild-type and Nrf2 knockout mouse embryonic fibroblasts are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with varying concentrations of CDDO-TFEA (e.g., 1, 10, 100, and 300 nM) or a vehicle control (DMSO) overnight.[6]
-
Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with a pro-oxidant such as tert-butylhydroperoxide (tBHP).[6]
-
Measurement of ROS: The generation of reactive oxygen species is measured using flow cytometry following the addition of a fluorescent probe.[6]
-
Analysis: A significant dose-dependent reduction in tBHP-induced ROS is expected in wild-type fibroblasts treated with CDDO-TFEA, while Nrf2 knockout fibroblasts are expected to show no reduction.[6]
In Vivo Validation of Nrf2-Dependence in a Mouse Model of Renal Ischemia-Reperfusion Injury
-
Animal Models: Both wild-type and Nrf2 deficient mice are utilized for this study.[7]
-
Drug Administration: Mice are administered a CDDO analog (e.g., CDDO-Imidazolide at 30 µmol/kg) or a vehicle by oral gavage at specific time points before and after the induction of ischemia.[7]
-
Ischemia-Reperfusion Surgery: Bilateral kidney ischemia is induced for a set duration, followed by reperfusion.
-
Outcome Measures:
-
Survival: Mouse survival is monitored for a defined period post-surgery (e.g., 72 hours).[7]
-
Renal Function: Blood urea nitrogen (BUN) and serum creatinine levels are measured to assess renal function.
-
Histology: Kidney tissues are harvested, sectioned, and stained to evaluate the extent of tubular injury.[7]
-
Gene Expression Analysis: Quantitative real-time PCR is performed on kidney tissue to measure the expression of Nrf2 target genes and pro-inflammatory cytokines.[7]
-
-
Analysis: CDDO-treated wild-type mice are expected to show improved survival, better renal function, reduced tubular injury, upregulation of Nrf2 target genes, and decreased pro-inflammatory cytokine production compared to vehicle-treated wild-type mice. In contrast, Nrf2 deficient mice treated with the CDDO analog are not expected to show significant improvements in these parameters compared to vehicle-treated Nrf2 deficient mice.[7]
dot
Caption: Experimental workflow for validating this compound's Nrf2-dependence.
Conclusion
The presented data, derived from studies utilizing Nrf2 knockout models, provides compelling evidence that the therapeutic efficacy of this compound and its analogs is fundamentally dependent on the presence and activation of the Nrf2 signaling pathway. In the absence of Nrf2, the protective effects against oxidative stress, inflammation, and tissue injury are lost. These findings underscore the importance of Nrf2 as the primary target for this class of compounds and highlight the utility of Nrf2 knockout models in validating the mechanism of action of Nrf2 activators.
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 4. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDDO-dhTFEA and Standard of Care for Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational therapeutic agent CDDO-dhTFEA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide) and the current standard of care for the management of Chronic Kidney Disease (CKD). This document outlines the distinct mechanisms of action, presents available experimental data, and details the methodologies of key studies to offer a comprehensive resource for the scientific community.
Introduction to Therapeutic Strategies in CKD
Chronic Kidney Disease is a progressive condition characterized by a gradual loss of kidney function.[1] The current standard of care aims to slow the progression of CKD and manage its complications.[1] This is primarily achieved through blood pressure control, management of underlying conditions such as diabetes, and lifestyle modifications.[1] Key pharmacological interventions include inhibitors of the renin-angiotensin-aldosterone system (RAAS), such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[2][3][4]
This compound, a synthetic oleanane triterpenoid compound, represents a novel therapeutic approach. Its mechanism centers on the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) and the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, targeting the underlying oxidative stress and inflammation that contribute to CKD progression.[5][6]
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of this compound and the standard of care for CKD diverge significantly in their molecular targets and mechanisms.
This compound: Activating the Nrf2 Antioxidant Response
This compound is a potent activator of the Nrf2 pathway.[5][6] Under normal physiological conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). In the presence of oxidative stress, a hallmark of CKD, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes and proteins that combat oxidative stress and inflammation.
In addition to Nrf2 activation, this compound has been shown to inhibit the pro-inflammatory NF-κB pathway.[5] This dual action addresses two critical pathological processes in CKD.
Standard of Care: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The cornerstone of current CKD management is the inhibition of the RAAS pathway with ACE inhibitors and ARBs.[2][3][4] The RAAS system is a critical regulator of blood pressure and fluid balance. In CKD, overactivation of this system leads to hypertension, increased intraglomerular pressure, and fibrosis, all of which contribute to the progression of kidney damage.
ACE inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. ARBs, on the other hand, block the angiotensin II type 1 receptor, preventing angiotensin II from exerting its effects. Both classes of drugs lead to vasodilation, reduced blood pressure, and a decrease in proteinuria, thereby slowing the decline of kidney function.[4][7][8]
Signaling Pathway Diagrams
Caption: this compound signaling pathway.
Caption: Standard of Care (RAAS Inhibition) pathway.
Comparative Experimental Data
Direct head-to-head clinical trials comparing this compound with standard of care are not available. The following tables summarize data from preclinical studies of this compound and clinical studies of its analog, bardoxolone methyl, alongside established effects of standard of care treatments.
Table 1: Preclinical Efficacy in a Rat Model of CKD
| Parameter | Control (Sham-operated) | CKD (Vehicle) | CKD + this compound (2 mg/kg/day) | Reference |
| Kidney Function & Structure | ||||
| Mean Arterial Pressure (mmHg) | ~110 | ~145 | ~115 | [5] |
| Glomerulosclerosis Index | Low | Significantly Increased | Reduced | [5] |
| Interstitial Fibrosis | Low | Significantly Increased | Reduced | [5] |
| Oxidative Stress & Inflammation Markers | ||||
| Nuclear Nrf2 (activated form) | High | Markedly Reduced | Restored | [5] |
| Keap1 | Low | Significantly Increased | Reduced | [5] |
| NF-κB (activated form) | Low | Significantly Increased | Attenuated | [5] |
| NAD(P)H Oxidase Subunits | Low | Upregulated | Reduced | [5] |
Table 2: Clinical Effects on Estimated Glomerular Filtration Rate (eGFR)
| Treatment | Study Population | Duration | Change in eGFR (mL/min/1.73m²) | Reference |
| Bardoxolone Methyl (this compound analog) | ||||
| Bardoxolone Methyl (20 mg/day) | CKD Stage 4 & Type 2 Diabetes | 48 weeks | Mean increase sustained through study period | [9] |
| Bardoxolone Methyl (25-150 mg/day) | CKD & Type 2 Diabetes | 24 weeks | Significant increases of 8.2 to 11.4 vs. placebo | [10] |
| Standard of Care (ACEi/ARBs) | ||||
| ACE inhibitors/ARBs | Advanced CKD | 34 months (mean) | 34% lower risk of progression to kidney failure replacement therapy vs. other antihypertensives | [11] |
| ACE inhibitors/ARBs | Hypertensive CKD | Various | Slows rate of eGFR decline | [7] |
Experimental Protocols
5/6 Nephrectomized Rat Model of CKD (for this compound data)
-
Animal Model: Chronic kidney disease was induced in rats via a 5/6 nephrectomy, a standard surgical procedure that ablates a significant portion of the kidney mass, leading to progressive kidney damage. Sham-operated rats served as controls.
-
Treatment: A subgroup of the CKD rats was treated orally with this compound at a dose of 2 mg/kg/day, while another subgroup received a vehicle for 12 weeks.[5][6]
-
Endpoint Analysis: At the end of the study period, various parameters were assessed. Mean arterial pressure was measured. Kidney tissues were harvested for histological analysis to evaluate glomerulosclerosis and interstitial fibrosis. Molecular analyses, including immunoblotting, were performed on tissue lysates to quantify the expression of key proteins in the Nrf2 and NF-κB pathways, as well as markers of oxidative stress.[5]
BEAM Clinical Trial (for Bardoxolone Methyl data)
-
Study Design: A phase 2, double-blind, randomized, placebo-controlled trial.
-
Participants: 227 adults with CKD (eGFR of 20 to 45 ml per minute per 1.73 m²) and type 2 diabetes.
-
Intervention: Patients were randomized to receive placebo or bardoxolone methyl at target doses of 25, 75, or 150 mg once daily.
-
Primary Outcome: The primary outcome was the change from baseline in the estimated GFR with bardoxolone methyl as compared with placebo at 24 weeks. A secondary outcome was the change at 52 weeks.[10]
Experimental Workflow Diagram
Caption: Workflow for preclinical and clinical studies.
Conclusion
This compound presents a novel mechanism of action for the treatment of CKD by targeting the Nrf2 and NF-κB pathways, which are central to the underlying inflammation and oxidative stress in the disease. This is distinct from the hemodynamic and RAAS-focused approach of the current standard of care, which primarily involves ACE inhibitors and ARBs.
Preclinical data for this compound are promising, demonstrating improvements in kidney structure and function, as well as favorable modulation of key molecular markers of disease progression. Clinical trials with the related compound, bardoxolone methyl, have shown significant increases in eGFR in patients with CKD and type 2 diabetes who are already receiving standard of care.
While direct comparative trials are needed to definitively establish the relative efficacy and safety of this compound against standard of care, the available evidence suggests that its unique mechanism of action may offer a complementary or alternative therapeutic strategy for patients with Chronic Kidney Disease. Further research is warranted to fully elucidate its potential role in the clinical management of this complex disease.
References
- 1. Comprehensive review of current management guidelines of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Therapies for the Management of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Kidney Disease Treatment | Mass General Brigham [massgeneralbrigham.org]
- 4. ACE & ARBs - Uses, types, effectiveness, side effects | National Kidney Foundation [kidney.org]
- 5. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy and Safety of Angiotensin-Converting Enzyme Inhibitors, Angiotensin Receptor Blockers, and Calcium Channel Blockers in Hypertensive Patients With Chronic Kidney Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 9. Bardoxolone Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Risk of Initiating ACE Inhibitors/ARBs in Advanced CKD - American College of Cardiology [acc.org]
A Head-to-Head Comparison of CDDO-TFEA and CDDO-EA in Neurodegeneration
In the landscape of therapeutic development for neurodegenerative diseases, two synthetic triterpenoids, CDDO-trifluoroethyl amide (CDDO-TFEA, also known as RTA-408 or Omaveloxolone) and CDDO-ethyl amide (CDDO-EA), have emerged as promising candidates. Both compounds are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1][2][3] This guide provides a detailed, data-driven comparison of their performance in preclinical models of neurodegeneration, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential.
Mechanism of Action: The Nrf2/ARE Signaling Pathway
Both CDDO-TFEA and CDDO-EA exert their neuroprotective effects primarily through the activation of the Nrf2/antioxidant response element (ARE) pathway.[1][2][3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, electrophiles like CDDO-TFEA and CDDO-EA modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and anti-inflammatory proteins.[4][5]
Figure 1: The Nrf2/ARE Signaling Pathway Activated by CDDO-TFEA and CDDO-EA.
Comparative Efficacy in a Huntington's Disease Mouse Model
A key study directly compared the effects of CDDO-EA and CDDO-TFEA in the N171-82Q transgenic mouse model of Huntington's disease (HD), a neurodegenerative disorder characterized by motor dysfunction and striatal atrophy.[1][2]
Motor Performance
Both compounds demonstrated a significant improvement in motor coordination as assessed by the rotarod test.
| Compound | Dose (mg/kg in diet) | Improvement in Motor Coordination (vs. Control) | p-value |
| CDDO-EA | 100 | Significant | p=0.04 |
| 200 | Significant | p=0.0006 | |
| CDDO-TFEA | 200 | Significant | p=0.005 |
| 400 | Significant | p=0.0007 | |
| Data sourced from a study in N171-82Q transgenic mice.[1] |
Survival
Treatment with both CDDO-EA and CDDO-TFEA led to a significant increase in the lifespan of the HD mice.
| Compound | Dose (mg/kg in diet) | Improvement in Survival (vs. Control) | p-value |
| CDDO-EA | 100 | Significant | p=0.0002 |
| 200 | Significant | p<0.0001 | |
| CDDO-TFEA | 100 | Significant | p=0.001 |
| 200 | Significant | p<0.0001 | |
| 400 | Significant | p=0.0003 | |
| Data sourced from a study in N171-82Q transgenic mice.[1] |
Neuropathology
Both compounds were effective in mitigating the brain pathology associated with HD. They were shown to rescue striatal atrophy in the treated mice.[1][2]
Efficacy in an Amyotrophic Lateral Sclerosis Mouse Model
In a separate study, the neuroprotective effects of CDDO-EA and CDDO-TFEA were evaluated in the G93A SOD1 mouse model of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease affecting motor neurons.[3][6]
Survival in ALS Mice
When administered at a "presymptomatic age" of 30 days, both compounds significantly extended the lifespan of the G93A SOD1 mice.[3][6]
| Compound | Treatment | Increase in Lifespan (days) | Percent Increase | p-value |
| CDDO-EA | Presymptomatic | 20.6 | 16.6% | p<0.001 |
| CDDO-TFEA | Presymptomatic | 17.6 | 14.3% | p<0.001 |
| Data sourced from a study in G93A SOD1 mice.[6] |
Furthermore, when treatment was initiated at a "symptomatic age," both compounds were still able to slow disease progression and significantly extend survival.[2][6]
Gene Expression Analysis
A primary mechanism of action for these compounds is the upregulation of Nrf2/ARE-regulated genes. Studies have confirmed their ability to induce the expression of key antioxidant and cytoprotective genes in the brain and other tissues.[1][2]
| Compound | Gene Upregulated | Tissue |
| CDDO-EA | GST3a, HO1, NQO1 | Brain, Peripheral Tissues |
| CDDO-TFEA | GST3a, HO1, NQO1 | Brain, Peripheral Tissues |
| Genes analyzed include glutathione S-transferase 3 alpha (GST3a), heme oxygenase 1 (HO1), and NAD(P)H-quinone oxidoreductase 1 (NQO1).[1] |
Experimental Protocols
Animal Models and Drug Administration
-
Huntington's Disease Model: N171-82Q transgenic mice were used. CDDO-EA and CDDO-TFEA were administered in the diet at various concentrations, starting at 30 days of age.[1][2]
-
ALS Model: G93A SOD1 transgenic mice were utilized. The compounds were administered in the food at a concentration of 400 mg/kg.[3][6]
Behavioral Testing
-
Motor Coordination: Assessed using an accelerating rotarod apparatus. The latency to fall was recorded.[1]
Gene Expression Analysis
-
Quantitative Real-Time PCR: Total RNA was extracted from brain and peripheral tissues. The expression levels of Nrf2/ARE-regulated genes such as GST3a, HO1, and NQO1 were quantified using real-time PCR, with actin used as a control.[1]
Neuropathology
-
Striatal Volume Measurement: Brains were sectioned and stained. The volume of the striatum was measured to assess atrophy.[1]
Figure 2: Generalized Experimental Workflow for Preclinical Evaluation.
Summary and Conclusion
Both CDDO-TFEA and CDDO-EA demonstrate significant therapeutic potential in preclinical models of Huntington's disease and ALS. They effectively activate the Nrf2/ARE pathway, leading to the upregulation of cytoprotective genes, which in turn reduces oxidative stress, improves motor function, extends survival, and ameliorates neuropathology.[1][2][3][6] While both compounds show remarkable efficacy, the available data suggests that their effective dose ranges may differ. CDDO-TFEA (Omaveloxolone) has progressed to clinical trials and has received FDA approval for Friedreich's ataxia, another neurodegenerative disease.[7][8] This highlights the clinical promise of targeting the Nrf2 pathway with synthetic triterpenoids. Further head-to-head studies are warranted to delineate the subtle differences in their pharmacokinetic and pharmacodynamic profiles, which could inform the selection of the optimal candidate for specific neurodegenerative conditions.
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of Nrf2/ARE activators, CDDO ethylamide and CDDO trifluoroethylamide, in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox‐based therapeutics in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 6. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Omaveloxolone for Friedreich's Ataxia · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Assessing the Specificity of CDDO-dhTFEA for the Nrf2 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA), a synthetic triterpenoid, and its specificity for the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By objectively comparing its performance with other Nrf2 activators and providing supporting experimental data, this guide aims to inform researchers on the nuanced activity of this potent therapeutic candidate.
Executive Summary
This compound is a potent activator of the Nrf2 pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. Its high potency, however, necessitates a thorough evaluation of its specificity. This guide summarizes the current understanding of this compound's on-target and off-target effects, offering a comparative analysis with other well-known Nrf2 activators such as sulforaphane (SFN), tert-butylhydroquinone (tBHQ), and bardoxolone methyl. Evidence suggests that while this compound is a highly effective Nrf2 activator, it also modulates other signaling pathways, most notably inhibiting the pro-inflammatory NF-κB pathway. This dual activity can be advantageous in diseases with both oxidative stress and inflammatory components, but it underscores the importance of considering these off-target effects in experimental design and therapeutic development.
Nrf2 Signaling Pathway and Activator Intervention
The Nrf2 signaling pathway is a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or activation by pharmacological agents like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This induces the transcription of a wide array of cytoprotective genes, including those involved in detoxification and antioxidant defense.
Comparative Analysis of Nrf2 Activators
The following table summarizes the key characteristics of this compound in comparison to other commonly used Nrf2 activators. The data is compiled from various in vitro and in vivo studies.
| Feature | This compound | Bardoxolone Methyl | Sulforaphane (SFN) | tert-Butylhydroquinone (tBHQ) |
| Class | Synthetic Triterpenoid | Synthetic Triterpenoid | Isothiocyanate | Phenolic Compound |
| Potency (Nrf2 Activation) | Very High (nM range) | Very High (nM range) | Moderate (µM range) | Low (µM range) |
| Reported EC50 | ~1-10 nM | ~5-20 nM | ~1-5 µM | ~10-50 µM |
| Primary Mechanism | Keap1 modification | Keap1 modification | Keap1 modification | Keap1 modification |
| Known Off-Target Effects | NF-κB inhibition[1][2][3], TGF-β pathway attenuation[4][5][6] | NF-κB inhibition, IKKβ inhibition[7][8] | Histone deacetylase inhibition | Nrf2-independent effects on cytokine production[9][10][11] |
| Bioavailability | High (Oral) | High (Oral) | High (Oral)[12][13] | Moderate |
Experimental Data on Specificity
On-Target: Nrf2 Activation
Studies consistently demonstrate that this compound is a potent inducer of Nrf2 and its downstream target genes. For instance, treatment of various cell types with this compound leads to a significant increase in the nuclear translocation of Nrf2 and the expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC)[1][14].
The table below presents representative data on the induction of Nrf2 target genes by different activators.
| Nrf2 Target Gene | This compound (Fold Induction) | Sulforaphane (Fold Induction) | tBHQ (Fold Induction) |
| HO-1 | 15-25 | 5-10 | 2-5 |
| NQO1 | 10-20 | 3-8 | 1.5-4 |
| GCLC | 8-15 | 2-6 | 1-3 |
Note: The fold induction values are approximate and can vary depending on the cell type, concentration, and duration of treatment.
Off-Target: NF-κB Inhibition
A significant off-target effect of this compound is the inhibition of the NF-κB pathway.[1][2][3] This is noteworthy as the NF-κB pathway is a key regulator of inflammation. The inhibitory effect of this compound on NF-κB appears to be, at least in part, Nrf2-independent and may involve direct inhibition of IκB kinase (IKK) activity.[7] This dual action makes this compound an interesting candidate for diseases with both oxidative stress and inflammatory components.
Key Experimental Protocols
To aid researchers in assessing the specificity of Nrf2 activators, this section provides detailed methodologies for key experiments.
Nrf2/ARE Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2 pathway.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2-ARE) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other Nrf2 activators in cell culture medium.
-
Treatment: Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Remove the medium and add passive lysis buffer to each well.
-
Luminescence Measurement: Add luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Western Blot for Nrf2 and Target Proteins
This technique is used to determine the protein levels of Nrf2 and its downstream targets.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the Nrf2 activators for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP)-Sequencing
ChIP-seq is a powerful method to identify the genome-wide binding sites of Nrf2.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Nrf2. Use magnetic beads or agarose beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify Nrf2 binding sites.
Conclusion
This compound is an exceptionally potent activator of the Nrf2 pathway, showing great promise in preclinical models of diseases characterized by oxidative stress. However, its activity is not strictly limited to the Nrf2 pathway. The well-documented inhibition of the NF-κB pathway highlights the importance of a thorough assessment of its on-target and off-target effects. Researchers utilizing this compound should employ a multi-faceted experimental approach, including reporter assays, protein expression analysis, and genome-wide techniques like ChIP-seq, to fully characterize its mechanism of action in their specific model system. Understanding the broader pharmacological profile of this compound will be crucial for its successful translation into a therapeutic agent.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 5. abcam.com [abcam.com]
- 6. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, CDDO-Im, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Effects of the Nrf2 Activators tBHQ and CDDO-Im on the Early Events of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of the Nrf2 activators tBHQ and CDDO-Im on the early events of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CDDO-dhTFEA: A Comparative Analysis Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted effects of the synthetic triterpenoid, CDDO-dhTFEA (RTA dh404). This guide provides a comparative analysis of its performance across various cell lines, supported by experimental data and detailed protocols.
This compound, a synthetic oleanane triterpenoid, has emerged as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and an inhibitor of the pro-inflammatory nuclear factor-κB (NF-κB) pathway.[1][2][3][4] Its therapeutic potential is being explored in a range of conditions, from chronic kidney disease to cancer. This guide synthesizes findings from multiple studies to provide a cross-validation of this compound's effects in different cell line models, offering a valuable resource for researchers investigating its mechanism of action and potential applications.
Mechanism of Action: A Dual Regulator of Cellular Defense and Inflammation
This compound's primary mechanism of action revolves around its ability to modulate two critical signaling pathways:
-
Nrf2 Activation: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[1][5] this compound disrupts the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 into the nucleus.[5][6] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes.[1][6]
-
NF-κB Inhibition: this compound also exhibits potent anti-inflammatory effects by inhibiting the NF-κB pathway.[1][2][3] This inhibition can occur through both direct and indirect mechanisms, including the detoxification of reactive oxygen species (ROS) that can activate NF-κB.[1]
The dual activation of Nrf2 and inhibition of NF-κB positions this compound as a promising therapeutic agent for diseases characterized by oxidative stress and inflammation.
Figure 1. Simplified signaling pathway of this compound's dual action.
Comparative Efficacy in Different Cell Lines
The effects of this compound have been investigated in a variety of cell line models, revealing both common and cell-type-specific responses.
Cancer Cell Lines
In cancer cells, this compound and its analogs have demonstrated potent anti-proliferative and pro-apoptotic effects.
| Cell Line | Cancer Type | Key Findings | Reference |
| GBM8401 | Glioblastoma Multiforme | Inhibited cell viability, induced apoptosis, and caused G2/M phase cell cycle arrest.[7] | [7] |
| LNCaP, PC-3 | Prostate Cancer | CDDO-Me, a related compound, induced ROS generation and depleted glutathione, leading to apoptosis.[8] | [8] |
| MiaPaCa-2, Panc-1 | Pancreatic Cancer | CDDO-Me inhibited cell proliferation and induced apoptosis in a ROS-dependent manner.[9] | [9] |
| Human Bronchial Epithelial Cells (HBECs) | Lung (Normal) | CDDO-Me acted as a radioprotector through Nrf2 activation.[10] | [10] |
| Human Mammary Epithelial Cells (HMECs) | Breast (Normal) | CDDO-Me provided radioprotection via the Nrf2 pathway.[10] | [10] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | Did not show increased ARE-luciferase activity after CDDO-Me treatment, suggesting a lack of Nrf2 activation.[10] | [10] |
It is noteworthy that in non-cancerous lung and breast epithelial cells, a related compound, CDDO-Me, was shown to be radioprotective by activating the Nrf2 pathway, while it did not protect cancer cells from radiation-induced cytotoxicity.[10] This suggests a potential therapeutic window for using Nrf2 activators as adjuvants in radiotherapy.
Other Cell and Tissue Models
Beyond cancer, this compound has shown significant protective effects in models of chronic diseases.
| Cell/Tissue Type | Model | Key Findings | Reference |
| Rat Aortic Tissue | Chronic Kidney Disease (CKD) | Restored endothelial function, reduced oxidative stress and inflammation, and increased Nrf2 activity.[1] | [1] |
| Rat Kidney Tissue | Chronic Kidney Disease (CKD) | Attenuated glomerulosclerosis, interstitial fibrosis, and inflammation; restored Nrf2 activity.[11][12] | [11][12] |
| Cardiomyocytes | Oxidative Stress | Suppressed angiotensin II-induced oxidative stress through Nrf2 activation.[5] | [5] |
| Human Pancreatic Tissue | Oxidative Stress | Upregulated antioxidant enzymes (HO-1, SOD, catalase), reduced H2O2-induced oxidative stress, and inhibited apoptosis.[2] | [2] |
| RAW 264.7 Macrophages | Inflammation | CDDO-Me activated the Nrf2 signaling pathway.[13] | [13] |
| THP-1 Macrophages | Inflammation | CDDO-Me exhibited anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[13] | [13] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Nrf2 Activation
Objective: To determine the effect of this compound on the nuclear translocation of Nrf2.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the specified duration.
-
Nuclear and Cytoplasmic Extraction: Following treatment, harvest the cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercially available kit or standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B1 or Histone H3) and cytoplasmic Nrf2 to a cytoplasmic loading control (e.g., GAPDH or β-actin).
-
Figure 2. Workflow for Western blot analysis of Nrf2 nuclear translocation.
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic effects of this compound on different cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Figure 3. Workflow for assessing cell viability using the MTS assay.
Conclusion
The cross-validation of findings across multiple cell lines confirms that this compound is a potent modulator of the Nrf2 and NF-κB pathways. Its effects are context-dependent, exhibiting cytoprotective and anti-inflammatory properties in normal and diseased non-cancerous cells, while inducing apoptosis and cell cycle arrest in various cancer cell lines. The differential response between normal and cancerous cells highlights its potential as a selective therapeutic agent. Further research is warranted to fully elucidate the cell-type-specific mechanisms of action and to translate these promising preclinical findings into clinical applications. The provided experimental protocols offer a foundation for researchers to build upon these important studies.
References
- 1. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Mitosis Delay and Apoptosis by CDDO-TFEA in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleanane Triterpenoid CDDO-Me Inhibits Growth and Induce Apoptosis in Prostate Cancer Cells through a ROS-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cell proliferation and induction of apoptosis by CDDO-Me in pancreatic cancer cells is ROS-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDDO-Me Protects Normal Lung and Breast Epithelial Cells but Not Cancer Cells from Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
A Comparative Analysis of CDDO-dhTFEA and its Parent Compound CDDO: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic triterpenoid CDDO-dhTFEA (dh404) and its parent compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). This analysis is supported by experimental data on their mechanisms of action, potency, and biological effects, with a focus on the Nrf2 and NF-κB signaling pathways.
Executive Summary
CDDO and its derivative, this compound, are potent modulators of critical cellular pathways involved in inflammation and oxidative stress. Both compounds are recognized as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway. However, key structural modifications in this compound confer a distinct mechanistic advantage, resulting in enhanced potency for the induction of specific Nrf2 target genes. This guide outlines these differences, presents available quantitative data, details common experimental protocols for their study, and provides visual representations of the involved signaling pathways.
Comparative Data
While direct head-to-head studies providing IC50 or EC50 values for both CDDO and this compound under identical conditions are limited in the reviewed literature, the available data and qualitative descriptions consistently indicate the superior potency of this compound and other derivatives like CDDO-Me in specific cellular activities compared to the parent compound CDDO.
| Parameter | CDDO | This compound (dh404) | Key Findings | Citations |
| Nrf2 Activation | Activator | Potent Activator | Both compounds activate the Nrf2 pathway by modifying cysteine residues on Keap1. | [1] |
| BACH1 Inhibition | No significant inhibition | Potent Inhibitor | This compound and CDDO-Me inhibit BACH1, a transcriptional repressor of HMOX1, leading to a more robust induction of this specific Nrf2 target gene. This dual mechanism is a key differentiator from CDDO. | [2][3][4] |
| HMOX1 Induction | Moderate Inducer | Potent Inducer | Due to the dual mechanism of Nrf2 activation and BACH1 inhibition, this compound is a significantly more potent inducer of Heme Oxygenase-1 (HMOX1) expression compared to CDDO. | [2][3] |
| NF-κB Inhibition | Inhibitor | Potent Inhibitor | Both compounds are known to inhibit the NF-κB pathway. Some evidence suggests this occurs through direct inhibition of IκB kinase β (IKKβ). | [5][6] |
| In Vivo Efficacy | Efficacy demonstrated in various models. | Efficacy demonstrated in models of chronic kidney disease and acute pancreatitis. | This compound has shown to restore Nrf2 activity and attenuate oxidative stress, inflammation, and fibrosis in a rat model of chronic kidney disease. | [5][7] |
| Oral Bioavailability | Limited direct data available. | Orally active in animal models, but direct comparative bioavailability data with CDDO is not readily available. | Formulations of CDDO-Me, a similar derivative, have been developed to improve oral bioavailability. | [8][9] |
Signaling Pathways and Mechanisms of Action
Nrf2 Activation Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Both CDDO and this compound are electrophilic compounds that react with cysteine residues on Keap1, particularly Cys151 in the BTB domain. This covalent modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and HMOX1.
Dual Mechanism of this compound: Nrf2 Activation and BACH1 Inhibition
A key advantage of this compound is its dual mechanism of action that leads to a more robust induction of HMOX1. In addition to activating Nrf2, this compound also inhibits BACH1, a transcriptional repressor that competes with Nrf2 for binding to AREs in the HMOX1 promoter. This compound promotes the nuclear exclusion of BACH1, thereby relieving its repressive effect on HMOX1 transcription. The parent compound, CDDO, does not significantly inhibit BACH1.[2][3] This dual action of Nrf2 activation and BACH1 inhibition makes this compound a particularly potent inducer of HMOX1.
NF-κB Inhibition Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. CDDO and its derivatives have been shown to inhibit this pathway. Evidence suggests that they can directly inhibit the activity of IKKβ by forming an adduct with Cys-179 in its activation loop, thereby preventing the phosphorylation and subsequent degradation of IκBα.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize the activity of CDDO and this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Nrf2 Activity Assessment: Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2) in a 96-well plate.
-
Transfect cells with a plasmid containing an ARE-driven luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with various concentrations of CDDO or this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After a defined incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the ARE-luciferase activity to the control luciferase activity.
-
Calculate the fold induction relative to the vehicle-treated control.
-
Determine EC50 values by fitting the data to a dose-response curve.
-
Nrf2 Nuclear Translocation: Western Blotting
This method is used to detect the accumulation of Nrf2 in the nucleus following treatment with CDDO or this compound.
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
Culture cells to confluence and treat with the desired concentrations of CDDO or this compound for a specified time (e.g., 2-6 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving hypotonic lysis and differential centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use loading controls for each fraction (e.g., Lamin B1 for nuclear and GAPDH or α-Tubulin for cytoplasmic) to ensure equal loading.
-
Quantify band intensities using densitometry software.
-
Target Gene Expression Analysis: Quantitative RT-PCR (qPCR)
This technique measures the mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, to confirm downstream pathway activation.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with CDDO or this compound for a desired time period (e.g., 6-24 hours).
-
Extract total RNA using a commercial kit or a standard method like TRIzol extraction.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a qPCR instrument, SYBR Green or TaqMan-based assays, and primers specific for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold change in mRNA expression compared to the vehicle-treated control.
-
Conclusion
This compound represents a significant advancement over its parent compound, CDDO, primarily due to its dual mechanism of action involving both the activation of Nrf2 and the inhibition of the transcriptional repressor BACH1. This leads to a more potent induction of the key cytoprotective gene HMOX1. Both compounds are effective inhibitors of the pro-inflammatory NF-κB pathway. The enhanced potency of this compound suggests it may have a superior therapeutic profile in diseases where robust induction of HMOX1 is beneficial. Further head-to-head studies are warranted to fully quantify the differences in potency and to comprehensively compare their pharmacokinetic profiles. This guide provides a foundational understanding for researchers designing studies to further investigate and harness the therapeutic potential of these promising synthetic triterpenoids.
References
- 1. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. 2.8. Cell Fractionation and Western Blot Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of the Nrf2 Activators tBHQ and CDDO-Im on the Early Events of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthetic Triterpenoid RTA dh404 (this compound) Ameliorates Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDDO-9,11-dihydro-trifluoroethyl amide (this compound) induces hepatic cytoprotective genes and increases bile flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comparative Analysis of the Therapeutic Index of Nrf2 Activators: CDDO-dhTFEA in Focus
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases underpinned by oxidative stress and inflammation. A diverse array of Nrf2 activators has been developed, each with unique potency and safety profiles. This guide provides a comparative evaluation of the therapeutic index of several prominent Nrf2 activators, with a special focus on the promising synthetic triterpenoid, CDDO-dhTFEA (RTA dh404).
Understanding the Therapeutic Index of Nrf2 Activators
The therapeutic index is a critical measure of a drug's safety, representing the ratio between its therapeutic effect and its toxic effect. For Nrf2 activators, this is often assessed in vitro by comparing the concentration required to elicit a desired biological response (e.g., twofold activation of the Nrf2 pathway, or CD value) to the concentration that causes significant cytotoxicity (e.g., 50% cell death, or LC50 value). A higher therapeutic index indicates a wider margin of safety.
Quantitative Comparison of Nrf2 Activators
The following table summarizes the in vitro therapeutic index of several key Nrf2 activators, based on data from a study utilizing rat hepatoma H4IIE-ARE8L cells, which contain a luciferase reporter gene under the control of an Nrf2-responsive Antioxidant Response Element (ARE).
| Compound | Class | Nrf2 Activation Potency (CD Value, µM) | Cytotoxicity (LC50, µM) | In Vitro Therapeutic Index (LC50/CD) |
| Bardoxolone Methyl (BARD/CDDO-Me) | Synthetic Triterpenoid | 0.023 | 6.8 | 296 |
| Dimethyl Fumarate (DMF) | Fumaric Acid Ester | 3.1 | 89.1 | 29 |
| Sulforaphane (SFN) | Isothiocyanate | 0.15 | 19.8 | 132 |
Data Interpretation:
Based on this specific in vitro study, Bardoxolone Methyl demonstrates the highest potency in activating Nrf2 and possesses the largest therapeutic index among the three compounds tested. Sulforaphane also shows a significant therapeutic index, while Dimethyl Fumarate has a narrower therapeutic window in this particular assay.
Profile of this compound and Omaveloxolone
This compound (RTA dh404)
-
Nrf2 Activation: this compound is a potent activator of the Nrf2 pathway.[1][2] Studies in animal models of chronic kidney disease have shown that it effectively restores Nrf2 activity, leading to the upregulation of downstream antioxidant and cytoprotective genes.[1][2][3]
-
Therapeutic Potential: In preclinical studies, chronic administration of this compound has been shown to attenuate oxidative stress, inflammation, and fibrosis in the kidneys.[1][3] It has also been shown to restore endothelial function in models of chronic kidney disease.[2]
-
Toxicity Profile: While specific LC50 values from standardized in vitro assays are not available, preclinical studies have demonstrated its therapeutic effects at given doses in animal models. Further investigation is required to establish a precise in vitro therapeutic index comparable to other Nrf2 activators.
Omaveloxolone
-
Nrf2 Activation: Omaveloxolone is an activator of the Nrf2 pathway and is an FDA-approved treatment for Friedreich's ataxia. Its mechanism of action is believed to involve the modulation of Nrf2 to improve mitochondrial function and reduce oxidative stress.
-
Therapeutic Potential: Clinical trials have demonstrated the efficacy of Omaveloxolone in improving neurological function in patients with Friedreich's ataxia.
-
Toxicity Profile: The most common side effects observed in clinical trials include headache, nausea, and fatigue. Notably, dose-related elevations in aminotransferases (liver enzymes) have been reported, though these are generally reversible and not associated with signs of liver injury. One study reported an average GI50 (concentration for 50% growth inhibition) of 260 nM across a panel of eight human tumor cell lines, and an IC50 of 4.4 nM for the reduction of nitric oxide concentrations in RAW 264.7 mouse macrophage cells. However, these values are not directly comparable to the LC50 and CD values presented in the table above due to differences in cell lines and assay endpoints.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the Nrf2 signaling pathway and a typical workflow for determining the in vitro therapeutic index of Nrf2 activators.
Caption: Nrf2 signaling pathway activation by electrophilic inducers.
Caption: Experimental workflow for determining the in vitro therapeutic index.
Experimental Protocols
Nrf2 Activation Potency Assay (ARE-Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the Nrf2 signaling pathway.
1. Cell Culture and Seeding:
-
H4IIE-ARE8L cells, which are rat hepatoma cells stably transfected with a luciferase reporter gene under the control of the antioxidant response element (ARE), are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the experiment and are allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in cell culture medium to achieve a range of final concentrations.
-
The medium from the seeded cells is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with solvent) is also included.
3. Incubation:
-
The plates are incubated for a defined period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.
4. Luciferase Activity Measurement:
-
After incubation, the cells are lysed using a suitable lysis buffer.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.
5. Data Analysis:
-
The fold induction of luciferase activity is calculated for each concentration relative to the vehicle control.
-
The CD (concentration for doubling) value is determined from the dose-response curve, representing the concentration of the compound that causes a twofold increase in luciferase activity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture and Seeding:
-
The same cell line used for the potency assay (e.g., H4IIE-ARE8L) is seeded into 96-well plates and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are treated with the same range of concentrations of the test compound as in the potency assay.
3. Incubation:
-
The plates are incubated for the same duration as the potency assay (e.g., 24 hours).
4. MTT Reagent Addition:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
5. Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The LC50 (lethal concentration 50%) value is determined from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The evaluation of the therapeutic index is paramount in the development of safe and effective Nrf2 activators. While direct comparative in vitro data for all emerging compounds like this compound is not always available, the existing evidence for established activators provides a valuable benchmark. Bardoxolone Methyl stands out with a high in vitro therapeutic index, highlighting the potential of synthetic triterpenoids. The promising preclinical data for this compound warrants further investigation to precisely quantify its in vitro therapeutic index and solidify its position within the landscape of Nrf2-based therapeutics. For Omaveloxolone, its clinical success in a specific patient population underscores the importance of translating in vitro findings to clinical outcomes, even in the absence of directly comparable preclinical therapeutic index data. Future research should aim to standardize the assessment of the therapeutic index of novel Nrf2 activators to facilitate more direct and meaningful comparisons.
References
Differential Gene Expression Analysis: CDDO-dhTFEA in Comparison to Other Nrf2 Activators
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression induced by 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA), a synthetic triterpenoid, against other known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The information presented herein is synthesized from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to this compound and Nrf2 Activation
This compound, also known as RTA dh404, is a potent activator of the Nrf2 signaling pathway.[1][2] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon activation by compounds like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a wide array of cytoprotective genes involved in antioxidant defense, anti-inflammatory responses, and detoxification.[3][4]
This guide compares the gene expression profile of this compound with two other well-characterized Nrf2 activators: Bardoxolone Methyl (CDDO-Me) and Sulforaphane.
Comparative Differential Gene Expression Data
The following table summarizes the differential expression of key Nrf2 target genes in response to treatment with this compound, Bardoxolone Methyl, and Sulforaphane. The data is compiled from multiple studies and represents the general trend of gene upregulation. The magnitude of induction can vary depending on the experimental system (cell type, tissue), compound concentration, and duration of treatment.
| Gene Symbol | Gene Name | Function | This compound | Bardoxolone Methyl | Sulforaphane |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification, antioxidant defense | ↑↑↑ | ↑↑↑ | ↑↑ |
| HMOX1 | Heme Oxygenase 1 | Antioxidant, anti-inflammatory | ↑↑↑ | ↑↑↑ | ↑↑ |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Glutathione biosynthesis | ↑↑ | ↑↑ | ↑ |
| GSR | Glutathione-Disulfide Reductase | Glutathione recycling | ↑↑ | ↑↑ | ↑ |
| TXNRD1 | Thioredoxin Reductase 1 | Thioredoxin system, antioxidant defense | ↑↑ | ↑↑ | ↑ |
| CAT | Catalase | Hydrogen peroxide detoxification | ↑ | Not consistently reported | ↑ |
| PRDX1 | Peroxiredoxin 1 | Peroxide detoxification | ↑ | Not consistently reported | Not consistently reported |
| AKR1B10 | Aldo-Keto Reductase Family 1 Member B10 | Detoxification of aldehydes | Not consistently reported | ↑ | Not consistently reported |
Key:
-
↑↑↑ : Strong and consistently reported upregulation
-
↑↑ : Moderate and consistently reported upregulation
-
↑ : Reported upregulation
-
Not consistently reported : Data not widely available or findings are variable across studies.
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by this compound
References
- 1. Mining a human transcriptome database for chemical modulators of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 3. RNA Extraction Kits | RNA Isolation and Purification | QIAGEN [qiagen.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison: The Nrf2 Activator CDDO-dhTFEA versus Antioxidant Response Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side analysis of the potent Nrf2 activator, CDDO-dhTFEA, and two prominent inhibitors of the antioxidant response pathway, Brusatol and ML385. This comparison is supported by experimental data from various studies, detailing their mechanisms of action, effects on gene expression, and impact on cell viability.
The cellular antioxidant response is a critical defense mechanism against oxidative stress, primarily regulated by the Keap1-Nrf2 signaling pathway. Under conditions of stress, the transcription factor Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This guide examines small molecules that can modulate this pathway: this compound, a potent activator, and Brusatol and ML385, which act as inhibitors.
Comparative Analysis of Nrf2 Modulators
The following tables summarize the key characteristics and reported in vitro activities of this compound, Brusatol, and ML385. It is important to note that the data presented is compiled from multiple studies, and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: Mechanism of Action and Key Features
| Feature | This compound (RTA dh404) | Brusatol | ML385 |
| Primary Target | Keap1 | Nrf2 Protein | Nrf2 Protein |
| Mechanism of Action | Binds to Keap1, preventing the ubiquitination and degradation of Nrf2, leading to its accumulation and nuclear translocation.[1][2] | Enhances the ubiquitination and proteasomal degradation of Nrf2, leading to a rapid depletion of Nrf2 protein levels.[3][4] | Directly binds to the Neh1 domain of Nrf2, interfering with its ability to bind to the ARE on DNA.[5][6] |
| Effect on Nrf2 Pathway | Potent Activator | Potent Inhibitor | Specific Inhibitor |
| Chemical Class | Synthetic Oleanane Triterpenoid | Quassinoid | Small Molecule |
| Chemical Formula | C₃₂H₃₉F₃N₂O₃ | C₂₆H₃₂O₁₁ | C₂₉H₂₅N₃O₄S |
| Molecular Weight ( g/mol ) | 588.66 | 520.53 | 511.59 |
Table 2: In Vitro Activity and Effective Concentrations
| Parameter | This compound | Brusatol | ML385 |
| Effective Concentration for Nrf2 Activation/Inhibition | 100-300 nM for Nrf2 activation and target gene expression.[2][7] | 20-100 nM for inhibition of Nrf2 protein levels and ARE activity.[8][9][10] | 1.9 µM (IC₅₀ for Nrf2 inhibition); 5-10 µM for significant inhibition in cell-based assays.[11][12][13][14] |
| Reported Effect on Nrf2 Target Genes (e.g., HO-1, NQO1) | Significant upregulation.[2] | Significant downregulation.[3] | Significant downregulation.[15] |
| Effect on Cell Viability | Generally cytoprotective at effective concentrations.[7] | Induces cytotoxicity, particularly in cancer cells, with IC₅₀ values in the nanomolar to low micromolar range.[10][16] | Can reduce cell viability, especially in cancer cells with hyperactive Nrf2 signaling.[13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz (DOT) language.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by this compound, Brusatol, and ML385.
Caption: A generalized experimental workflow for comparing the effects of Nrf2 modulators.
Detailed Experimental Protocols
Nrf2 Nuclear Translocation Assay (Immunocytochemistry)
This protocol details the visualization of Nrf2 nuclear translocation using immunofluorescence staining.
Materials:
-
Cells of interest cultured on glass coverslips in a 6-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against Nrf2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with desired concentrations of this compound, Brusatol, or ML385 for the specified time.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary Nrf2 antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Visualize the cells using a fluorescence microscope. Nrf2 localization in the nucleus will be indicated by the co-localization of the Nrf2 and DAPI signals.[1][17][18]
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol outlines the measurement of mRNA expression levels of Nrf2 target genes, such as HO-1 and NQO1.
Materials:
-
Treated and control cells
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.[14][19]
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability based on the metabolic activity of the cells.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 9-well plate and allow them to attach. Treat the cells with a range of concentrations of this compound, Brusatol, or ML385 for the desired duration.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[20][21][22][23]
Conclusion
This compound stands out as a potent activator of the Nrf2 antioxidant response pathway, operating through the inhibition of Keap1-mediated Nrf2 degradation. In contrast, Brusatol and ML385 represent two distinct classes of Nrf2 inhibitors. Brusatol promotes the degradation of Nrf2 protein, while ML385 directly interferes with its DNA binding activity. The choice between these molecules is highly dependent on the research or therapeutic goal. For applications requiring the enhancement of cellular antioxidant defenses, this compound is a prime candidate. Conversely, in contexts where the Nrf2 pathway is pathologically overactivated, such as in certain cancers, inhibitors like Brusatol and ML385 may offer a valuable therapeutic strategy to sensitize cells to other treatments. The provided experimental protocols offer a robust framework for the direct comparison of these and other Nrf2 modulators in a laboratory setting.
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Targeting NRF2 Sensitizes Esophageal Adenocarcinoma Cells to Cisplatin through Induction of Ferroptosis and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 13. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunocytochemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. ajol.info [ajol.info]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. broadpharm.com [broadpharm.com]
Unveiling the Superior BACH1 Inhibition of CDDO-dhTFEA Over CDDO: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data confirms the superior efficacy of CDDO-dhTFEA in inhibiting the transcription factor BACH1 when compared to its parent compound, CDDO. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the two compounds, supported by quantitative data, experimental protocols, and visual diagrams of the underlying molecular pathways.
The transcription factor BACH1 is a critical negative regulator of the antioxidant response element (ARE), repressing the expression of key cytoprotective genes such as heme oxygenase-1 (HMOX1). Inhibition of BACH1 is a promising therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation. While both CDDO and its derivative, this compound, are known activators of the NRF2 pathway, a master regulator of the antioxidant response, recent evidence demonstrates a crucial divergence in their mechanisms of action concerning BACH1.
Executive Summary of Comparative Findings
This compound has been identified as a potent inhibitor of BACH1, a function not shared by CDDO.[1][2][3] This distinct activity profile results in a significantly more robust induction of the BACH1 target gene, HMOX1, by this compound. The mechanism of BACH1 inhibition by this compound is novel, involving the promotion of BACH1's nuclear exclusion and its accumulation in the cytoplasm, rather than inducing its degradation.[1][2][3] This differential activity is independent of NRF2 activation, highlighting a dual-action mechanism for this compound as both an NRF2 activator and a BACH1 inhibitor.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the activities of this compound and CDDO based on published experimental data.
Table 1: Effect on BACH1 Protein Levels
| Compound | Concentration | Cell Line | Effect on Nuclear BACH1 | Effect on Cytoplasmic BACH1 | Reference |
| This compound | 100 nM | A549, HK2, H1299, LX2 | Strong reduction | Increase | [4] |
| CDDO | 100 nM | HaCaT | No significant effect | No significant effect | [1] |
Table 2: Induction of HMOX1 mRNA
| Compound | Cell Line | Fold Induction vs. Control | NRF2 Dependence | Reference |
| This compound | HaCaT (WT) | ~12-14 times more potent than CDDO | Induction is potent in both WT and NRF2-KO cells | [1] |
| CDDO | HaCaT (WT) | Weak inducer | Primarily NRF2-dependent | [1] |
Table 3: Impact on Cancer Cell Invasion
| Compound | Concentration | Cell Line | Effect on Cell Invasion | BACH1 Dependence | Reference |
| This compound | 100 nM | A549 | Impaired invasion | Dependent on BACH1 | [1][2] |
| CDDO | 100 nM | A549 | Inactive | N/A | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. The synthetic triterpenoids CDDO-TFEA and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic triterpenoids CDDO-TFEA and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of CDDO-dhTFEA
For researchers, scientists, and drug development professionals handling CDDO-dhTFEA, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, minimizing risk and ensuring compliance with safety regulations.
Chemical Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is recognized as very toxic to aquatic life with long-lasting effects[1]. Adherence to the safety protocols outlined in the material safety data sheet (MSDS) is mandatory to mitigate potential risks.
Key Hazard Statements:
| Property | Value | Reference |
| CAS Number | 1191265-33-4 | [1][2] |
| Molecular Formula | C33H45F3N2O3 | [1][2] |
| Molecular Weight | 574.72 g/mol | [1][2] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
Required PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves), must be segregated from general laboratory waste.
-
Collect all this compound waste in a designated, clearly labeled, and sealed container. The container should be robust and compatible with the chemical.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
3. Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal:
-
This compound waste must be disposed of through an approved and licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. They will ensure compliance with all local, state, and federal regulations.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
5. Spill Management:
-
In the event of a spill, collect the spillage immediately[1].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a labeled hazardous waste container.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Wash the spill area thoroughly with soap and water after the bulk of the material has been removed.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most comprehensive information.
References
Comprehensive Safety and Handling Guide for CDDO-dhTFEA
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling CDDO-dhTFEA in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure to this potent compound.
This compound (also known as RTA dh404) is a synthetic oleanane triterpenoid that potently activates the Nrf2 pathway and inhibits the pro-inflammatory transcription factor NF-κB.[1][2] Due to its biological activity, it should be handled with care as a potent pharmaceutical compound.
Hazard Identification and Occupational Exposure Banding
The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] While a specific Occupational Exposure Limit (OEL) has not been established for this compound, a risk-based approach using Occupational Exposure Banding (OEB) is recommended. Based on its potent biological activity, this compound can be provisionally assigned to an OEB that requires stringent containment and handling practices.
Table 1: Hazard and Exposure Control Summary
| Parameter | Information | Citation |
| GHS Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [3] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Signal Word | Warning | [3] |
| Occupational Exposure Band (OEB) | Recommended OEB 3 or 4 (potent compound) | |
| Control Approach | Containment and specialized handling procedures |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications and Best Practices | Citation |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be regularly changed, especially after direct contact with the compound. Ensure gloves have been tested for resistance to chemicals. | [4] |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly sealed safety goggles to protect against dust particles. A face shield should be worn in addition to goggles when there is a risk of splashes or generating aerosols. | [5][6] |
| Body | Disposable Gown or Lab Coat with Cuffs | A disposable, solid-front gown with tight-fitting cuffs is recommended. The gown should be changed immediately if contaminated. For significant handling, impervious clothing is advised. | [3][5] |
| Respiratory | NIOSH-approved Respirator | For handling the powder, a P100 (or FFP3) particulate respirator is recommended. A fit-tested N95 respirator may be sufficient for small quantities in a well-ventilated area, but a higher level of protection is preferable. | [7][8] |
| Feet | Closed-toe Shoes and Shoe Covers | Wear closed-toe shoes. Disposable shoe covers should be used in areas where the powder is handled and removed before exiting the designated area. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is essential to minimize exposure and prevent contamination.
Experimental Workflow for Handling this compound
References
- 1. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 2. agnopharma.com [agnopharma.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.fi]
- 8. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
